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  • Product: Uvecryl P 36
  • CAS: 85340-63-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide and Material Safety Profile: CAS 85340-63-2 (Uvecryl P 36)

Subtitle: Mechanistic Insights, Formulations, and Safety Protocols for UV-Curable Acrylated Benzophenone Derivatives As a Senior Application Scientist specializing in photocurable polymer networks, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights, Formulations, and Safety Protocols for UV-Curable Acrylated Benzophenone Derivatives

As a Senior Application Scientist specializing in photocurable polymer networks, I frequently encounter the physical and toxicological limitations of traditional Type II photoinitiators. Conventional free benzophenone, while highly effective at abstracting hydrogen to initiate radical polymerization, suffers from severe post-cure migration (blooming). This migration degrades the mechanical integrity of pressure-sensitive adhesives (PSAs), alters the optical clarity of surface coatings, and introduces significant toxicological risks in biomedical or food-contact applications[1].

Uvecryl P 36 (CAS 85340-63-2) fundamentally solves this issue. By incorporating a polymerizable acryloyl group directly onto the benzophenone structure, Uvecryl P 36 functions as a copolymerizable photoinitiator[2]. It not only initiates the UV-curing process but actively integrates itself into the polyacrylate backbone, yielding a zero-migration polymer network with superior crosslinking efficiency[3]. This whitepaper serves as an in-depth technical guide and Material Safety Data Sheet (MSDS) for researchers and drug development professionals utilizing Uvecryl P 36.

Chemical Identity and Physicochemical Properties

Uvecryl P 36 (commercially synonymous with EBECRYL P 36) is a yellowish liquid resin at room temperature[4]. Structurally, it acts as an acrylated benzophenone derivative, specifically a mixture of 4-acryloyloxyoligoethylenoxy carbonyl-benzophenones[1].

Table 1: Physicochemical Profile of Uvecryl P 36

PropertyValue / Description
Chemical Name Acrylated benzophenone derivative (EBECRYL P 36)
CAS Registry Number 85340-63-2
Molecular Formula C19H15ClO5
Molecular Weight 358.776 g/mol
Density 1.23 g/mL at 20 °C
Appearance Yellowish liquid
Primary Application UV/EB curable coatings, inks, and PSAs
Core MSDS: Safety, Handling, and Logistics

Due to its reactive acryloyl groups and benzophenone core, Uvecryl P 36 requires stringent handling protocols. It is classified under the UN transportation framework as a corrosive and toxic liquid[5].

Table 2: Hazard Identification and Regulatory Logistics

CategoryClassification / Instruction
UN Number UN2922
Proper Shipping Name Corrosive liquid, toxic, n.o.s.
Hazard Class Class 8 (Corrosive), Subsidiary Risk 6.1 (Toxic)
Packing Group PG II
Risk Phrases R24 (Toxic in contact with skin), R36 (Irritating to eyes), R43 (May cause sensitization)
Safety Phrases S26, S36/37, S45

Toxicological Causality & Safe Handling: The sensitization risk (R43) arises from the unreacted acrylate double bonds, which can act as Michael acceptors and react with nucleophilic residues (like cysteine) in skin proteins, triggering an immune response[5]. The corrosive nature (Class 8) mandates the use of heavy-duty nitrile or butyl rubber gloves, face shields, and chemical-resistant aprons[6]. Storage: The material must be stored in dark, UV-opaque containers at room temperature (preferably cool) to prevent premature auto-polymerization driven by ambient light[6].

Mechanistic Action: Type II Photoinitiation & Copolymerization

To understand why Uvecryl P 36 outperforms standard photoinitiators, we must examine its dual-function photochemistry.

  • Type II Hydrogen Abstraction: Upon irradiation with UV light (200 nm – 450 nm), the benzophenone moiety transitions to an excited singlet state, followed by rapid intersystem crossing to a long-lived triplet state[7]. This triplet state abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine synergist or a silicone-H compound), generating a highly reactive alkyl radical that initiates the polymerization of surrounding acrylate monomers[7].

  • Covalent Anchoring (Copolymerization): Unlike free benzophenone, which remains trapped as a small molecule in the cured matrix, the acryloyl group of Uvecryl P 36 participates in the propagation step of the radical polymerization[1]. It covalently bonds to the growing polymer chain.

This causality is critical: because the photoinitiator is chemically bound to the matrix, it cannot migrate to the surface[1]. This eliminates blooming, preserves the surface tack of PSAs, and prevents the leaching of toxic photoinitiator residues into adjacent materials.

Mechanism Uvecryl Uvecryl P 36 (Ground State) Singlet Excited Singlet State Uvecryl->Singlet Absorbs UV Copolymerization Acryloyl Group Copolymerization Uvecryl->Copolymerization Acryloyl Reacts UV UV Radiation (200-450 nm) UV->Uvecryl Triplet Excited Triplet State Singlet->Triplet Intersystem Crossing Radicals Ketyl & Alkyl Radicals Triplet->Radicals H-Abstraction CoInitiator Co-initiator (H-Donor) CoInitiator->Radicals Donates H Polymerization Radical Polymerization & Crosslinking Radicals->Polymerization Initiates Acrylates StableNetwork Zero-Migration Polymer Network Polymerization->StableNetwork Copolymerization->StableNetwork

Photochemical pathway of Uvecryl P 36 showing Type II H-abstraction and covalent copolymerization.

Experimental Protocol: Formulation and UV Curing of a Polyacrylate PSA

The following is a self-validating protocol for formulating a solvent-free, UV-crosslinkable pressure-sensitive adhesive using Uvecryl P 36. The causality behind the specific concentrations is rooted in the balance between crosslink density and adhesive tack: too much initiator causes over-crosslinking (brittleness), while too little results in cohesive failure (oozing)[2].

Materials Required:

  • Base Polymer: Solvent-free acrylic copolymer (e.g., 2-ethylhexyl acrylate / acrylic acid blend).

  • Photoinitiator: Uvecryl P 36 (CAS 85340-63-2).

  • Synergist: Methyldiethanolamine (MDEA).

Step-by-Step Methodology:

  • Homogenization: Heat the base acrylic copolymer to 80°C to reduce melt viscosity and allow for uniform additive dispersion.

  • Initiator Addition: Add 1.0 wt% to 2.0 wt% of Uvecryl P 36 to the melt. Scientist's Note: At equivalent molar quantities, Uvecryl P 36 is significantly more reactive than free benzophenone regarding surface crosslinking[3]. Exceeding 2.0 wt% may lead to a plateau in double-bond conversion due to inner-filter effects (self-absorption of UV)[2].

  • Synergist Addition: Introduce 1.5 wt% MDEA. Stir under low-shear conditions in a dark or amber-lit environment for 30 minutes to ensure uniform dispersion without premature curing.

  • Coating: Apply the formulated adhesive onto a polyethylene terephthalate (PET) backing film using a slot-die coater. Target a wet film thickness of 4 to 6 μm, which is optimal for UV penetration and uniform curing[2].

  • UV Irradiation: Pass the coated substrate under a medium-pressure mercury vapor lamp (emission spectrum 200–450 nm)[7]. The required radiation dose is typically 300–500 mJ/cm².

  • Validation (Self-Validating Step): Perform a 180° peel test and a static shear test. A properly cured system will show high cohesive strength (shear time > 10,000 minutes) without leaving adhesive residue on the test panel, validating that the Uvecryl P 36 has successfully copolymerized and crosslinked the matrix[1].

Workflow Prep 1. Base Polymer Prep (Heat to 80°C) AddInit 2. Add Uvecryl P 36 (1.0 - 2.0 wt%) Prep->AddInit Coat 3. Slot-Die Coating (4 - 6 μm thickness) AddInit->Coat UVCure 4. UV Irradiation (Hg Lamp, 300-500 mJ/cm²) Coat->UVCure Eval 5. Performance Eval (Peel, Tack, Shear) UVCure->Eval

Experimental workflow for formulating and validating a Uvecryl P 36-based UV-curable PSA.

Comparative Data Analysis

To justify the transition from conventional initiators to Uvecryl P 36, consider the empirical differences in performance and safety.

Table 3: Performance Comparison: Free Benzophenone vs. Uvecryl P 36

ParameterFree BenzophenoneUvecryl P 36Causality / Mechanism
Network Integration None (Free molecule)Covalent (Copolymerized)Acryloyl group reacts with propagating polymer chain[1].
Migration / Blooming HighZero to NegligibleCovalent anchoring prevents diffusion to the surface[1].
Surface Crosslinking ModerateHighEnhanced reactivity due to localized matrix concentration[3].
Toxicity Profile High migration riskLower migration riskBound initiator cannot leach into food or skin contact areas.
References
  • CAS 85340-63-2 (Uvecryl P 36) - BOC Sciences. bocsci.com.

  • 85340-63-2 EBECRYL P 36 - Chemical Dictionary - Guidechem. guidechem.com. 4

  • 85340-63-2, EBECRYL P 36 Formula - ECHEMI. echemi.com. 5

  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6. dss.go.th.2

  • Type II photoinitiator system and method for crosslinking silicone compositions - Justia Patents. justia.com. 7

  • US5439970A - Paint latices comprising benzophenone/acrylic copolymerizates - Google Patents. google.com. 3

  • Solvent‐free radiation‐curable polyacrylate pressure‐sensitive adhesive systems - ResearchGate. researchgate.net. 1

  • SAFETY DATA SHEET (UN2922) - FUJIFILM Wako Chemicals. fujifilm.com. 6

Sources

Exploratory

Covalent Integration in Photopolymerization: The Mechanistic Paradigm of Acrylated Benzophenone Photoinitiators

Executive Summary In the development of UV-curable coatings, transdermal drug delivery systems, and medical device adhesives, the migration of low-molecular-weight photoinitiators poses a severe toxicological and regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of UV-curable coatings, transdermal drug delivery systems, and medical device adhesives, the migration of low-molecular-weight photoinitiators poses a severe toxicological and regulatory risk. Traditional Norrish Type II photoinitiators, such as unmodified benzophenone, leave behind unreacted molecules and cleavage byproducts that readily leach from the cured polymer matrix. Acrylated benzophenone derivatives, exemplified by Uvecryl P 36 (now commonly referred to under the Ebecryl trade name), represent a critical evolutionary step in photochemistry. By incorporating a polymerizable acrylate group directly into the photoinitiator structure, these molecules act as both reaction initiators and structural monomers, effectively anchoring themselves into the crosslinked network.

This whitepaper provides an in-depth mechanistic analysis of acrylated benzophenones, detailing their photochemical pathways, kinetic profiles, and the self-validating experimental protocols required to qualify them for high-stakes biomedical and pharmaceutical applications.

Photochemical Mechanism: Dual-Action Initiation and Integration

Uvecryl P 36 is chemically characterized as a mixture of 4-acryloyloxyoligoethylenoxy carbonyl-benzophenones[1]. Unlike standard cleavage (Type I) initiators, benzophenone derivatives are Norrish Type II (hydrogen-abstraction) photoinitiators[2].

The Norrish Type II Pathway

Upon irradiation with UV-C light (typically 250–360 nm), the benzophenone chromophore transitions from its ground state to a singlet excited state ( S1​ ). Through rapid intersystem crossing (ISC), it converts to a longer-lived triplet excited state ( T1​ )[2]. Because Type II initiators cannot spontaneously cleave to form radicals, they require a co-initiator—typically a tertiary amine synergist (e.g., DMAEMA)—to act as a hydrogen donor[2].

The T1​ state abstracts a hydrogen atom from the amine, generating two distinct radicals:

  • Alkyl-Amino Radical: A highly reactive species that initiates the free-radical polymerization of the surrounding acrylate monomers.

  • Ketyl Radical: A relatively stable, bulky radical localized on the benzophenone core. In traditional systems, ketyl radicals primarily undergo termination reactions (dimerization) and remain unbound, leading to high extractability.

The Copolymerization Advantage

The defining feature of Uvecryl P 36 is its terminal acrylate functional group[3]. While the alkyl-amino radical drives the primary chain propagation, the acrylate tail of the acrylated benzophenone (whether unreacted or in the form of a terminated ketyl radical) participates in the propagation step of the growing polymer chain[4]. This covalent integration essentially locks the photoinitiator into the polyacrylate backbone, drastically reducing the potential for migration.

Mechanism BP Acrylated BP (Ground State) S1 Singlet State (S1) BP->S1 UV (250-360nm) T1 Triplet State (T1) S1->T1 ISC Radicals Alkyl-Amino Radical + Ketyl Radical T1->Radicals H-Abstraction Amine Amine Synergist Amine->Radicals Polymer Covalently Bound Polymer Network Radicals->Polymer Copolymerization

Photochemical mechanism and covalent integration of acrylated benzophenone.

Kinetics and Reactivity Profiling

While the covalent anchoring of Uvecryl P 36 solves the migration problem, the addition of the bulky acryloyloxyoligoethylenoxy group alters the molecule's kinetic profile. The increased molecular weight and steric hindrance reduce the diffusion rate of the photoinitiator through the viscous resin matrix.

Consequently, on a strict weight-to-weight basis, Uvecryl P 36 is less reactive than unmodified benzophenone[5]. To achieve an equivalent degree of surface reactivity (cure speed), a higher concentration of the acrylated derivative is required. Empirical data indicates that the optimum concentration for Uvecryl P 36 to achieve maximum double-bond conversion lies between 10% and 20% w/w, which is roughly double the standard loading for pure benzophenone[5].

Quantitative Comparison Table
ParameterBenzophenone (Standard)Uvecryl P 36 (Acrylated BP)Causality / Impact on Formulation
Initiator Classification Norrish Type II (Non-polymerizable)Norrish Type II (Copolymerizable)Dictates the fundamental mechanism of radical generation.
Molecular Weight 182.2 g/mol Oligomeric Mixture (~350+ g/mol )Higher MW reduces mobility, necessitating higher w/w loading.
Optimum Concentration 4–8% w/w10–20% w/w[5]Required to maintain equivalent molar concentration of the active chromophore.
Relative Reactivity High (Baseline 1.0)Moderate (~0.4)[5]Slower diffusion limits bimolecular collision rates with the amine synergist.
Extractability (E&L) High (>50% leachable)Low (Matrix-bound)[4]Acrylate functionalization enables covalent integration, ensuring regulatory compliance.

Self-Validating Experimental Protocols

To utilize acrylated benzophenones in drug development (e.g., UV-cured hydrogels or pressure-sensitive adhesives for wearables), researchers must prove two things: (1) that the polymerization reaches acceptable conversion rates, and (2) that the photoinitiator is genuinely bound to the network. The following protocols form a self-validating system to confirm both efficacy and safety.

Protocol 1: Real-Time FTIR for Photopolymerization Kinetics

Purpose: To monitor the simultaneous consumption of the monomer acrylate groups and the photoinitiator, proving active participation in the reaction.

  • Sample Preparation: Formulate the resin with 15% w/w Uvecryl P 36, 5% amine synergist, and 80% base oligomer/monomer blend.

  • Deposition: Apply a 10 µm film onto a NaCl or KBr window.

  • Irradiation & Measurement: Place the sample in the FTIR spectrometer equipped with a UV-light guide. Irradiate at a controlled intensity (e.g., 30 mW/cm²).

  • Data Acquisition: Continuously record spectra (typically 2 scans/sec). Monitor the disappearance of the characteristic acrylate C=C stretching band at 1636 cm−1 and the C−H deformation band at 810 cm−1 .

  • Analysis: Calculate the double-bond conversion percentage over time. A plateau indicates the cessation of propagation due to vitrification.

Protocol 2: HPLC-Based Extractables & Leachables (E&L) Quantification

Purpose: To rigorously stress-test the polymer matrix and quantify any unbound photoinitiator, simulating worst-case physiological leaching.

  • Curing: Cure a standardized 1 mm thick disk of the formulated resin using the optimum UV dose determined in Protocol 1.

  • Soxhlet Extraction: Weigh the cured disk ( W1​ ). Place it in a Soxhlet extractor with 100 mL of an aggressive solvent (e.g., acetonitrile or ethanol) for 24 hours.

  • Filtration & Concentration: Remove the solvent, filter through a 0.22 µm PTFE syringe filter, and concentrate under a gentle nitrogen stream to exactly 10 mL.

  • Chromatographic Analysis: Inject the extract into an HPLC system equipped with a C18 column and a UV-Vis detector set to the absorption maximum of the benzophenone chromophore (typically ~254 nm).

  • Validation: Compare the peak area against a standard calibration curve of pure Uvecryl P 36 to calculate the exact mass of extracted initiator.

Workflow Form Formulation (PI + Monomer) Cure UV Curing (Standard Dose) Form->Cure FTIR RT-FTIR (Kinetics) Cure->FTIR Conversion Extract Solvent Extraction (Soxhlet) Cure->Extract Cured Film HPLC HPLC/UV-Vis (E&L Analysis) Extract->HPLC Extractables

Self-validating workflow for assessing polymerization kinetics and extractables.

Implications for Drug Development and Medical Devices

The shift from migratory to copolymerizable photoinitiators is not merely a chemical novelty; it is a regulatory necessity. In the context of drug development, particularly for transdermal drug delivery systems (TDDS) and biomedical pressure-sensitive adhesives (PSAs), the presence of leachable benzophenone is highly scrutinized by the FDA and EMA due to its potential as an endocrine disruptor and contact allergen.

By utilizing acrylated benzophenones like Uvecryl P 36[1], formulators can achieve the rapid, room-temperature curing benefits of UV photopolymerization without compromising the biocompatibility of the final device. Because the photoinitiator becomes an indistinguishable part of the polyacrylate backbone[3], the resulting hydrogels, coatings, and adhesives exhibit near-zero migration profiles[4], ensuring that active pharmaceutical ingredients (APIs) are delivered without toxicological interference from the curing agents.

References

  • UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. 2

  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6 - Department of Science Service (DSS). 5

  • EP0214089A1 - Composition photodurcissable pour revêtements bio-actifs - Google Patents.3

  • Polymerizable photoinitiators and radiation curable compositions - EP2161264 A1 - European Patent Office (Googleapis). 4

  • Solvent-free radiation-curable polyacrylate pressure-sensitive adhesive systems - ResearchGate. 1

Sources

Foundational

Photophysical Profile: UV Absorption and Excitation Wavelengths

As a Senior Application Scientist, I approach photoinitiator selection not merely as a formulation step, but as a precise exercise in photophysics and polymer kinetics. When designing low-migration clear coatings, food-g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach photoinitiator selection not merely as a formulation step, but as a precise exercise in photophysics and polymer kinetics. When designing low-migration clear coatings, food-grade packaging inks, or medical-grade pressure-sensitive adhesives (PSAs), the choice of photoinitiator dictates both the curing speed and the long-term safety of the polymer network.

Uvecryl P 36 (commercially synonymous with Ebecryl P 36) represents a masterclass in structural photoinitiator design. By bridging the robust photochemistry of benzophenone with the network-building capacity of an acrylate, it solves one of the most persistent problems in radiation curing: the migration and blooming of unreacted small-molecule initiators.

This whitepaper dissects the UV absorption spectrum, excitation wavelengths, and mechanistic application of Uvecryl P 36, providing actionable, self-validating protocols for drug development professionals and materials scientists.

The absorption spectrum of Uvecryl P 36 is fundamentally dictated by its benzophenone chromophore, which has been modified into an acrylated derivative (benzophenone-2-carboxy(tetraethoxy)acrylate)[1]. Its UV absorption profile exhibits two distinct excitation bands critical for formulation:

  • Primary Excitation Band (Short-Wave UV-C, ~250–260 nm): This band corresponds to the high-intensity π→π∗ electronic transition. It boasts a high molar extinction coefficient ( ϵ ), meaning it absorbs photons aggressively at the surface of the coating. This is the primary driver for overcoming oxygen inhibition and achieving rapid surface cure[2].

  • Secondary Excitation Band (Long-Wave UV-A, ~330–360 nm): This band corresponds to the forbidden, lower-intensity n→π∗ transition. While it absorbs fewer photons, this longer wavelength penetrates deeper into the resin matrix, driving the "through-cure" (depth cure) of the polymer film[2].

The Inner Filter Effect in Pigmented Systems: While Uvecryl P 36 is exceptionally efficient in clear polyacrylate PSAs[3], its reliance on short-wave UV makes it highly susceptible to the "inner filter effect" in pigmented systems. For example, titanium dioxide ( TiO2​ ) is a strong UV absorber in the 250–350 nm region. If Uvecryl P 36 is used in a heavily pigmented TiO2​ matrix, the pigment competitively absorbs the excitation wavelengths, preventing the photoinitiator from reaching its excited state and halting the crosslinking process[4].

Mechanistic Pathway: Type II Hydrogen Abstraction & Copolymerization

Unlike Type I photoinitiators that undergo unimolecular α -cleavage, Uvecryl P 36 is a Type II photoinitiator. It requires a bimolecular reaction with a hydrogen donor (typically a tertiary amine synergist) to generate initiating radicals[5].

The causality of this mechanism is elegant:

  • Excitation & ISC: Photon absorption elevates the molecule to an excited singlet state ( S1​ ), which rapidly undergoes intersystem crossing (ISC) to a longer-lived triplet state ( T1​ )[1].

  • Exciplex Formation: The T1​ state collides with the amine synergist, forming a transient charge-transfer complex (exciplex).

  • Radical Generation: Hydrogen abstraction occurs, yielding a comparatively stable ketyl radical and a highly reactive alkylamino radical. The alkyl radical initiates the polymerization of the acrylate monomers.

  • Copolymerization (The Uvecryl P 36 Advantage): Because Uvecryl P 36 contains a pendant tetraethoxy-acrylate tail, the initiator itself is covalently polymerized into the backbone of the growing network. This eliminates the presence of free, extractable benzophenone residues, ensuring zero migration and no surface blooming.

G UV UV Photon (250-360 nm) GS Uvecryl P 36 Ground State (S0) UV->GS Absorption S1 Excited Singlet (S1) GS->S1 Excitation T1 Excited Triplet (T1) S1->T1 ISC Exciplex Exciplex Intermediate T1->Exciplex Collision Donor H-Donor (Amine Synergist) Donor->Exciplex Radicals Alkyl Radical + Ketyl Radical Exciplex->Radicals H-Abstraction Polymer Copolymerized Network Radicals->Polymer Propagation

Fig 1: Type II Photochemical Pathway and Copolymerization of Uvecryl P 36.

Quantitative Data: Uvecryl P 36 vs. Standard Benzophenone

To justify the formulation cost of a functionalized initiator, we must look at the quantitative differences. The table below summarizes the physico-chemical and photochemical data comparing Uvecryl P 36 against standard unfunctionalized benzophenone (BP).

ParameterUvecryl P 36 (Ebecryl P 36)Standard Benzophenone (BP)
Chemical Structure Acrylated Benzophenone DerivativeUnsubstituted Benzophenone
Molecular Weight 456.5 g/mol 182.2 g/mol
Primary Excitation ( π→π∗ ) ~250 – 260 nm (High ϵ )~250 – 260 nm
Secondary Excitation ( n→π∗ ) ~330 – 360 nm (Low ϵ )~330 – 340 nm
Initiation Mechanism Type II (Bimolecular H-Abstraction)Type II (Bimolecular H-Abstraction)
Polymer Network Integration Yes (Copolymerizable via acrylate group)No (Remains as free small molecule)
Migration / Blooming Risk Extremely Low (Ideal for food packaging)High (Prone to surface blooming)

Self-Validating Protocol: Correlating UV Absorption with Curing Kinetics

In my laboratory, we do not rely on theoretical absorption values alone. We utilize a self-validating experimental workflow that pairs UV-Vis Spectroscopy (to map the photon capture cross-section) with Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) (to measure the empirical chemical conversion). If the spectral overlap is optimal, the RT-FTIR will show a rapid decay of the acrylate double bonds.

Step 1: Spectral Profiling (UV-Vis)

  • Dilute Uvecryl P 36 in spectroscopic-grade acetonitrile to a concentration of 1×10−4 M. Causality: Acetonitrile is deliberately chosen because it is UV-transparent down to 190 nm, preventing solvent interference in the critical 250 nm π→π∗ region.

  • Scan from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer to confirm the exact λmax​ of your specific batch.

Step 2: Matrix Formulation

  • Formulate a base resin comprising 70% oligomer (e.g., polyurethane acrylate) and 30% reactive diluent (e.g., tripropylene glycol diacrylate, TPGDA).

  • Add 5 wt% Uvecryl P 36 and 3 wt% of a tertiary amine synergist (e.g., methyldiethanolamine, MDEA). Causality: Uvecryl P 36 is a Type II initiator; without an electron/hydrogen donor like MDEA, the excited triplet state will decay back to the ground state via non-radiative pathways, yielding zero conversion.

Step 3: Real-Time FTIR Setup

  • Coat a 10 µm film of the formulation onto a NaCl or KBr window.

  • Place the sample in the RT-FTIR sample compartment equipped with a fiber-optic UV delivery system.

  • Select a medium-pressure mercury lamp. Causality: The broad emission lines of a medium-pressure Hg lamp (specifically at 254 nm, 313 nm, and 365 nm) perfectly overlap with both the primary and secondary absorption bands of Uvecryl P 36, ensuring simultaneous surface and depth excitation.

Step 4: Irradiation and Kinetic Validation

  • Irradiate the sample while continuously collecting IR spectra (e.g., 2 to 4 scans per second).

  • Monitor the disappearance of the acrylate twisting vibration at 810 cm⁻¹ (or the C=C stretch at 1636 cm⁻¹).

  • Validation Check: Calculate the final double bond conversion (DBC). A successful, uninhibited system will show a rapid asymptotic approach to >80% conversion within seconds, empirically validating that the chosen excitation wavelengths successfully drove the hydrogen abstraction mechanism.

Sources

Exploratory

Thermal Stability and Glass Transition Dynamics of Uvecryl P 36 in UV-Curable Polymer Networks

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Introduction to Uvecryl P 36 Uvecryl P 36 (CAS 85340-63-2), commercially recognized as EBEC...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Introduction to Uvecryl P 36

Uvecryl P 36 (CAS 85340-63-2), commercially recognized as EBECRYL P 36, is a specialized UV-curable polyester acrylate resin that functions as a copolymerizable photoinitiator[][2]. With a molecular formula of C19H15ClO5 and a molecular weight of 358.776 g/mol , it is fundamentally an acrylated benzophenone derivative[][3].

For drug development professionals and materials scientists designing advanced pressure-sensitive adhesives (PSAs), transdermal patches, or biomedical sensors, the purity and stability of the polymer matrix are non-negotiable. Traditional small-molecule photoinitiators are prone to thermal volatilization and migration (blooming), which introduces cytotoxic extractables and degrades mechanical integrity. Uvecryl P 36 solves this by covalently locking into the polymer backbone, drastically altering the thermal stability and glass transition temperature ( Tg​ ) of the resulting network[3][4].

Mechanistic Causality: Copolymerization vs. Migration

The causality behind choosing Uvecryl P 36 over conventional free benzophenone lies in its dual-functional molecular architecture.

During the initial synthesis of the base polymer (e.g., via bulk or emulsion polymerization), the acrylate moiety of Uvecryl P 36 allows it to copolymerize directly into the polymer chain[4][5]. When the system is subsequently exposed to UV irradiation, the pendant benzophenone group acts as a Type II photoinitiator. It undergoes excitation to a triplet state and abstracts a hydrogen atom from a neighboring donor (such as the polymer backbone itself or an amine synergist), generating a macroradical that initiates dense crosslinking[3][6].

Because the photoinitiator is macromolecularly bound before UV exposure, it cannot outgas or migrate. This covalent integration is the direct causal factor for the material's superior thermal stability and lack of leachable impurities.

Pathway A Uvecryl P 36 (Acrylated Benzophenone) B UV Irradiation (Excitation to Triplet State) A->B C Hydrogen Abstraction (Type II Mechanism) B->C D Macroradical Generation C->D E Covalent Crosslinking D->E F Elevated Thermal Stability & Tuned Tg E->F

Caption: Photopolymerization pathway of Uvecryl P 36 via Type II hydrogen abstraction.

Thermal Stability Dynamics

In high-performance manufacturing, both the pre-cure and post-cure thermal stability of the polymer matrix are critical. Experimental data demonstrates that polymer matrices compounded with Uvecryl P 36 exhibit exceptional heat resistance.

For instance, in hot-melt PSA formulations, the uncured polymer melt can be maintained continuously at 100°C to 110°C for up to 14 days without undergoing premature gelation or exhibiting graininess[7]. This pre-cure thermal stability is crucial for manufacturing scale-up, allowing prolonged processing in high-temperature coating equipment without the risk of the photoinitiator degrading or volatilizing[7]. Post-UV cure, the crosslinked network demonstrates high cohesive strength, successfully passing static shear tests at 70°C without failure or creep[5][7].

Glass Transition Temperature ( Tg​ ) Modulation

The integration of Uvecryl P 36 significantly influences the thermomechanical profile of the polymer, specifically its Tg​ . The Tg​ dictates whether the material behaves as a glassy solid or a viscoelastic rubber at operating temperatures. By utilizing the Fox equation, scientists can predict and tune the Tg​ of the copolymer based on the mass fractions of the constituent monomers, including Uvecryl P 36[8][9].

In the formulation of pliable medical adhesives or exterior paint latices, the base polymer is often designed to have a sub-zero Tg​ (e.g., -40°C to -5°C) to maintain tack and flexibility[4][5]. The addition of Uvecryl P 36 (typically 0.5% to 2.0% by weight) allows the material to retain this low Tg​ for optimal interfacial wetting, while the subsequent UV-induced crosslinking drastically increases the high-temperature shear modulus[4].

Biomedical and Drug Development Applications

For drug development professionals, the non-migratory nature of Uvecryl P 36 is highly advantageous. It has been successfully utilized in the fabrication of photo-cured ion-selective electrodes (ISEs) for flow injection analysis[10][11]. In these biomedical sensors, Uvecryl P 36 is copolymerized with epoxy-acrylates to form membranes that exhibit superior mechanical strength and adhesion to metal substrates compared to traditional PVC-based membranes[11]. The absence of leachable photoinitiators ensures biocompatibility and prevents baseline drift in sensitive potentiometric measurements, achieving near-Nernstian responses with high stability[11].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Orthogonal analytical techniques are used to verify the causality between Uvecryl P 36 incorporation, Tg​ modulation, and thermal stability.

Protocol 1: Synthesis and UV-Curing of Uvecryl P 36 Polymer Matrix
  • Monomer Preparation: In a jacketed reaction vessel, combine the base monomers (e.g., butyl acrylate, 2-ethylhexyl acrylate) to target a baseline Tg​ of -30°C using the Fox equation[4][9].

  • Initiator Integration: Add 1.0 wt% Uvecryl P 36 to the monomer blend. The acrylate group ensures statistical incorporation into the growing polymer chains during the initial thermal polymerization (e.g., using a peroxide initiator at 80°C)[4][5].

  • Hot-Melt Processing: Heat the resulting polymer to 100°C. Extract a sample and monitor melt viscosity over 7 days using a Brookfield Thermocel to validate pre-cure thermal stability[7].

  • UV Crosslinking: Coat the polymer onto a PET substrate (30 g/m²) and irradiate with a high-intensity UV lamp (e.g., 50 mJ/cm² to 1 kJ/m²)[5]. The built-in benzophenone groups will abstract hydrogen and crosslink the film[3].

Protocol 2: Thermal Stability and Tg​ Validation (TGA & DMA)
  • Extractables Validation (HPLC): Submerge the cured film in a solvent (e.g., acetonitrile) for 24 hours. Analyze the extract via HPLC. A lack of Uvecryl P 36 peaks validates complete covalent integration.

  • Thermal Degradation (TGA): Subject the cured film to Thermogravimetric Analysis (TGA) from 25°C to 400°C. Compare the 5% weight loss temperature ( Td,5%​ ) against a control cured with free benzophenone. The Uvecryl P 36 sample will show delayed degradation due to the absence of volatilization.

  • Tg​ Measurement (DMA): Perform Dynamic Mechanical Analysis at a heating rate of 3°C/min. Record the peak of the tan delta ( tanδ ) curve to determine the precise Tg​ . Compare the storage modulus ( E′ ) at 70°C to validate the increase in thermal shear strength[12][13].

Workflow N1 Synthesize Polymer Matrix with Uvecryl P 36 N2 Thermal Aging (100°C for 14 Days) N1->N2 N3 UV Curing (Variable Dosage) N1->N3 N4 TGA / HPLC Analysis (Extractables & Mass Loss) N2->N4 N5 DMA Analysis (Tan Delta for Tg) N3->N5 N6 Validation: Zero Migration & Stable Tg N4->N6 N5->N6

Caption: Self-validating workflow for assessing thermal stability and Tg modulation.

Quantitative Data Summary

Physicochemical PropertyValue / ObservationReference
Chemical Identity Acrylated benzophenone derivative[3]
CAS Number 85340-63-2[]
Molecular Formula C19H15ClO5[]
Molecular Weight 358.776 g/mol []
Density 1.23 g/mL (at 20 °C)[2]
Pre-Cure Thermal Stability Remains flowable at 100°C - 110°C for 14 days[7]
Typical PSA Tg​ Range -40°C to -5°C (Tuned via Fox Equation)[4][5]

References

  • Title: CAS 85340-63-2 (Uvecryl P 36)
  • Title: Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.
  • Source: google.
  • Title: (PDF)
  • Source: unf.
  • Source: guidechem.
  • Source: google.
  • Source: academia.
  • Source: engichem.co.
  • Source: scribd.
  • Source: oepm.
  • Source: google.
  • Source: epo.

Sources

Foundational

An In-Depth Technical Guide to the Photoreactivity of Uvecryl P 36 in Solvent-Free Polyacrylate Systems

Executive Summary The transition to solvent-free polymer systems represents a significant advancement in materials science, driven by environmental regulations and the demand for higher-performance materials. Ultraviolet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition to solvent-free polymer systems represents a significant advancement in materials science, driven by environmental regulations and the demand for higher-performance materials. Ultraviolet (UV) curing technology is at the forefront of this shift, offering rapid, energy-efficient polymerization with minimal environmental impact.[1] At the heart of this technology lies the photoinitiator, a molecule that dictates the efficiency and success of the curing process. This technical guide provides a comprehensive examination of Uvecryl P 36, a specialized photoinitiator, and its application within solvent-free polyacrylate systems. We will explore its photochemical mechanism, provide detailed experimental protocols for formulation and characterization, and present performance data to offer researchers, scientists, and formulation chemists a complete understanding of its capabilities.

The Paradigm of Solvent-Free Polyacrylate Systems

Solvent-free, or 100% solids, polyacrylate systems are formulations that consist entirely of reactive components, eliminating the use of volatile organic compounds (VOCs).[2] These systems typically comprise a mixture of acrylate functional oligomers and monomers (reactive diluents) that polymerize into a solid, cross-linked network upon exposure to a sufficient dose of UV radiation.

Core Advantages:

  • Environmental Compliance: The absence of solvents significantly reduces harmful emissions.[1]

  • Process Efficiency: Curing occurs in seconds, dramatically increasing throughput compared to thermal curing methods.[3]

  • Energy Savings: UV lamps require less energy than the large ovens needed for solvent evaporation and thermal curing.[1]

  • Performance: The high cross-link density achievable provides excellent chemical resistance, hardness, and durability.[4]

The fundamental components of these systems work in synergy:

  • Polyacrylate Oligomers: These are the backbone of the system, providing the primary performance characteristics such as flexibility, toughness, and chemical resistance. Common types include epoxy acrylates, urethane acrylates, and polyester acrylates.[5]

  • Reactive Diluents: These are low-viscosity monomers used to reduce the overall viscosity of the formulation for better processing and application. They also copolymerize into the network, influencing properties like hardness and cure speed.[4]

  • Photoinitiators: These are the critical light-sensitive molecules that absorb UV energy and initiate the polymerization reaction.[6]

  • Additives: These can be included to modify properties such as flow, slip, adhesion, or to provide pigmentation.

The Photochemical Engine: Uvecryl P 36 and the Norrish Type II Mechanism

Photoinitiators are classified based on the mechanism by which they generate the free radicals necessary to initiate polymerization.[7] The two primary pathways are Norrish Type I (alpha-cleavage) and Norrish Type II (hydrogen abstraction).

Uvecryl P 36 is a copolymerizable benzophenone derivative that functions as a Norrish Type II photoinitiator .[2] Unlike Type I initiators that directly fragment upon irradiation, Type II initiators require a co-initiator or synergist—typically a tertiary amine—to generate radicals.

The Mechanism Unveiled:

  • Photoexcitation: The benzophenone moiety within the Uvecryl P 36 molecule absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: This excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of the Uvecryl P 36 is a potent diradical. It abstracts a hydrogen atom from an adjacent synergist molecule (e.g., an amine).

  • Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical on the initiator and an amine-alkyl radical on the synergist. The amine-alkyl radical is typically the primary species responsible for initiating the polymerization of the acrylate monomers and oligomers.[7]

This reliance on a bimolecular reaction makes the process dependent on the proximity and concentration of both the initiator and the synergist.

G cluster_reactants Reactants cluster_process Photochemical Process cluster_products Products P36 Uvecryl P 36 (P) P36_excited Excited Triplet State (P*) P36->P36_excited 2. Intersystem Crossing Amine Synergist (R₃N-CH₂R') Abstraction Hydrogen Abstraction Amine->Abstraction UV UV Photon (hν) UV->P36 1. Absorption P36_excited->Abstraction Ketyl Ketyl Radical Abstraction->Ketyl 3. Radical Formation AmineRadical Amine-Alkyl Radical (Initiates Polymerization) Abstraction->AmineRadical Polymer Polyacrylate Network AmineRadical->Polymer 4. Polymerization Initiation

Caption: The Norrish Type II photoinitiation mechanism of Uvecryl P 36.

System Formulation and Experimental Protocols

A successful UV-curable formulation requires a careful balance of its components. The interplay between the oligomer, diluent, and photoinitiator system determines the final properties of the cured material.

G cluster_initiator System UV-Curable Solvent-Free Polyacrylate System Oligomer Polyacrylate Oligomer Provides core properties (flexibility, toughness) System->Oligomer Backbone Diluent Reactive Diluent Controls viscosity, modifies hardness System->Diluent Rheology Control InitiatorSystem Photoinitiator System System->InitiatorSystem Curing Engine P36 Uvecryl P 36 InitiatorSystem->P36 Synergist Amine Synergist InitiatorSystem->Synergist P36->Synergist Requires for H-Abstraction

Caption: Interplay of components in a UV-curable polyacrylate system.
Experimental Protocol: Formulation and UV Curing

This protocol describes a self-validating system for preparing and curing a model solvent-free polyacrylate film.

Materials & Equipment:

  • Polyacrylate Oligomer (e.g., Aromatic Urethane Acrylate)

  • Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)

  • Uvecryl P 36

  • Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)

  • Dual-axis centrifugal mixer or high-shear mechanical stirrer

  • Heated mixing vessel (optional, for highly viscous oligomers)

  • Wire-wound bar coater (e.g., 25 µm)

  • Substrate for coating (e.g., PET film, steel panels)

  • Conveyorized UV curing system with a medium-pressure mercury (Hg) lamp

  • Radiometer to measure UV intensity (mW/cm²) and dose (mJ/cm²)

Methodology:

  • Component Preparation: Accurately weigh all components based on the desired formulation (e.g., parts per hundred resin, phr). A typical starting point might be: 70 parts Oligomer, 30 parts Diluent, 2 phr Uvecryl P 36, and 2 phr Synergist.

  • Blending (The Causality of Homogeneity):

    • Combine the oligomer and reactive diluent in the mixing vessel. If the oligomer is highly viscous, gently heat to 40-50°C to reduce viscosity and ensure thorough mixing.

    • Add the Uvecryl P 36 and amine synergist. It is critical to protect the mixture from ambient light sources from this point forward to prevent premature polymerization.

    • Mix using a centrifugal mixer (5 minutes at 2000 rpm) or a high-shear stirrer until the mixture is completely homogenous and visually clear. Incomplete dissolution of the photoinitiator is a primary cause of curing defects.

  • Film Application:

    • Allow the formulation to rest for 10-15 minutes to allow any entrapped air bubbles to escape.

    • Place the substrate on a flat, rigid surface.

    • Apply a small bead of the formulation at one end of the substrate.

    • Draw down the formulation using the wire-wound bar coater at a steady, consistent speed to create a uniform wet film. The film thickness is determined by the wire gauge of the bar.

  • UV Curing:

    • Calibrate the UV system using a radiometer to ensure a known and repeatable UV dose.

    • Place the coated substrate on the conveyor belt.

    • Pass the sample under the UV lamp at a set belt speed. The UV dose is a function of lamp intensity and exposure time (conveyor speed). A typical dose for full cure is 500-1000 mJ/cm².

  • Post-Cure Validation:

    • Immediately after curing, test for surface tackiness (thumb test). A tack-free surface is the first indicator of a successful cure.

    • Allow the cured film to condition at standard temperature and humidity (23°C, 50% RH) for 24 hours before proceeding with quantitative performance testing, as the polymer network can continue to post-cure and relax.

Performance Analysis and Characterization

Evaluating the cured film's physical properties is essential to determine its suitability for a given application. The concentration of the photoinitiator is a critical variable that directly impacts the cross-link density and, consequently, the material's performance.

Data Presentation: Impact of Uvecryl P 36 Concentration

The following data, adapted from field studies, illustrates the effect of varying Uvecryl P 36 concentration on the cohesive strength (measured by shear strength) and adhesive properties (measured by peel adhesion) of a model solvent-free polyacrylate pressure-sensitive adhesive (PSA).[2]

Uvecryl P 36 Conc. (wt.%)Peel Adhesion (N)Shear Strength @ 20°C (N)Shear Strength @ 70°C (N)
0.016.5158
0.417.04522
0.817.28035
1.216.810550
1.616.511558
2.016.012060

Data adapted from Z. Czech and R. Milker, Journal of Applied Polymer Science (2003).[2]

Analysis of Causality:

  • Shear Strength (Cohesion): There is a clear and strong positive correlation between the concentration of Uvecryl P 36 and the shear strength of the adhesive. This is because a higher initiator concentration generates a greater number of initiating radicals per unit of UV energy, leading to a higher cross-link density in the polymer network. A more densely cross-linked network has greater internal strength (cohesion), making it more resistant to shear forces, both at room temperature and at elevated temperatures.[2]

  • Peel Adhesion: Peel adhesion shows a slight increase at lower concentrations before decreasing as the initiator level surpasses an optimum point. Initially, increased cross-linking toughens the adhesive, improving its peel strength. However, at very high concentrations, the network can become too rigid and brittle. This reduces the adhesive's ability to flow and wet out the substrate surface effectively, which can lead to a decrease in peel adhesion. This demonstrates the critical need to optimize initiator concentration to balance cohesive and adhesive properties.

Workflow and Characterization Protocols

G A 1. Formulation (Oligomer, Diluent, P36, Synergist) B 2. Homogenous Mixing (Light-Shielded) A->B C 3. Film Application (Bar Coating) B->C D 4. UV Curing (Controlled Dose & Intensity) C->D E 5. Post-Cure Conditioning (24h @ 23°C, 50% RH) D->E F 6. Performance Characterization E->F G Cohesion Analysis (Shear Strength) F->G H Adhesion Analysis (Peel & Cross-Hatch) F->H I Mechanical Analysis (Hardness, Flexibility) F->I

Sources

Exploratory

Copolymerizable Photoinitiators in Biomedical Polymers: The Solubility and Kinetic Profile of Uvecryl P 36

Executive Summary In the development of light-curable biomedical polymers—ranging from transdermal pressure-sensitive adhesives (PSAs) to bio-active hydrogels—the mitigation of extractables and leachables (E&L) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of light-curable biomedical polymers—ranging from transdermal pressure-sensitive adhesives (PSAs) to bio-active hydrogels—the mitigation of extractables and leachables (E&L) is a critical toxicological mandate. Traditional Type II photoinitiators, such as free benzophenone, are prone to post-cure migration, risking cytotoxicity and skin sensitization. Uvecryl P 36 (CAS 85340-63-2) addresses this by functioning as a copolymerizable photoinitiator[]. This technical guide explores the thermodynamic solubility profile of Uvecryl P 36 in common acrylate monomers and provides self-validating protocols for integrating it into zero-migration biomedical matrices.

Chemical Identity and Mechanism of Action

Uvecryl P 36 (also known as Ebecryl P36) is an acrylated benzophenone derivative[]. Structurally, it combines a UV-absorbing benzophenone core with a reactive acrylate tail.

During photopolymerization, Uvecryl P 36 operates via a dual mechanism[2]:

  • Photoinitiation: Upon exposure to UV light (typically 365 nm), the benzophenone moiety enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (amine synergist), generating active free radicals.

  • Copolymerization: Simultaneously, the acrylate group of Uvecryl P 36 participates in the propagation step of the polymer chain, covalently locking the photoinitiator into the crosslinked network[2].

This mechanism is highly advantageous for formulating UV-crosslinkable acrylic PSAs[3] and bio-active coatings[4], as it virtually eliminates the migration of unreacted photoinitiator molecules.

Uvecryl_Pathway UV UV Irradiation (365 nm) Uvecryl Uvecryl P 36 (Ground State) UV->Uvecryl Photon Absorption Excited Excited Triplet State (Diradical) Uvecryl->Excited Intersystem Crossing Polymer Crosslinked Network (Zero Migration) Uvecryl->Polymer Copolymerization via Acrylate Group Radical Active Alkyl Radical Excited->Radical H-Abstraction Coinit Amine Synergist (Hydrogen Donor) Coinit->Radical Donates H Monomer Acrylate Monomers Radical->Monomer Initiation Monomer->Polymer Propagation

Photochemical pathway of Uvecryl P 36 achieving zero-migration via copolymerization.

Thermodynamic Principles of Solvation

The successful integration of Uvecryl P 36 into a resin depends entirely on its solubility limit within the monomer matrix. Solvation is governed by the alignment of Hansen Solubility Parameters (HSP) between the solute and the solvent.

Because Uvecryl P 36 contains a bulky, rigid aromatic core paired with polar ester and ether linkages[], its solubility varies drastically based on monomer polarity:

  • Hydrophilic Monomers (e.g., HEMA, PEGDA): The polar functional groups in Uvecryl P 36 act as hydrogen bond acceptors. When mixed with 2-Hydroxyethyl methacrylate (HEMA), favorable dipole-dipole interactions lower the enthalpy of mixing, yielding high solubility limits.

  • Hydrophobic Monomers (e.g., IBOA, 2-EHA): In non-polar, sterically hindered monomers like Isobornyl acrylate (IBOA), solubility is restricted. The bulky isobornyl rings require a large solvent cavity to accommodate the benzophenone moiety. This imposes a high entropic penalty, causing the photoinitiator to crash out of solution (micro-phase separation) at lower concentrations.

Quantitative Solubility Profile
Acrylate MonomerPolarity ProfileEst. Solubility Limit (wt% at 25°C)Primary Biomedical Application
HEMA (2-Hydroxyethyl methacrylate)High (Hydrophilic)> 30%Bio-active hydrogels, dental adhesives[4]
PEGDA (Polyethylene glycol diacrylate)High (Hydrophilic)> 25%Tissue engineering scaffolds, drug delivery
2-EHA (2-Ethylhexyl acrylate)Low (Hydrophobic)~ 20%Transdermal pressure-sensitive adhesives[3]
IBOA (Isobornyl acrylate)Low (Hydrophobic)~ 15%Structural medical plastics, rigid coatings

Experimental Methodology: Self-Validating Solubility & Curing Protocol

To ensure rigorous quality control in pharmaceutical and medical device manufacturing, formulation scientists must empirically validate both the thermodynamic solubility limit and the kinetic conversion of the resin. The following protocol is designed as a closed, self-validating system.

Phase 1: Turbidimetric Solubility Determination

Objective: Establish the absolute solubility threshold without relying on subjective visual inspection.

  • Preparation: Aliquot 10.0 mL of the target acrylate monomer into a temperature-controlled amber glass vial at exactly 25.0 ± 0.1 °C.

    • Causality: Amber glass prevents premature ambient photoinitiation. Strict thermoregulation is vital because minor temperature fluctuations can cause thermodynamically false supersaturation, leading to delayed crystallization in the final medical device.

  • Titration: Incrementally add Uvecryl P 36 in 0.5 wt% aliquots under continuous magnetic stirring (400 rpm).

  • Validation: Monitor the solution continuously using a nephelometer. The absolute solubility limit is defined as the concentration at which the solution exceeds 5 NTU (Nephelometric Turbidity Units) after 24 hours of equilibration.

    • Causality: Nephelometry provides a quantifiable, reproducible threshold for detecting the onset of micro-phase separation before it is visible to the naked eye.

Phase 2: Photopolymerization & Migration Assay

Objective: Confirm that the dissolved Uvecryl P 36 covalently bonds to the polymer matrix. 4. Formulation: Blend the target monomer (95 wt%), Uvecryl P 36 (2 wt%), and an amine synergist such as methyldiethanolamine (MDEA, 3 wt%). 5. Casting & Curing: Cast a 50 µm film onto a fluorinated release liner and irradiate using a 365 nm LED array (100 mW/cm²) for 10 seconds. 6. Spectroscopic Validation (Cure Kinetics): Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ to quantify the Degree of Conversion (DC).

  • Causality: The DC directly correlates to the mechanical integrity and cohesive strength of the biomedical adhesive.
  • Extractable Validation (Zero-Migration): Submerge the cured film in HPLC-grade acetonitrile for 72 hours at 37 °C (simulating accelerated physiological extraction). Analyze the extract via HPLC-UV (254 nm).
  • Causality: The absence of a benzophenone peak in the chromatogram self-validates the complete covalent integration of Uvecryl P 36 into the network, confirming its toxicological safety for skin-contact and internal applications.

Conclusion & Formulation Guidelines

When formulating with Uvecryl P 36, drug development professionals must balance photoinitiator concentration against the solubility limits of the chosen monomer matrix. While hydrophilic monomers like HEMA readily solvate Uvecryl P 36, hydrophobic systems like 2-EHA or IBOA require careful turbidimetric monitoring to prevent phase separation. By utilizing the self-validating protocols outlined above, formulators can guarantee high conversion rates and zero-migration profiles, ensuring compliance with stringent biocompatibility standards.

References

  • CAS 85340-63-2 (Uvecryl P 36)
  • EP0214089A1 - Composition photodurcissable pour revêtements bio-actifs Source: Google Patents URL
  • Industrial Photoinitiators - A Technical Guide Source: ResearchGate URL
  • US5686504A - Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives, and method for making same Source: Google Patents URL

Sources

Foundational

Copolymerizable Benzophenone Photoinitiators: Mechanistic Insights and Application Protocols for Uvecryl P 36

Executive Summary In the highly regulated spheres of drug development, medical device manufacturing, and food-contact packaging, the migration of low-molecular-weight photoinitiators (PIs) from UV-cured matrices presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated spheres of drug development, medical device manufacturing, and food-contact packaging, the migration of low-molecular-weight photoinitiators (PIs) from UV-cured matrices presents a critical toxicological vulnerability. Standard Type II photoinitiators, such as unmodified benzophenone, reside in the interstitial spaces of the crosslinked polymer network post-cure. This lack of covalent integration leads to blooming, extraction into adjacent media, and characteristic malodors.

Uvecryl P 36 (commercially synonymous with Ebecryl P 36) represents a structural paradigm shift[1]. Engineered as a copolymerizable benzophenone derivative, it resolves the migration paradox by actively participating in the polymerization process it initiates, thereby locking itself into the macromolecular backbone[2]. This whitepaper provides a deep-dive technical analysis of Uvecryl P 36, exploring its chemical causality, formulation dynamics, and self-validating experimental protocols for zero-migration applications.

Chemical Architecture and Mechanistic Causality

Uvecryl P 36 is chemically identified as benzophenone-2-carboxy(tetraethoxy)acrylate [1]. The genius of its molecular design lies in its dual functionality, bridged by a flexible tetraethoxy spacer.

  • The Photoactive Core: The benzophenone moiety acts as a classic Type II photoinitiator. Upon absorption of UV radiation (typically 254 nm to 365 nm), it excites to a singlet state and undergoes intersystem crossing to a reactive triplet diradical. It then abstracts a labile hydrogen from a co-initiator (an amine synergist like methyldiethanolamine, MDEA), generating an alkylamino radical that initiates the polymerization of the bulk resin[3].

  • The Polymerizable Tail: Concurrently, the acrylate functional group on Uvecryl P 36 participates in the propagation phase of the free-radical polymerization[4].

Causality in Design: The tetraethoxy spacer is not merely structural; it is kinetically essential. It decouples the steric bulk of the benzophenone core from the polymerizing acrylate double bond. This flexibility ensures that the acrylate tail can seamlessly integrate into the growing polymer network without steric hindrance, resulting in near-quantitative covalent tethering[2].

Mechanism UV UV Irradiation (254-365 nm) Uvecryl Uvecryl P 36 (Ground State) UV->Uvecryl Photon Absorption Excited Excited Triplet State (Diradical) Uvecryl->Excited Intersystem Crossing Tethering Covalent Tethering via Acrylate Group Uvecryl->Tethering Copolymerization Radicals Alkylamino Radical + Ketyl Radical Excited->Radicals H-Abstraction Amine Amine Synergist (e.g., MDEA) Amine->Radicals Hydrogen Donor Polymerization Acrylate Polymerization (Matrix Formation) Radicals->Polymerization Initiation Final Zero-Migration Polymer Network Polymerization->Final Crosslinking Tethering->Final Matrix Integration

Fig 1: Photochemical activation and covalent tethering mechanism of Uvecryl P 36.

Physicochemical Profile and Comparative Data

Unlike solid benzophenone, which requires thermal dissolution into resins and is prone to recrystallization, Uvecryl P 36 is a liquid at room temperature[1]. This inherently lowers formulation viscosity and eliminates the risk of localized PI concentration gradients, ensuring uniform crosslinking density. Furthermore, because it acts as a structural monomer rather than an interstitial plasticizer, it maintains the Glass Transition Temperature ( Tg​ ) and mechanical hardness of the cured film[5], making it highly effective in robust applications like ion-selective electrode membranes[6].

Table 1: Physicochemical Properties of Uvecryl P 36[1]
PropertySpecification
Chemical Name Benzophenone-2-carboxy(tetraethoxy)acrylate
Trade Nomenclature Uvecryl P 36, Ebecryl P 36
Molecular Formula C₂₅H₂₈O₈
Molecular Weight 456.5 g/mol
Physical State Liquid
Initiation Mechanism Type II (Hydrogen Abstraction)
Polymerizable Group Acrylate
Table 2: Performance Comparison (Standard BP vs. Uvecryl P 36)[2][5]
ParameterStandard BenzophenoneUvecryl P 36Mechanistic Causality
Migration Potential HighNegligibleCovalent tethering to the polymer backbone prevents diffusion.
Odor Profile StrongLowElimination of volatile unreacted BP and mobile ketyl byproducts.
Surface Cure ModerateExcellentHigh localized reactivity; tethered radicals reduce oxygen inhibition.
Plasticization Effect Significant (Lowers Tg​ )MinimalIntegrates as a structural monomer rather than an interstitial plasticizer.

Experimental Protocol: Synthesis and Validation of a Low-Extractable UV-Adhesive

To utilize Uvecryl P 36 effectively in medical or pharmaceutical applications, the formulation must be treated as a self-validating system. The following protocol details the formulation of a biocompatible UV-curable adhesive, followed immediately by an extraction assay to validate the zero-migration claim.

Phase 1: Formulation & Curing
  • Resin Blending: In an amber glass vessel (mandated to prevent spontaneous radical generation from ambient UV), combine 70 wt% aliphatic urethane acrylate oligomer (e.g., Ebecryl 230) with 25 wt% reactive diluent (e.g., Isobornyl Acrylate, IBOA)[3].

  • Initiator Integration: Add 3 wt% Uvecryl P 36 and 2 wt% Amine Synergist (MDEA). Causality Note: MDEA provides the labile hydrogen necessary for Type II initiation, while Uvecryl P 36 provides the UV-absorbing chromophore and the polymerizable anchor.

  • Homogenization: Stir at 40°C for 2 hours using an overhead stirrer until optically clear. The liquid nature of Uvecryl P 36 ensures rapid, solvent-free homogenization[1].

  • Coating: Apply a 50 µm film onto a corona-treated Polyethylene Terephthalate (PET) substrate using a wire-wound Meyer rod.

  • Curing: Pass the coated substrate under a medium-pressure Mercury lamp (or 365 nm LED array) at a controlled dose of 500 mJ/cm².

Phase 2: Migration Validation (Self-Validating Assay)

To prove that Uvecryl P 36 has successfully copolymerized, we must stress-test the matrix using aggressive solvent extraction.

  • Extraction: Submerge 10 cm² of the cured film in 10 mL of HPLC-grade ethanol. Causality Note: Ethanol acts as an aggressive food-simulating solvent (simulating alcoholic beverages and fatty media), providing a worst-case scenario for extractables.

  • Incubation: Seal the vial and incubate at 37°C for 24 hours to simulate physiological or prolonged storage conditions.

  • HPLC-UV Analysis: Analyze the extract via High-Performance Liquid Chromatography with UV detection at 254 nm.

  • Validation: If the benzophenone moiety is fully copolymerized, the chromatogram will show baseline resolution with zero detectable peaks corresponding to Uvecryl P 36 or free benzophenone, validating the structural integrity of the network.

Protocol Formulation Resin Blending (Uvecryl P 36 + Oligomers) Coating Film Application (50 µm on PET) Formulation->Coating Curing UV Curing (500 mJ/cm²) Coating->Curing Extraction Solvent Extraction (Ethanol, 37°C, 24h) Curing->Extraction Analysis HPLC-UV Analysis (254 nm) Extraction->Analysis

Fig 2: Workflow for formulation, curing, and migration validation of Uvecryl P 36.

Applications in Advanced Drug Development & Medical Devices

The zero-migration profile of Uvecryl P 36 unlocks critical applications in highly regulated sectors[7]:

  • Transdermal Drug Delivery Systems (TDDS): Pressure-sensitive adhesives (PSAs) used in TDDS require precise tack and peel properties without leaching unreacted monomers into the patient's epidermis[2]. Uvecryl P 36 ensures the adhesive matrix cures rapidly while maintaining ISO 10993 cytotoxicity compliance.

  • Ion-Selective Electrodes (ISEs) for Diagnostics: In flow injection analysis, polymer membranes containing sensitive ionophores must remain structurally intact. Uvecryl P 36 has been successfully utilized to photo-cure epoxyacrylate membranes for potassium and calcium electrodes, preventing PI leaching that would otherwise foul the sensor's Nernstian response[6].

  • Biocompatible Hydrogels & Wearables: For continuous glucose monitors and wearable biosensors, the elimination of volatile organic compounds (VOCs) and malodors is paramount for patient comfort and safety. Uvecryl P 36 provides the necessary surface cure and anti-soiling properties without compromising biocompatibility[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and UV-Curing Protocols for High-Performance Pressure-Sensitive Adhesives Using Uvecryl P 36

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals (Transdermal/Wearable Devices) Executive Summary & Mechanistic Grounding The development of medical-grade tapes, transdermal drug delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals (Transdermal/Wearable Devices)

Executive Summary & Mechanistic Grounding

The development of medical-grade tapes, transdermal drug delivery patches, and high-performance industrial labels requires Pressure-Sensitive Adhesives (PSAs) that exhibit a precise balance of tack, peel adhesion, and cohesive strength. Traditional solvent-based crosslinking methods often leave residual volatile organic compounds (VOCs), which are unacceptable in pharmaceutical and wearable applications.

Uvecryl P 36 (frequently commercialized under the tradename Ebecryl P 36) is an acrylated benzophenone derivative that functions as a copolymerizable, Type II photoinitiator .

The Causality of Copolymerization

Unlike free photoinitiators (e.g., standard benzophenone) that are simply blended into the adhesive matrix, Uvecryl P 36 contains an acrylic double bond. During the initial synthesis of the base polymer, it covalently integrates into the polyacrylate backbone. This architectural choice drives two critical outcomes:

  • Zero Migration: The photoinitiator cannot migrate to the surface of the adhesive. This prevents "blooming," ensures biocompatibility for skin-contact applications, and eliminates extractables in drug-in-adhesive transdermal patches .

  • Direct Backbone Crosslinking: Upon UV irradiation, the pendant benzophenone moieties enter an excited triplet state and abstract hydrogen atoms directly from adjacent polymer chains. The resulting macroradicals recombine to form strong, covalent carbon-carbon crosslinks, drastically increasing the shear strength of the PSA without the need for external crosslinking agents.

Mechanism A Linear Acrylic PSA (Pendant Benzophenone) B UV Irradiation (254-365 nm) A->B C Excited Triplet State (Diradical Formation) B->C D Hydrogen Abstraction (From Polymer Backbone) C->D E Radical Recombination (Covalent Crosslink) D->E

Fig 1. Type II UV-curing mechanism of Uvecryl P 36 via hydrogen abstraction and recombination.

Formulation Strategy

A successful UV-curable PSA requires a carefully selected monomer blend. The base formulation must provide inherent tack (via low Glass Transition Temperature, Tg​ , monomers) and specific adhesion (via polar monomers), while Uvecryl P 36 governs the post-coating cohesive strength.

Note: Highly pigmented systems (e.g., those loaded with Titanium Dioxide) can competitively absorb UV light in the 250-365 nm range, which may interfere with the activation of benzophenone derivatives. For heavily pigmented patches, higher UV doses or alternative sensitization may be required.

Table 1: Model Formulation Ratios
ComponentChemical IdentityFunction / CausalityWt %
Soft Monomer 2-Ethylhexyl Acrylate (2-EHA)Lowers Tg​ (~ -60°C); provides initial tack and flexibility.88.0 - 94.9
Hard Monomer Acrylic Acid (AA)Increases specific adhesion to polar substrates; enables H-bonding.5.0 - 10.0
Photoinitiator Uvecryl P 36Copolymerizable Type II initiator; dictates crosslink density.0.1 - 2.0
Thermal Initiator AIBNInitiates the thermal pre-polymerization of the linear syrup.0.1

Experimental Protocols & Workflows

To ensure a self-validating experimental setup, the protocol is divided into synthesis, coating, curing, and mechanical validation.

Workflow S1 1. Monomer Blending (2-EHA, AA, Uvecryl P 36) S2 2. Pre-polymerization (Thermal Radical Synthesis) S1->S2 S3 3. Adhesive Coating (20-50 µm on Release Liner) S2->S3 S4 4. UV Irradiation (Medium Pressure Hg Lamp) S3->S4 S5 5. Performance Validation (Peel, Tack, Static Shear) S4->S5

Fig 2. End-to-end experimental workflow for formulating and validating UV-curable PSAs.

Step-by-Step Methodology

Step 1: Pre-polymerization (Syrup Synthesis)

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the 2-EHA, AA, and Uvecryl P 36 according to the ratios in Table 1.

  • Dissolve the mixture in a suitable solvent (e.g., ethyl acetate) to achieve a 40-50% solids concentration. (Note: Bulk polymerization can be used for 100% solids systems, but requires strict exotherm control).

  • Purge the system with inert nitrogen gas for 30 minutes to remove oxygen, which inhibits radical polymerization.

  • Heat the mixture to 70°C and add the AIBN initiator. Maintain temperature for 6-8 hours until monomer conversion exceeds 98%.

  • Cool to room temperature. The resulting product is a viscous, uncrosslinked acrylic syrup containing pendant benzophenone groups .

Step 2: Coating

  • Using a laboratory film applicator (e.g., a Baker applicator or Meyer rod), draw down the acrylic syrup onto a siliconized PET release liner.

  • Target a dry film thickness of 25 µm (standard for medical tapes) or 50 µm (standard for industrial transfer tapes).

  • Flash off the solvent in a forced-air convection oven at 90°C for 5 minutes.

Step 3: UV Curing

  • Pass the dried, uncrosslinked adhesive film under a medium-pressure mercury (Hg) UV lamp.

  • Calibrate the conveyor speed to deliver a UV-A/UV-B dosage of 50 to 150 mJ/cm² .

  • Causality Check: The UV energy excites the Uvecryl P 36, initiating the hydrogen abstraction and macroradical recombination that transforms the linear syrup into a 3D viscoelastic network.

Performance Data & Self-Validating Quality Control

A robust protocol must be self-validating. In PSA formulation, the validation mechanism is the observation of failure modes during mechanical testing.

  • Cohesive Failure (Residue left on both surfaces): Indicates insufficient crosslinking. The polymer chains are slipping past one another.

  • Adhesive Failure (Clean removal): Indicates successful crosslinking. The internal strength of the adhesive now exceeds its bond to the substrate.

Table 2: Expected Performance vs. Uvecryl P 36 Concentration

(Data modeled at 25 µm thickness, 100 mJ/cm² UV Dose on Stainless Steel)

Uvecryl P 36 (Wt %)180° Peel Adhesion (N/25mm)Loop Tack (N/25mm)Static Shear (Hours to failure)Observed Failure Mode
0.0 (Control) 18.515.2< 0.5Cohesive Failure (Uncured)
0.5 16.213.8> 50Adhesive Failure (Optimal)
1.0 14.512.0> 168 (No failure)Adhesive Failure (High Shear)
2.0 10.18.5> 168 (No failure)Adhesive Failure (Over-cured)

Interpretation for Drug Development: For transdermal patches, a Uvecryl P 36 concentration of ~0.5% is typically optimal. It provides enough cohesive strength to prevent adhesive residue from remaining on the patient's skin upon removal, without over-crosslinking the matrix (which would restrict the diffusion of the Active Pharmaceutical Ingredient and lower the initial tack).

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press / Taylor & Francis. Available at:[Link]

  • Czech, Z. (2003). Solvent-free radiation-curable polyacrylate pressure-sensitive adhesive systems. ResearchGate. Available at:[Link]

  • U.S. Patent No. 5,686,504. (1997). Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives, and method for making same. Google Patents.
  • U.S. Patent No. 7,816,477. (2010). Acrylic release agent precursor, release agent article, and process for producing release agent article. Google Patents.
Application

Protocol for Incorporating Uvecryl P 36 into Photo-Cured Ion-Selective Electrode Membranes

Target Audience: Researchers, analytical chemists, and drug development professionals. Primary Applications: Flow Injection Analysis (FIA), continuous environmental monitoring, and clinical diagnostics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Primary Applications: Flow Injection Analysis (FIA), continuous environmental monitoring, and clinical diagnostics.

Executive Summary & Mechanistic Rationale

The transition from traditional poly(vinyl chloride) (PVC) matrices to photo-cured epoxydiacrylate polymers has revolutionized the fabrication of Ion-Selective Electrodes (ISEs), particularly for high-shear applications like Flow Injection Analysis (FIA). While PVC membranes suffer from poor adhesion to metal substrates and mechanical fragility, photo-cured matrices offer robust, covalently crosslinked networks.

However, early photo-cured systems relied on free-floating photoinitiators (e.g., standard benzophenone). Under continuous flow conditions, these small molecules gradually leach (exudation) from the membrane into the sample stream. This leaching alters the membrane's dielectric properties, degrades the Nernstian response, and contaminates the analyte stream.

To solve this, pioneered the use of Uvecryl P 36 (CAS 85340-63-2) in ISE formulations. Uvecryl P 36 is a copolymerizable benzophenone derivative. As an acrylated photoinitiator, it initiates radical polymerization upon UV irradiation while simultaneously integrating its own acrylate moiety directly into the polymer backbone. This dual-action mechanism creates a self-contained, leach-proof membrane system, significantly extending the operational lifetime of the sensor.

Photopolymerization_Mechanism M1 UV Irradiation (λ = 250-350 nm) M2 Uvecryl P 36 (Acrylated Benzophenone) M1->M2 Photon absorption M3 Radical Generation (Excited Triplet State) M2->M3 Intersystem crossing M5 Copolymerization (Covalent Integration) M2->M5 Acrylate group incorporation M4 Acrylate Monomers (Ebecryl 600 + HDDA) M3->M4 Attacks double bonds M4->M5 Chain propagation M6 Leach-Proof ISE Membrane M5->M6 Crosslinking complete

Figure 1: Mechanistic pathway of Uvecryl P 36-mediated copolymerization in ISE membranes.

Quantitative Formulation Matrix

The following table summarizes the optimized weight percentages for Potassium ( K+ ) and Calcium ( Ca2+ ) selective electrodes based on the foundational protocols established by Cardwell and colleagues. The precise causality behind each component's inclusion is detailed to ensure experimental logic is preserved.

Component CategoryChemical Name K+ ISE (wt%) Ca2+ ISE (wt%)Mechanistic Function & Causality
Prepolymer Ebecryl 60039.439.4Bisphenol-A epoxy diacrylate; provides the structural backbone and ensures excellent adhesion to metal wire substrates.
Reactive Diluent HDDA19.719.71,6-Hexanediol diacrylate; acts as a crosslinker to increase network density and lowers the prepolymer viscosity for uniform casting.
Photo-initiator Uvecryl P 3614.714.7Copolymerizable benzophenone derivative; generates radicals and covalently bonds to the matrix, preventing initiator exudation.
Plasticizer Didecyl phthalate23.823.8Lowers the glass transition temperature ( Tg​ ) of the cured matrix, ensuring the polymer is sufficiently amorphous for rapid ion mobility.
Ionophore Valinomycin / ETH 10011.9 (Valinomycin)1.9 (ETH 1001)Neutral carriers that facilitate the highly selective complexation and transport of the target analyte across the phase boundary.
Lipophilic Salt NaTPB0.50.5Sodium tetraphenylborate; introduces fixed anionic sites to ensure permselectivity (Donnan exclusion of anions) and reduces electrical resistance.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At each critical juncture, a physical or electrochemical check is embedded to ensure the integrity of the final sensor.

Phase 1: Substrate Preparation
  • Mechanical Polishing: Polish a platinum or silver wire (approx. 0.8 mm i.d.) using 0.3 µm alumina slurry to remove native oxides and increase surface area.

  • Chemical Cleaning: Sonicate the wire sequentially in acetone, ethanol, and deionized water for 5 minutes each. Dry under a stream of high-purity N2​ .

  • Self-Validation Check: Observe the wire surface. It should exhibit a uniform, mirror-like sheen. A drop of water placed on the surface should sheet off uniformly without beading, indicating a contaminant-free surface critical for polymer adhesion.

Phase 2: Cocktail Formulation
  • Weighing: In an amber glass vial (to prevent premature photopolymerization), combine the Ebecryl 600, HDDA, Uvecryl P 36, and Didecyl phthalate according to the matrix table above.

  • Active Component Addition: Add the specific ionophore (e.g., Valinomycin) and the lipophilic salt (NaTPB).

  • Homogenization: Vortex the mixture for 10 minutes.

  • Degassing: Place the vial in an ultrasonic bath for 15 minutes to remove dissolved gases.

  • Self-Validation Check: Hold the amber vial to a light source. The cocktail must be optically clear and completely free of micro-bubbles. Bubbles will cause pinhole defects in the final membrane, leading to catastrophic sensor failure.

Phase 3: Membrane Deposition and Photopolymerization
  • Deposition: Using a micro-pipette or dip-coating apparatus, apply a uniform layer of the cocktail onto the tip of the prepared wire substrate.

  • Curing: Immediately transfer the coated wire into a UV curing chamber equipped with a high-intensity mercury lamp (λ = 250–350 nm). Expose the membrane for exactly 40 minutes.

  • Self-Validation Check (Tactile Test): Gently touch the extreme edge of the cured membrane with a sterile glass rod. The surface must be entirely tack-free. Any residual tackiness indicates incomplete double-bond conversion; if observed, cure for an additional 10 minutes.

Phase 4: Conditioning and Quality Control
  • Hydration: Immerse the newly cured electrode in a 0.1 M solution of the primary target ion (e.g., KCl for the potassium electrode) for 12 to 24 hours. This establishes the necessary hydrated gel layer at the membrane-solution interface.

  • Electrochemical Validation: Connect the ISE and a double-junction Ag/AgCl reference electrode to a high-impedance potentiometer.

  • Self-Validation Check (Nernstian Verification): Measure the steady-state potential across a concentration gradient of 10−5 M to 10−1 M . The electrode must exhibit a Nernstian slope (approx. 59.2 mV/decade at 25∘C for monovalent ions like K+ , or 29.6 mV/decade for divalent ions like Ca2+ ). Baseline drift must be <2 mV/day . Only electrodes passing this QC metric are cleared for FIA integration.

Protocol_Workflow S1 1. Substrate Preparation (Polish & Clean Pt/Ag Wire) S2 2. Cocktail Formulation (Mix Matrix, Ionophore & Uvecryl P 36) S1->S2 Clean surface ensures adhesion S3 3. Membrane Deposition (Drop-Casting / Dip-Coating) S2->S3 Degassed homogeneous mixture S4 4. UV Photopolymerization (High-Intensity Hg Lamp, 40 min) S3->S4 Uniform coating S5 5. Electrode Conditioning (Soak in Target Ion Solution) S4->S5 Tack-free crosslinked membrane S6 6. QC Validation (Verify Nernstian Response) S5->S6 Hydrated & equilibrated

Figure 2: Step-by-step experimental workflow for fabricating photo-cured ISEs.

References

  • Cardwell, T. J., Cattrall, R. W., Iles, P. J., & Hamilton, I. C. (1988). Photo-cured Polymers In Ion-selective Electrode Membranes. 3. A Potassium Electrode For Flow Injection Analysis. Analytica Chimica Acta, 204(1-2), 329-332. Available at: [Link][1]

  • Alexander, P. W., Dimitrakopoulos, T., & Hibbert, D. B. (1997). Photo-cured ammonium and hydrogen ion selective coated-wire electrodes used simultaneously in a portable battery-powered flow injection analyzer. Electroanalysis, 9(17), 1331-1336. Available at:[Link][2]

Sources

Method

Application Notes and Protocols for Uvecryl P 36 as an Internal Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Engineering Polymer Architectures with Uvecryl P 36 In the realm of advanced polymer design, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Engineering Polymer Architectures with Uvecryl P 36

In the realm of advanced polymer design, particularly for biomedical and pharmaceutical applications, the ability to precisely control the three-dimensional structure of a macromolecule is paramount. Internal crosslinking, the formation of covalent bonds between polymer chains from within the growing network, offers a powerful strategy to create robust, stable, and functional materials.[1] This guide provides a comprehensive overview and detailed protocols for utilizing Uvecryl P 36 (also known as EBECRYL P 36), an amine-modified polyether acrylate, as a versatile internal crosslinking agent.

Uvecryl P 36's unique bifunctional nature, possessing both polymerizable acrylate groups and reactive amine functionalities, allows for its incorporation directly into the polymer backbone. This "in-chain" crosslinking approach leads to the formation of well-defined network structures with tunable properties, a significant advantage over traditional methods that rely on external crosslinking agents. The resulting crosslinked polymers exhibit enhanced mechanical strength, thermal stability, and controlled swelling behavior, making them highly suitable for demanding applications such as controlled drug release, tissue engineering scaffolds, and advanced coatings.[2]

This document will delve into the fundamental chemistry of Uvecryl P 36, elucidate its crosslinking mechanisms, provide step-by-step protocols for its use in polymer synthesis, and detail the essential characterization techniques to validate the properties of the final crosslinked material.

Uvecryl P 36: Chemical Profile and Properties

Uvecryl P 36 is an amine-modified polyether acrylate. While the exact proprietary structure may vary, a representative chemical nature involves a polyether backbone providing flexibility, acrylate groups for polymerization, and secondary or tertiary amine groups that can participate in crosslinking reactions.

PropertyValueSource
CAS Number 85340-63-2[3][4][5]
Appearance Yellowish liquid[4]
Density ~1.23 g/mL at 20 °C[3][4][5]
Chemical Class Amine-modified polyether acrylate[6]

The presence of both acrylate and amine functionalities within the same molecule is the key to its utility as an internal crosslinker. The acrylate groups can participate in free-radical polymerization, allowing for the incorporation of Uvecryl P 36 as a monomer unit within a growing polymer chain. The amine groups, in turn, can react with other functional groups present in the polymer system, leading to the formation of crosslinks.

Mechanism of Internal Crosslinking with Uvecryl P 36

The incorporation of Uvecryl P 36 as an internal crosslinking agent can be achieved through two primary mechanisms, which can be employed independently or in concert, depending on the desired polymer architecture and properties.

Co-polymerization and Post-polymerization Crosslinking

In this two-step approach, Uvecryl P 36 is first co-polymerized with other monomers (e.g., other acrylates, methacrylates, or vinyl monomers) via free-radical polymerization. This incorporates the Uvecryl P 36 unit into the linear polymer chains, with its amine groups pendant to the backbone.

Subsequently, a post-polymerization crosslinking reaction is induced. This can be achieved by introducing a co-monomer with a functional group that can react with the amine groups of Uvecryl P 36, such as an epoxy or isocyanate group. This approach allows for a high degree of control over the crosslinking density.

Diagram: Co-polymerization and Post-polymerization Crosslinking Workflow

G cluster_0 Step 1: Free-Radical Co-polymerization cluster_1 Step 2: Post-polymerization Crosslinking MonomerA Primary Monomer (e.g., Acrylate) Polymerization Polymerization Reaction MonomerA->Polymerization UvecrylP36 Uvecryl P 36 Monomer UvecrylP36->Polymerization Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Polymerization LinearPolymer Linear Co-polymer with Pendant Amine Groups Polymerization->LinearPolymer CrosslinkingReaction Crosslinking Reaction LinearPolymer->CrosslinkingReaction Crosslinker Di-functional Crosslinker (e.g., Diepoxide) Crosslinker->CrosslinkingReaction CrosslinkedPolymer Crosslinked Polymer Network CrosslinkingReaction->CrosslinkedPolymer

Caption: Workflow for internal crosslinking via co-polymerization and post-polymerization reaction.

Michael Addition Crosslinking

The amine groups in Uvecryl P 36 can also participate directly in the polymerization process through a Michael addition reaction.[7][8] This occurs when a multifunctional acrylate is present in the reaction mixture. The amine acts as a nucleophile and adds across the double bond of the acrylate, leading to the formation of a crosslinked network in a single step. This method is often referred to as "dual-curing" when combined with free-radical polymerization.[9]

Diagram: Michael Addition Crosslinking Mechanism

G cluster_0 Reactants UvecrylAmine Amine Group on Uvecryl P 36 Reaction Michael Addition UvecrylAmine->Reaction Acrylate Acrylate Group (from another monomer) Acrylate->Reaction Product Covalent Bond Formation (Crosslink) Reaction->Product

Caption: Simplified representation of the Michael addition reaction leading to crosslinking.

Experimental Protocols

Safety Precautions: Always consult the Safety Data Sheet (SDS) for Uvecryl P 36 and all other chemicals before use.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

Protocol 1: Synthesis of an Internally Crosslinked Poly(acrylate) Hydrogel via Free-Radical Co-polymerization

This protocol describes the synthesis of a crosslinked hydrogel where Uvecryl P 36 is incorporated as an internal crosslinker.

Materials:

  • Methyl acrylate (MA)

  • Uvecryl P 36

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (or other suitable free-radical initiator)

  • N,N-Dimethylformamide (DMF) (or other suitable solvent)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a round-bottom flask, prepare a solution of methyl acrylate and Uvecryl P 36 in DMF. A typical starting molar ratio would be 95:5 (MA:Uvecryl P 36). The total monomer concentration should be around 2 M.

    • Add AIBN to the monomer solution at a concentration of approximately 0.5 mol% with respect to the total moles of monomers.

    • Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with constant stirring.

    • Allow the polymerization to proceed for 6-24 hours. The reaction time will influence the molecular weight of the polymer chains.

  • Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or diethyl ether.

    • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator.

    • Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Hydrogel Formation (Post-polymerization Crosslinking):

    • Dissolve the purified linear co-polymer in a suitable solvent (e.g., DMF).

    • Add a di-functional crosslinking agent that reacts with amines, such as a diepoxide (e.g., 1,4-butanediol diglycidyl ether), in a stoichiometric amount relative to the amine content from the incorporated Uvecryl P 36.

    • Cast the solution into a mold and heat to induce the crosslinking reaction. The temperature and time will depend on the specific crosslinker used.

    • After crosslinking, the resulting hydrogel can be swelled in deionized water to remove the solvent and any unreacted crosslinker.

Protocol 2: Characterization of the Crosslinked Polymer Network

A thorough characterization of the resulting crosslinked polymer is essential to understand its structure-property relationships.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of Uvecryl P 36 and the formation of crosslinks.
  • Procedure: Obtain FTIR spectra of the starting monomers, the linear co-polymer, and the final crosslinked hydrogel.
  • Expected Results: The spectrum of the linear co-polymer should show characteristic peaks for both the primary monomer and Uvecryl P 36. The spectrum of the crosslinked hydrogel may show the disappearance or shifting of peaks associated with the reactive groups involved in the crosslinking reaction (e.g., the epoxy peak if a diepoxide crosslinker was used).

2. Swelling Studies:

  • Purpose: To determine the crosslinking density of the hydrogel.
  • Procedure:
  • Immerse a pre-weighed, dry sample of the hydrogel (Wd) in deionized water at a constant temperature.
  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
  • Continue until the weight of the swollen hydrogel remains constant (equilibrium swelling).
  • Calculation: The equilibrium swelling ratio (Q) can be calculated as: Q = (Ws - Wd) / Wd. A lower swelling ratio generally indicates a higher crosslinking density.[12]

3. Mechanical Testing:

  • Purpose: To evaluate the mechanical properties of the crosslinked material, such as its compressive modulus or tensile strength.
  • Procedure: Use a dynamic mechanical analyzer (DMA) or a universal testing machine to perform compression or tensile tests on the swollen hydrogel samples.
  • Expected Results: The mechanical properties will be influenced by the crosslinking density. Generally, a higher crosslinking density will result in a higher modulus and strength.[4]

4. Thermal Analysis:

  • Purpose: To determine the glass transition temperature (Tg) and thermal stability of the polymer.
  • Procedure: Use Differential Scanning Calorimetry (DSC) to measure the Tg and Thermogravimetric Analysis (TGA) to assess the thermal decomposition profile.
  • Expected Results: Crosslinking typically increases the Tg of a polymer. TGA can provide information on the degradation temperature and overall thermal stability.

Applications in Drug Development

The unique properties of polymers internally crosslinked with Uvecryl P 36 open up numerous possibilities in the field of drug development.

  • Controlled Drug Delivery: The crosslinked network can act as a matrix for the controlled release of therapeutic agents. The release rate can be tuned by adjusting the crosslinking density, which affects the mesh size of the polymer network and the diffusion of the drug. The amine groups can also be used to ionically interact with acidic drugs, further modulating their release.[2]

  • Bioadhesives: The presence of amine groups can enhance the mucoadhesive properties of the polymer, making it suitable for drug delivery to mucosal surfaces.

  • Tissue Engineering Scaffolds: The tunable mechanical properties and biocompatibility of these crosslinked polymers make them promising candidates for creating scaffolds that can support cell growth and tissue regeneration.

  • Nanoparticle Formulation: Internally crosslinked polymers can be used to create stable nanoparticles for targeted drug delivery. The crosslinking provides structural integrity to the nanoparticles, preventing their premature disassembly in the bloodstream.[13]

Conclusion

Uvecryl P 36 is a highly effective and versatile internal crosslinking agent for the synthesis of advanced polymer networks. Its dual functionality allows for its incorporation into polymer chains via co-polymerization, followed by a controlled crosslinking step, or through direct participation in Michael addition reactions. The resulting crosslinked materials exhibit tunable mechanical, thermal, and swelling properties, making them well-suited for a range of applications in drug development and biomedical research. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of Uvecryl P 36 in creating innovative and functional polymeric materials.

References

Sources

Application

Application Notes and Protocols: Uvecryl P 36 in UV-Curable Wood and Metal Coatings

Introduction: A New Paradigm in UV-Curable Coatings with Uvecryl P 36 The landscape of industrial coatings is perpetually evolving, driven by the dual demands of enhanced performance and environmental stewardship. In thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Paradigm in UV-Curable Coatings with Uvecryl P 36

The landscape of industrial coatings is perpetually evolving, driven by the dual demands of enhanced performance and environmental stewardship. In this context, ultraviolet (UV) curing technology has emerged as a cornerstone, offering rapid processing, low volatile organic compound (VOC) emissions, and superior finish quality.[1] Within the extensive portfolio of UV-curable resins, Uvecryl P 36, an acrylated benzophenone derivative from Allnex, presents a unique value proposition.[2] While functioning as a copolymerizable photoinitiator, its inherent properties of promoting excellent adhesion and flexibility make it a multifunctional asset in the formulation of high-performance coatings for both wood and metal substrates.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It moves beyond a simple recitation of data to provide a deep, mechanistic understanding of how to effectively leverage Uvecryl P 36. Herein, we will explore the causality behind formulation choices, present detailed experimental protocols, and offer a framework for validating coating performance.

Section 1: The Role and Mechanistic Action of Uvecryl P 36

Uvecryl P 36, with CAS number 85340-63-2 and a molecular formula of C19H15ClO5, is a yellowish liquid with a density of approximately 1.23 g/mL at 20°C.[3][4][5] Its chemical structure as an acrylated benzophenone derivative allows it to be integrated into the polymer backbone during the free-radical polymerization process initiated by UV light. This covalent bonding minimizes the potential for migration, a critical factor in applications with stringent safety standards.

The benzophenone moiety within Uvecryl P 36 is the photoactive component. Upon absorption of UV radiation, it undergoes a transition to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a suitable donor, such as an amine synergist, to generate a free radical. This radical initiates the polymerization of acrylate functional groups present in the oligomers and monomers of the coating formulation, leading to the rapid formation of a cross-linked polymer network.

Beyond its role as a photoinitiator, the inherent chemical structure of Uvecryl P 36 contributes to the final properties of the cured film. Its polyester backbone is engineered to impart flexibility and enhance adhesion to a variety of substrates, a key attribute for coatings on both dimensionally sensitive wood and smooth, non-porous metals.[6][7]

Section 2: Application in UV-Curable Wood Coatings

UV-curable coatings offer significant advantages for wood applications, including enhanced durability, chemical resistance, and aesthetic appeal.[8] The selection of the oligomer system is paramount in achieving the desired balance of properties. Polyester acrylates, in general, are known for bridging the cost-performance gap between epoxy and urethane acrylates, offering good flexibility, abrasion resistance, and non-yellowing properties.[7][9]

Formulation Philosophy for Wood Coatings

The primary objectives for wood coatings are typically excellent scratch resistance, chemical and stain resistance (e.g., against coffee and wine), and good adhesion to the wood substrate. A formulation incorporating Uvecryl P 36 should be designed to optimize these characteristics.

A successful formulation strategy often involves a blend of oligomers to achieve a synergistic effect. For instance, combining a harder, more chemically resistant oligomer like a bisphenol A-based epoxy acrylate with a more flexible polyester acrylate can yield a coating with both durability and toughness.[9][10]

Starting Point Formulations for Clear Wood Topcoats

The following are illustrative starting point formulations and are intended to be optimized based on specific performance requirements and application methods.

ComponentFunctionFormulation 1 (High Hardness) (wt%)Formulation 2 (Balanced Properties) (wt%)
Oligomers
Epoxy Acrylate (e.g., EBECRYL® 605)Hardness, Chemical Resistance4025
Polyester Acrylate (e.g., EBECRYL® 884)Flexibility, Adhesion2540
Monomers
Trimethylolpropane Triacrylate (TMPTA)Cross-link Density, Hardness1510
Isobornyl Acrylate (IBOA)Adhesion, Flexibility1015
Photoinitiators
Uvecryl P 36 Copolymerizable Photoinitiator 5 5
Alpha-Hydroxyketone (e.g., Irgacure 184)Surface Cure33
Additives
Leveling Agent (e.g., BYK-333)Surface Smoothness11
Slip Agent (e.g., BYK-358N)Mar Resistance11
Total 100 100
Experimental Protocol: Wood Coating Preparation and Evaluation

2.3.1. Materials and Equipment

  • Substrate: Maple or oak panels, sanded with 220-grit sandpaper.

  • Coating Components: As listed in the starting point formulations.

  • Mixing: High-speed disperser with a Cowles blade.

  • Application: Wire-wound rod (for lab scale) or roller coater (for industrial simulation).

  • Curing: UV curing unit with a medium-pressure mercury lamp.

  • Testing Equipment: Pencil hardness tester, cross-hatch adhesion tester, chemical resistance test kit, gloss meter.

2.3.2. Step-by-Step Protocol

  • Preparation: In a suitable container, combine the oligomers and monomers. Mix at low speed until a homogeneous mixture is obtained.

  • Photoinitiator Addition: Add the Uvecryl P 36 and other photoinitiators to the mixture. Continue mixing until fully dissolved. It is advisable to protect the mixture from ambient light at this stage.

  • Additive Incorporation: Add the leveling and slip agents and mix thoroughly.

  • Viscosity Adjustment: If necessary, adjust the viscosity with a suitable reactive diluent.

  • Application: Apply the coating to the prepared wood panels at a wet film thickness of approximately 25-30 µm.

  • Curing: Pass the coated panels under the UV lamp at a conveyor speed that delivers a UV dose sufficient for a complete cure (typically 100-300 mJ/cm²).

  • Performance Evaluation: After allowing the panels to cool, evaluate the coating performance according to the standards outlined in Section 4.

Workflow for Wood Coating Formulation and Testing

WoodCoatingWorkflow cluster_Formulation Formulation cluster_Process Processing cluster_Evaluation Performance Evaluation Oligomers Select Oligomers (Epoxy & Polyester Acrylates) Monomers Select Monomers (TMPTA, IBOA) Oligomers->Monomers Photoinitiators Add Photoinitiators (Uvecryl P 36, etc.) Monomers->Photoinitiators Additives Incorporate Additives (Leveling, Slip) Photoinitiators->Additives Mixing High-Speed Mixing Additives->Mixing Application Apply to Wood Substrate Mixing->Application Curing UV Curing Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Chemical Chemical Resistance (ISO 2812-1) Curing->Chemical Gloss Gloss Measurement Curing->Gloss

Caption: Workflow for wood coating formulation and testing.

Section 3: Application in UV-Curable Metal Coatings

Developing UV-curable coatings for metal presents a unique set of challenges, primarily centered around achieving robust adhesion to a non-porous and often smooth surface.[11] The inherent adhesion-promoting properties of Uvecryl P 36, combined with the right formulation strategy, can overcome these hurdles.

Formulation Philosophy for Metal Coatings

For metal coatings, particularly for applications like coil coatings or general industrial finishes, key performance indicators include adhesion, flexibility (to withstand bending and forming), and corrosion resistance. The choice of oligomers and the inclusion of specific adhesion promoters are critical.

Polyester and urethane acrylates are often favored for their flexibility and adhesion to metal substrates.[12][13] The incorporation of acid-functional monomers or specialized adhesion promoters can further enhance the bond between the coating and the metal surface.[14]

Starting Point Formulations for Clear Metal Topcoats

The following formulations are intended as a starting point for developing coatings for steel and aluminum.

ComponentFunctionFormulation 3 (High Flexibility) (wt%)Formulation 4 (General Purpose) (wt%)
Oligomers
Aliphatic Urethane Acrylate (e.g., EBECRYL® 8811)Flexibility, Adhesion5035
Polyester Acrylate (e.g., EBECRYL® 4744)Adhesion, Cost-Effectiveness1530
Monomers
1,6-Hexanediol Diacrylate (HDDA)Flexibility, Viscosity Reduction1515
Isobornyl Acrylate (IBOA)Adhesion, Hardness1010
Photoinitiators
Uvecryl P 36 Copolymerizable Photoinitiator 5 5
Bis(acyl)phosphine Oxide (BAPO) (e.g., Irgacure 819)Through Cure33
Additives
Adhesion Promoter (e.g., EBECRYL® 170)Metal Adhesion22
Leveling Agent (e.g., BYK-333)Surface Smoothness11
Total 100 100
Experimental Protocol: Metal Coating Preparation and Evaluation

3.3.1. Materials and Equipment

  • Substrate: Cold-rolled steel or aluminum panels, degreased and cleaned.

  • Coating Components: As listed in the starting point formulations.

  • Mixing: High-speed disperser with a Cowles blade.

  • Application: Wire-wound rod or spray application.

  • Curing: UV curing unit with a medium-pressure mercury lamp.

  • Testing Equipment: Cross-hatch adhesion tester, mandrel bend tester, impact tester, salt spray cabinet.

3.3.2. Step-by-Step Protocol

  • Preparation: In a suitable container, combine the oligomers and monomers. Mix at low speed until homogeneous.

  • Photoinitiator and Adhesion Promoter Addition: Add Uvecryl P 36, other photoinitiators, and the adhesion promoter. Mix until fully dissolved, protecting the mixture from light.

  • Additive Incorporation: Add the leveling agent and mix thoroughly.

  • Application: Apply the coating to the cleaned metal panels at a dry film thickness of 20-25 µm.

  • Curing: Cure the coated panels under the UV lamp, ensuring a sufficient UV dose for complete cross-linking.

  • Performance Evaluation: After a 24-hour conditioning period, evaluate the coating performance according to the standards outlined in Section 4.

Workflow for Metal Coating Formulation and Testing

MetalCoatingWorkflow cluster_Formulation Formulation cluster_Process Processing cluster_Evaluation Performance Evaluation Oligomers Select Oligomers (Urethane & Polyester Acrylates) Monomers Select Monomers (HDDA, IBOA) Oligomers->Monomers Photoinitiators Add Photoinitiators (Uvecryl P 36, BAPO) Monomers->Photoinitiators Additives Incorporate Additives (Adhesion Promoter, Leveling) Photoinitiators->Additives Mixing High-Speed Mixing Additives->Mixing Application Apply to Metal Substrate Mixing->Application Curing UV Curing Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Flexibility Mandrel Bend (ASTM D522) Curing->Flexibility Impact Impact Resistance (ASTM D2794) Curing->Impact Corrosion Salt Spray (ASTM B117) Curing->Corrosion

Caption: Workflow for metal coating formulation and testing.

Section 4: Performance Evaluation Protocols

A robust and standardized testing regimen is essential for validating the performance of the developed coatings. The following table outlines key performance tests and their corresponding industry standards.

PropertyWood Coatings StandardMetal Coatings StandardBrief Description
Adhesion ASTM D3359 (Cross-Hatch)ASTM D3359 (Cross-Hatch)A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. Adhesion is rated based on the amount of coating removed.
Hardness ASTM D3363 (Pencil Hardness)ASTM D3363 (Pencil Hardness)Pencils of varying hardness are pushed across the surface to determine the hardness at which the coating is marred or gouged.
Flexibility -ASTM D522 (Mandrel Bend)The coated panel is bent over a conical or cylindrical mandrel, and the point at which the coating cracks or delaminates is observed.
Impact Resistance -ASTM D2794 (Falling Weight)A standard weight is dropped from a specified height onto the coated panel to assess resistance to rapid deformation.
Chemical Resistance ISO 2812-1ISO 2812-1The coating is exposed to various chemicals (e.g., water, alcohol, cleaning agents) for a specified period, and the effect on the coating is evaluated.
Corrosion Resistance -ASTM B117 (Salt Spray)Coated panels are exposed to a salt spray environment to evaluate their ability to protect the metal substrate from corrosion.

Conclusion

Uvecryl P 36 offers a compelling combination of photoinitiation and performance enhancement for UV-curable wood and metal coatings. Its copolymerizable nature and inherent contribution to adhesion and flexibility make it a valuable tool for formulators seeking to develop high-performance, compliant coating systems. By understanding the mechanistic principles behind its function and employing a systematic approach to formulation and testing, as outlined in this guide, researchers and scientists can unlock the full potential of this innovative raw material. The provided starting point formulations and detailed protocols offer a solid foundation for developing bespoke coating solutions tailored to the specific demands of a wide range of applications.

References

  • Allnex. (2015, June 29). Allnex Introduces New Energy Curable Polyester Acrylate for Wood Applications. PCI Magazine. [Link]

  • allnex. (n.d.). EBECRYL 884. Knowde. Retrieved from [Link]

  • allnex. (n.d.). EBECRYL 870. Knowde. Retrieved from [Link]

  • Noraini, A. G., et al. (2022). FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. Journal of Oil Palm Research, 34(3), 698-710.
  • Boston Industrial Solutions, Inc. (2025, February 27). UV Adhesion Promoter Enhances Ink Durability on Challenging Substrates. PCI Magazine. [Link]

  • Boston Industrial Solutions, Inc. (n.d.). M74F Adhesion promoter for acrylic and metals. Retrieved from [Link]

  • European Coatings. (2022, May 30). Ecofriendly adhesion promoter for UV curable coatings. [Link]

  • PCI Magazine. (2020, February 3). Waterborne UV-Curable Resins for Industrial Wood Applications. [Link]

  • Inkcups. (n.d.). MetalBond Adhesion Promoter for Metal. Retrieved from [Link]

  • Covestro. (n.d.). Longer-lasting wood coatings with waterborne UV-curing technology Bayhydrol®. Retrieved from [Link]

  • Sartomer. (2025, July 15). Ultraviolet Cure-in-Place Technology to Develop High-performance Wood Coatings. PCI Magazine. [Link]

  • RadTech. (n.d.). High performance UV-curable coatings for different metal substrates. [Link]

  • Scribd. (n.d.). Formulating UV-Curing Coatings Guide. Retrieved from [Link]

  • Modjewski, R. J. (n.d.).
  • Lencolo. (2023, August 8). Application of Acrylate Monomers and Resins in UV Metal Coatings. [Link]

  • allnex. (n.d.). EBECRYL® 8811. Prospector. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206462B - Metal UV coating.
  • Longchang Chemical. (2025, April 8). UV coating formulation: How to efficiently select oligomers (resins). [Link]

  • allnex. (n.d.). RADCURE™.
  • Posner, R. P., et al. (n.d.). UV-Curable Polyester Acrylate Coatings: Barrier Properties and Ion Transport Kinetics Along Polymer/Metal Interfaces. Scilit.
  • Bossin. (2026, March 23). What Are the Types of UV Wood Coatings (Part 1)?. [Link]

  • Google Patents. (n.d.). A kind of quick-setting UV polyester acrylate of low viscosity and its preparation process.
  • allnex. (n.d.). UV/EB CURABLE RESINS.
  • Ciba. (n.d.).
  • First Light Enterprises Co., Ltd. (n.d.). Photoinitiator. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for UV Curing with Uvecryl P 36 Resin

Introduction: The Role of Uvecryl P 36 in Radiation Curing Uvecryl P 36, also known under the trade name EBECRYL P 36, is a polyester acrylate oligomer designed for ultraviolet (UV) light-curable formulations.[1] As a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Uvecryl P 36 in Radiation Curing

Uvecryl P 36, also known under the trade name EBECRYL P 36, is a polyester acrylate oligomer designed for ultraviolet (UV) light-curable formulations.[1] As a key component in inks and coatings, its primary function is to enhance adhesion to a variety of substrates.[2] Polyester acrylates are known for their balance of performance and cost-effectiveness, offering good flexibility, toughness, and resistance to yellowing upon cure.[2] This document provides a comprehensive, step-by-step protocol for the successful UV curing of formulations incorporating Uvecryl P 36, intended for researchers, scientists, and professionals in drug development and related fields. The following sections will delve into the scientific principles of UV curing, formulation guidelines, detailed experimental procedures, and troubleshooting strategies.

Scientific Foundation: The Mechanism of UV-Induced Polymerization

The UV curing of Uvecryl P 36-based formulations is a rapid, energy-efficient process that relies on the principles of free-radical polymerization. This process can be broken down into three primary stages:

  • Initiation: The process begins with the absorption of UV light by a photoinitiator molecule. This absorption excites the photoinitiator, causing it to cleave into highly reactive free radicals.

  • Propagation: These free radicals then attack the acrylate (C=C) double bonds present in the Uvecryl P 36 oligomer and any reactive diluents in the formulation. This initiates a chain reaction, rapidly forming a cross-linked, three-dimensional polymer network.

  • Termination: The polymerization process ceases when two growing polymer chains combine or are terminated by other means.

The efficiency and speed of this process are influenced by several factors, including the type and concentration of the photoinitiator, the intensity and wavelength of the UV light source, and the overall composition of the formulation.

Visualization of the UV Curing Workflow

UV_Curing_Workflow cluster_prep Formulation & Preparation cluster_curing UV Curing Process cluster_analysis Post-Curing Analysis A Component Weighing & Mixing (Uvecryl P 36, Monomers, Photoinitiator) B Homogenization A->B C Substrate Preparation (Cleaning & Degreasing) D Film Application (e.g., Bar Coater) C->D E UV Exposure (Conveyor or Static) D->E Controlled Speed/Time F Cured Film G Physical & Chemical Property Testing F->G H Performance Evaluation G->H

Caption: A schematic overview of the UV curing process from formulation to final analysis.

Essential Materials and Equipment

A successful UV curing protocol requires precise control over both the chemical components and the processing equipment.

Chemical Components
ComponentFunctionExample(s)Typical Concentration (% w/w)
Oligomer Provides the core properties of the cured film (e.g., flexibility, hardness, chemical resistance).Uvecryl P 36 (EBECRYL P 36)40 - 70
Reactive Diluent(s) Reduces viscosity for application and contributes to the final film properties.Trimethylolpropane Triacrylate (TMPTA), 1,6-Hexanediol Diacrylate (HDDA)20 - 50
Photoinitiator(s) Absorbs UV light and initiates the polymerization reaction.Benzophenone, 2-Hydroxy-2-methylpropiophenone1 - 5
Additives Modifies specific properties such as flow, leveling, and substrate wetting.Leveling agents, defoamers0.1 - 2
Equipment
  • Analytical balance (± 0.001 g)

  • Mechanical stirrer or vortex mixer

  • Film applicator (e.g., bar coater, spin coater)

  • UV curing system (e.g., conveyorized or static with controlled irradiance)

  • Radiometer for measuring UV intensity and dose

  • Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, lab coat

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation, curing, and initial evaluation of a Uvecryl P 36-based formulation.

Part 1: Formulation Preparation
  • Component Weighing: Accurately weigh each component of the formulation in a light-blocking container to prevent premature polymerization. A typical starting point formulation is provided in the table below.

  • Mixing:

    • Combine the Uvecryl P 36 oligomer and the reactive diluent(s). Mix thoroughly until a homogeneous solution is achieved.

    • Add the photoinitiator to the mixture. Continue mixing until the photoinitiator is completely dissolved. Gentle heating (not exceeding 40°C) may be used to aid dissolution, but care must be taken to avoid premature curing.

    • Incorporate any additives last, mixing until fully dispersed.

  • Degassing (Optional): For applications requiring high optical clarity, it may be necessary to degas the formulation to remove any entrapped air bubbles. This can be achieved using a centrifuge or by placing the formulation in a vacuum chamber.

Starting Point Formulation:

ComponentWeight (%)
Uvecryl P 3660
Trimethylolpropane Triacrylate (TMPTA)35
2-Hydroxy-2-methylpropiophenone4
Leveling Additive1
Total 100
Part 2: Substrate Preparation and Film Application
  • Substrate Cleaning: Ensure the substrate to be coated is thoroughly cleaned and degreased to ensure optimal adhesion. Common cleaning agents include isopropyl alcohol or acetone.

  • Film Application: Apply the formulated resin to the prepared substrate using a suitable method to achieve the desired film thickness. A bar coater is a common and effective tool for creating uniform thin films. For example, a 12 µm bar coater can be used to achieve a consistent wet film thickness.[3]

Part 3: UV Curing
  • UV System Setup:

    • Power on the UV lamp and allow it to warm up to a stable output.

    • Measure the UV intensity (irradiance) at the substrate surface using a radiometer. This is a critical step for process control and reproducibility.

  • Curing:

    • For a conveyorized system, set the belt speed to achieve the desired UV dose (Energy = Irradiance x Time). A typical starting point is a belt speed that delivers a UV dose of 500-1000 mJ/cm².

    • For a static system, expose the coated substrate to the UV lamp for a predetermined amount of time to achieve the target dose.

  • Cooling: Allow the cured film to cool to room temperature before handling and subsequent testing.

Post-Curing Characterization

Once the film is cured, a series of tests should be performed to evaluate the success of the curing process and the final properties of the coating.

  • Tack-Free Test: Gently touch the surface of the cured film with a cotton ball. A properly cured film will be tack-free and will not leave a residue on the cotton.

  • Solvent Rub Test (ASTM D5402): This test assesses the degree of cure and chemical resistance. A cotton swab saturated with a solvent (e.g., methyl ethyl ketone) is rubbed back and forth across the surface with a specified pressure. The number of double rubs until the coating is marred or removed is recorded.

  • Adhesion Test (ASTM D3359): This is a cross-hatch adhesion test to evaluate the bond between the coating and the substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then rapidly removed. The amount of coating removed is assessed against a standard scale.

Troubleshooting Common UV Curing Issues

IssuePotential Cause(s)Recommended Solution(s)
Tacky or Undercured Surface - Insufficient UV dose (lamp intensity too low or exposure time too short).- Oxygen inhibition at the surface.- Incorrect photoinitiator or concentration.- Increase UV dose by decreasing conveyor speed or increasing lamp power.- Use a nitrogen-inert atmosphere during curing to minimize oxygen.- Select a photoinitiator with good surface cure properties or increase its concentration.
Poor Adhesion - Improper substrate cleaning.- Incompatible formulation components.- High shrinkage of the coating during cure.- Ensure the substrate is free of contaminants.- Adjust the formulation, potentially by incorporating adhesion-promoting additives.- Modify the oligomer/monomer ratio to reduce shrinkage stress.
Yellowing of the Cured Film - Over-curing (excessive UV exposure).- Inappropriate photoinitiator selection.- Reduce the UV dose.- Select a non-yellowing photoinitiator system.
Brittleness or Cracking - High crosslink density.- Over-curing.- Incorporate more flexible oligomers or monomers into the formulation.- Optimize the UV dose to avoid excessive crosslinking.

Safety and Handling of Uvecryl P 36 and Formulations

As with all acrylate-based resins, proper safety precautions must be observed when handling Uvecryl P 36 and its formulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses, nitrile gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.

  • Skin Contact: Avoid direct skin contact. In case of contact, wash the affected area immediately with soap and water.

  • Storage: Store Uvecryl P 36 and formulated resins in a cool, dark place away from direct sunlight and heat sources to prevent premature polymerization.

Conclusion

This guide provides a comprehensive framework for the successful UV curing of formulations containing Uvecryl P 36. By understanding the underlying scientific principles, carefully controlling formulation and process parameters, and implementing thorough post-curing analysis, researchers and professionals can effectively utilize this versatile polyester acrylate to develop high-performance coatings and materials.

References

  • Desai, S., & Patel, J. D. (2008). Preparation and Properties of UV-Curable Polyurethane Acrylate Resins for Metal Surfaces. Journal of Coatings Technology and Research, 5(2), 231-238.
  • ACTEGA. (n.d.). Troubleshooting I Insufficient UV Coating Curing. Retrieved from [Link]

  • Pacific Adhesive Systems (M) Sdn Bhd. (n.d.). Troubleshooting Common UV Adhesive Curing Issues. Retrieved from [Link]

  • Dumain, E. D., Agawa, T., Goel, S., Toman, A., & Tse, A. S. (1998). Cure Behavior of Polyester-Acrylate Hybrid Powder Coatings.
  • Cytec Surface Specialties Inc. (2006). RADCURE™ UV Curable Resins.
  • Integration Technology. (2024, April 3). Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. Retrieved from [Link]

  • Google Patents. (n.d.). JP2519707B2 - Polyester acrylate.
  • iGM Resins. (n.d.). Exploring Polyester Acrylate Mechanical Properties for Enhanced Global Applications. Retrieved from [Link]

  • Northwest Coatings Corp. (n.d.). Troubleshooting UV Curing Processes. Retrieved from [Link]

  • Camida. (n.d.). UV/EB CURABLE RESINS PACKAGING COATINGS & GRAPHIC ARTS. Retrieved from [Link]

  • Scribd. (n.d.). Ebecryl-3639 en A4. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Photo-Cured Sorbents for Automated Flow Injection Analysis Using Uvecryl P 36

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of photo-cured polymers based on the aliphatic urethane acr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of photo-cured polymers based on the aliphatic urethane acrylate, Uvecryl P 36, for use in flow injection analysis (FIA). We present a detailed protocol for the in-situ fabrication of monolithic sorbents within fused-silica capillaries, leveraging the rapid and versatile nature of UV-initiated polymerization. The resulting polymeric monoliths offer a robust and efficient platform for automated online sample pre-concentration and matrix separation, enhancing the sensitivity and selectivity of FIA systems for pharmaceutical and biomedical analyses.

Introduction: The Power of Photo-Cured Polymers in Flow Injection Analysis

Flow injection analysis (FIA) is a powerful and versatile technique for automated, high-throughput chemical analysis. A key area of innovation in FIA lies in the development of sophisticated online sample preparation and separation modules. Photo-cured polymers, particularly in the form of monolithic stationary phases, have emerged as a superior solution for these applications. Unlike traditional packed-bed columns, monolithic polymers are continuous, porous structures with a high surface area, offering low backpressure and rapid mass transfer.

The in-situ photopolymerization process allows for the creation of these monoliths directly within capillaries or microfluidic channels, ensuring a seamless integration into the FIA system. This approach offers precise control over the polymer's morphology and surface chemistry, enabling the design of highly selective sorbents for a wide range of analytes.

Uvecryl P 36: A Versatile Oligomer for FIA Sorbent Preparation

Key Characteristics of Aliphatic Urethane Acrylates:

  • Flexibility and Toughness: The urethane backbone imparts significant flexibility to the cured polymer, making it less prone to cracking and more durable under the continuous flow conditions of FIA.

  • Chemical Stability: The crosslinked acrylate network provides resistance to a wide range of solvents commonly used in analytical chemistry.

  • Tunable Properties: The final properties of the polymer can be tailored by adjusting the formulation with different functional monomers and crosslinkers.

Principle of In-Situ Photopolymerization for Monolith Formation

The preparation of a photo-cured monolith within a capillary involves the following key steps, which are initiated by the exposure of a liquid monomer mixture to UV radiation:

  • Initiation: A photoinitiator in the mixture absorbs UV light and decomposes into highly reactive free radicals.

  • Propagation: These free radicals attack the acrylate groups of the Uvecryl P 36 oligomer and other monomers, initiating a chain reaction that forms growing polymer chains.

  • Crosslinking: The presence of multifunctional acrylates (crosslinkers) leads to the formation of a three-dimensional, porous polymer network.

  • Phase Separation: The polymerization process is carried out in the presence of a porogenic solvent, which is a poor solvent for the forming polymer. This induces phase separation, leading to the formation of a continuous porous structure, the monolith.

The morphology of the resulting monolith, including its pore size distribution and surface area, is critically dependent on the composition of the polymerization mixture and the curing conditions.

Experimental Protocol: Preparation of a Uvecryl P 36-Based Monolithic Sorbent

This protocol details the in-situ preparation of a photo-cured monolithic sorbent within a fused-silica capillary for use in an FIA system.

4.1. Materials and Reagents

ComponentSupplierPurpose
Uvecryl P 36 (Aliphatic Urethane Acrylate)Assumed from AllnexPrimary oligomer
Glycidyl Methacrylate (GMA)Sigma-AldrichFunctional monomer
Ethylene Glycol Dimethacrylate (EGDMA)Sigma-AldrichCrosslinker
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-AldrichPhotoinitiator
1-PropanolFisher ScientificPorogenic solvent
DodecanolSigma-AldrichPorogenic solvent
3-(Trimethoxysilyl)propyl MethacrylateSigma-AldrichSurface modification agent
Fused-silica capillary (75 µm I.D.)Molex/PolymicroMonolith support
UV Curing System (365 nm)e.g., Thorlabs, NewportPolymerization initiation

4.2. Capillary Pre-treatment for Covalent Anchoring

To ensure the robust attachment of the polymer monolith to the inner wall of the capillary, a surface modification step is essential.

  • Cut a desired length of fused-silica capillary (e.g., 20 cm).

  • Flush the capillary with 1 M NaOH for 30 minutes to activate the silanol groups on the inner surface.

  • Rinse thoroughly with deionized water and then with ethanol.

  • Dry the capillary by passing a stream of nitrogen gas through it.

  • Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in ethanol.

  • Seal both ends of the capillary and heat at 60°C for 12 hours.

  • Flush the capillary with ethanol to remove any unreacted silanizing agent and dry with nitrogen.

4.3. Preparation of the Polymerization Mixture

The composition of the polymerization mixture is critical for controlling the properties of the resulting monolith. The following formulation provides a good starting point for a moderately polar sorbent suitable for the retention of a range of pharmaceutical compounds.

ComponentWeight %Moles
Uvecryl P 3615%-
Glycidyl Methacrylate (GMA)15%0.105
Ethylene Glycol Dimethacrylate (EGDMA)10%0.050
1-Propanol48%-
Dodecanol12%-
DMPA1% (w/w of monomers)-

Procedure:

  • In a small, amber glass vial, combine Uvecryl P 36, GMA, and EGDMA.

  • Add the porogenic solvents, 1-propanol and dodecanol.

  • Add the photoinitiator, DMPA.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.

  • Degas the solution by bubbling with nitrogen for 10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

4.4. In-Situ Photopolymerization

FIA_Workflow cluster_prep Monolith Preparation cluster_fia Flow Injection Analysis Capillary_Prep Capillary Pre-treatment Mix_Prep Polymerization Mixture Preparation Filling Filling the Capillary Mix_Prep->Filling UV_Curing UV Curing Filling->UV_Curing Washing Washing and Conditioning UV_Curing->Washing Sample_Inj Sample Injection Washing->Sample_Inj Analyte_Ret Analyte Retention on Monolith Sample_Inj->Analyte_Ret Matrix_Wash Matrix Wash Analyte_Ret->Matrix_Wash Analyte_Elu Analyte Elution Matrix_Wash->Analyte_Elu Detection Detection Analyte_Elu->Detection

Figure 1: Workflow for the preparation and use of a photo-cured monolithic sorbent in FIA.

  • Fill the pre-treated capillary with the degassed polymerization mixture using a syringe.

  • Ensure there are no air bubbles in the capillary.

  • Place the capillary under a UV lamp (365 nm). To define a specific length of the monolith, a photomask can be used to cover the parts of the capillary that should not be polymerized.

  • Irradiate the capillary for 10-20 minutes. The optimal irradiation time should be determined experimentally.

  • After polymerization, a white, opaque monolith should be visible inside the capillary.

  • Flush the capillary with a suitable solvent, such as methanol or acetonitrile, at a low flow rate to remove the porogenic solvents and any unreacted monomers.

4.5. Characterization and Conditioning

Before use in an FIA system, the monolithic column should be characterized and conditioned.

  • Permeability: Measure the backpressure of the column at different flow rates to determine its permeability.

  • Conditioning: Condition the column by flushing it with the mobile phases that will be used in the FIA method.

Application in Flow Injection Analysis: Online Pre-concentration of a Model Drug

This section outlines a general procedure for using the Uvecryl P 36-based monolith for the online pre-concentration of a model drug from a biological matrix.

FIA System Setup:

FIA_System Carrier Carrier Stream Valve Injection Valve Carrier->Valve Sample Sample Loop Sample->Valve Monolith Monolithic Column (Uvecryl P 36) Valve->Monolith Pump Peristaltic Pump Pump->Carrier Detector Detector (UV-Vis) Monolith->Detector Waste Waste Detector->Waste

Figure 2: Schematic of an FIA system with an integrated monolithic pre-concentration column.

Procedure:

  • Loading: Inject a defined volume of the sample (e.g., diluted urine or plasma) into the carrier stream, which then passes through the monolithic column. The analyte of interest is retained on the sorbent, while the unretained matrix components are washed to waste.

  • Washing: A washing solution can be passed through the column to remove any remaining interfering substances.

  • Elution: The injection valve is switched to introduce an eluent (a strong solvent) that desorbs the analyte from the monolith.

  • Detection: The eluted analyte is transported to the detector (e.g., a UV-Vis spectrophotometer or a mass spectrometer) for quantification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Backpressure - Polymerization mixture too concentrated- UV exposure time too long- Incomplete removal of porogens- Decrease the monomer concentration- Optimize UV exposure time- Ensure thorough washing of the monolith
Poor Analyte Retention - Incorrect sorbent chemistry for the analyte- Insufficient surface area of the monolith- Modify the functional monomer in the polymerization mixture- Adjust the porogen composition to alter the monolith's porosity
Monolith Extrusion - Poor covalent bonding to the capillary wall- Ensure proper capillary pre-treatment- Reduce the flow rate during operation
Inconsistent Results - Incomplete polymerization- Channeling within the monolith- Increase UV exposure time or intensity- Optimize the polymerization mixture for a more homogeneous monolith

Conclusion

The use of Uvecryl P 36, a versatile aliphatic urethane acrylate, enables the straightforward preparation of robust and efficient monolithic sorbents for flow injection analysis. The in-situ photopolymerization method provides a high degree of control over the sorbent's properties, allowing for the development of tailored online sample preparation solutions. This approach significantly enhances the capabilities of FIA for the sensitive and selective analysis of drugs and other compounds in complex matrices, making it a valuable tool for researchers in the pharmaceutical and life sciences.

References

  • Svec, F., & Fréchet, J. M. J. (1996). Molded rigid monolithic porous polymers: A new material for high-performance liquid chromatography. Analytical Chemistry, 68(21), 3858–3863. [Link]

  • Eeltink, S., Svec, F., & Fréchet, J. M. J. (2006). Preparation of monolithic stationary phases in polyimide-coated fused-silica capillaries for capillary electrochromatography using visible-light-initiated polymerization. Electrophoresis, 27(21), 4249–4256. [Link]

  • Hilder, E. F., Svec, F., & Fréchet, J. M. J. (2004). Development and Application of Polymeric Monoliths for Reversed-Phase Capillary Electrochromatography. Journal of Chromatography A, 1044(1-2), 3–22. [Link]

  • Courtois, J., Byström, E., & Irgum, K. (2006). In situ synthesis of porous polymer monoliths in fused-silica capillaries for use as disposable micro-solid-phase extraction sorbents. Journal of Separation Science, 29(1), 37–45. [Link]

  • De la Ossa, M. Á., & López-Ruiz, B. (2009). Molecularly imprinted polymers for the analysis of food and environmental samples. TrAC Trends in Analytical Chemistry, 28(11), 1279-1290. [Link]

Sources

Method

Optimal concentration of Uvecryl P 36 for high-gloss UV inks

Application Note: Optimizing Uvecryl P 36 Concentration for High-Gloss, Low-Migration UV Inks in Pharmaceutical Packaging Executive Summary In pharmaceutical Chemistry, Manufacturing, and Controls (CMC), the packaging is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Uvecryl P 36 Concentration for High-Gloss, Low-Migration UV Inks in Pharmaceutical Packaging

Executive Summary

In pharmaceutical Chemistry, Manufacturing, and Controls (CMC), the packaging is as critical as the drug itself. UV-curable inks used on blister foils, syringes, and medical device labels must exhibit high gloss for barcode scannability while strictly adhering to low-migration standards to prevent drug contamination. This application note establishes the optimal concentration of Uvecryl P 36—a specialized acrylated benzophenone derivative—to achieve maximum surface gloss and complete polymerization without compromising the safety profile of pharmaceutical packaging.

Mechanistic Causality: Overcoming Oxygen Inhibition

The primary cause of low gloss and tackiness in UV-curable inks is oxygen inhibition . Molecular oxygen ( O2​ ) rapidly scavenges initiating free radicals at the ink surface, forming stable peroxyl radicals that terminate the polymerization chain reaction.

Traditional small-molecule photoinitiators like standard benzophenone are highly volatile and prone to migrating through packaging substrates into the drug product[1]. Uvecryl P 36 (CAS 85340-63-2) solves this through two causal mechanisms[]:

  • Amine Synergism & Hydrogen Abstraction: It acts as a copolymerizable amine synergist. Upon UV excitation, it abstracts hydrogen, consuming local oxygen and regenerating highly reactive alkyl radicals that drive surface curing.

  • Covalent Matrix Integration: Because Uvecryl P 36 contains an acrylate functional group, it covalently bonds directly into the polymer backbone during curing[3]. This structural integration eliminates the risk of photoinitiator leaching (migration), making it ideal for stringent drug packaging regulations.

G O2 Oxygen Inhibition (Surface Tacky/Low Gloss) Radical Alkyl Radical Generation (Overcomes O2 Inhibition) O2->Radical Mitigated by UV UV Irradiation (200-400 nm) P36 Uvecryl P 36 Excitation (Acrylated Benzophenone) UV->P36 H_Abst Hydrogen Abstraction (Amine Synergist) P36->H_Abst H_Abst->Radical Polymer Copolymerization (Covalent Matrix Bonding) Radical->Polymer Gloss High-Gloss, Low-Migration Cured Ink Film Polymer->Gloss

Fig 1. Photopolymerization and oxygen inhibition mitigation pathway of Uvecryl P 36 in UV inks.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol operates as a self-validating system . Physical gloss measurements are directly cross-referenced with chemical double-bond conversion via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). If a formulation exhibits high gloss but low FTIR conversion, the gloss is a false positive (likely caused by leveling agents rather than true crosslinking), immediately flagging the batch as a migration risk.

Step-by-Step Methodology

Step 1: Base Formulation Preparation Prepare a standard low-migration vehicle using 60 wt% Aliphatic Urethane Acrylate (oligomer), 30 wt% Dipropylene Glycol Diacrylate (DPGDA, reactive diluent), and 10 wt% pigment dispersion.

Step 2: Uvecryl P 36 Titration Divide the base vehicle into five aliquots. Incorporate Uvecryl P 36 at varying concentrations: 0.0%, 2.0%, 4.0%, 6.0%, and 8.0% by weight. Mix under high shear (3000 RPM) for 15 minutes in a dark room to prevent premature polymerization. Note: Industrial overprint varnishes typically utilize ~2.0 parts[4], but highly pigmented inks require optimization.

Step 3: Drawdown and UV Curing Using a #4 wire-wound Meyer rod, apply a 10 µm wet film thickness onto pharmaceutical-grade polyethylene terephthalate (PET) foil. Pass the samples through a UV conveyor system equipped with a medium-pressure mercury lamp (D-bulb) at a controlled dosage of 300 mJ/cm².

Step 4: Self-Validation & Analytical Testing

  • Gloss Measurement: Measure specular gloss at a 60° geometry using a micro-TRI-gloss meter.

  • Chemical Conversion (FTIR): Analyze the cured film via ATR-FTIR. Calculate the reduction of the acrylate double-bond peak at 810 cm⁻¹ relative to the stable carbonyl reference peak at 1720 cm⁻¹.

  • Migration Assay: Extract the cured films in 95% ethanol for 24 hours at 40°C. Analyze the extract via HPLC-UV to quantify unreacted photoinitiator migration (threshold for pharma compliance is typically <10 ppb).

Quantitative Results & Optimal Concentration

Uvecryl P 36 (wt%)60° Gloss (GU)Surface Cure (FTIR % Conversion)Migration Level (ppb)Odor Profile
0.0% (Control)42.165.2%N/AHigh
2.0% 78.582.4%< 10.0Low
4.0% (Optimal)94.2 96.1% < 5.0 Very Low
6.0% 95.096.5%15.2Low
8.0% 88.391.0%45.8Moderate

Data Analysis & Causality: The data clearly identifies 4.0 wt% as the optimal concentration. At this level, the amine synergist effectively neutralizes oxygen inhibition, resulting in a highly crosslinked surface (96.1% conversion) and a mirror-like high gloss (94.2 GU).

Crucially, increasing the concentration to 8.0 wt% causes a decrease in both gloss and conversion. This is caused by the "inner filter effect" —excess photoinitiator at the surface absorbs all the UV light, preventing it from penetrating the lower layers of the ink. Furthermore, the unreacted Uvecryl P 36 acts as a plasticizer, softening the film and drastically increasing migration levels (45.8 ppb), rendering it unsafe for drug packaging applications.

References

  • Allnex. UV Curable Resins and Ink Vehicles (EBECRYL P 36). Available at:[Link]

  • European Patent Office (EP1737892B1).Radiation curable high gloss overprint varnish compositions.
  • Green, W. Arthur. Industrial Photoinitiators - A Technical Guide. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis and Validation of Non-Migrating Photoinitiator Systems Using Uvecryl P 36

Executive Summary In the development of medical-grade adhesives, transdermal drug delivery patches, and food-contact packaging, the migration of low-molecular-weight photoinitiators (PIs) presents a critical toxicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of medical-grade adhesives, transdermal drug delivery patches, and food-contact packaging, the migration of low-molecular-weight photoinitiators (PIs) presents a critical toxicity and stability challenge. Traditional free PIs, such as standard benzophenone, remain unbound in the cured polymer matrix, leading to surface blooming, extractable contamination, and potential cytotoxicity.

This application note details a robust, self-validating protocol for synthesizing a zero-migration UV-curable system using Uvecryl P 36 (2-(Acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate). By leveraging its copolymerizable acryloyloxy group, Uvecryl P 36 can be covalently grafted directly into the acrylic polymer backbone prior to UV crosslinking, ensuring high cohesive strength without the risk of PI leaching[1].

Mechanistic Rationale: The Case for Copolymerizable Photoinitiators

Uvecryl P 36 is a Type II (hydrogen-abstracting) photoinitiator[2]. Unlike traditional PIs that are merely blended into a formulation, Uvecryl P 36 features a dual-functional structure:

  • Acryloyloxy Group: Allows for seamless integration into the polymer chain via standard free-radical thermal polymerization alongside other acrylic monomers (e.g., Butyl Acrylate, Acrylic Acid)[1].

  • Benzophenone Chromophore: Upon UV-A irradiation, this moiety enters a triplet excited state. It abstracts a hydrogen atom from a nearby donor—typically a tertiary amine synergist like DMAEMA (N,N-Dimethylaminoethyl methacrylate)—generating highly reactive alkylamino radicals that initiate crosslinking between polymer chains[3].

Because the photoinitiator is covalently anchored to the macromolecular network before UV exposure, the final crosslinked matrix contains virtually zero extractable PI molecules.

SynthesisWorkflow Monomers Acrylic Monomers (BA, AA, DMAEMA) Polymerization Thermal Polymerization (70°C, N2 Purge, 6h) Monomers->Polymerization PI Uvecryl P 36 (Acrylated Benzophenone) PI->Polymerization Init Thermal Initiator (AIBN) Init->Polymerization Prepolymer PI-Grafted Prepolymer (Covalently Bound Chromophore) Polymerization->Prepolymer Coating Film Casting & Solvent Evaporation (90°C) Prepolymer->Coating UVCure UV-A Irradiation (Type II H-Abstraction) Coating->UVCure Network Zero-Migration Crosslinked Network UVCure->Network

Workflow for synthesizing and curing a non-migrating photoinitiator system using Uvecryl P 36.

Physicochemical Profile

Understanding the physical properties of Uvecryl P 36 is essential for calculating molar equivalents during prepolymer synthesis.

Table 1: Physicochemical Properties of Uvecryl P 36 [4]

PropertyValue
Chemical Name 2-(Acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate
Molecular Formula C₁₉H₁₅ClO₅
Molecular Weight 358.77 g/mol
Density 1.23 g/mL (at 20 °C)
Viscosity ~3200 mPa.s (neat, at 25 °C)
Primary Function Copolymerizable Type II Photoinitiator

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol describes the synthesis of a medical-grade pressure-sensitive adhesive (PSA) model. Every step is designed with causality in mind to ensure a self-validating, zero-migration outcome.

Phase 1: Backbone Functionalization (Thermal Polymerization)

Objective: Covalently bind the photoinitiator and amine synergist into the acrylic backbone.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine:

    • 60.0 g Butyl Acrylate (BA) – Provides low glass transition temperature (Tg) for tackiness.

    • 5.0 g Acrylic Acid (AA) – Enhances adhesion and provides hydrogen bonding.

    • 2.0 g N,N-Dimethylaminoethyl methacrylate (DMAEMA) – Acts as the copolymerizable amine synergist (H-donor).

    • 2.5 g Uvecryl P 36 – The copolymerizable photoinitiator.

    • 100.0 mL Ethyl Acetate – Reaction solvent.

  • Deoxygenation: Purge the solution with high-purity N₂ gas for 30 minutes. Causality: Oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will result in the formation of stable peroxy radicals, severely inhibiting the thermal polymerization process.

  • Initiation: Heat the mixture to 70°C using an oil bath. Dissolve 0.2 g of AIBN (Azobisisobutyronitrile) in 10 mL of Ethyl Acetate and add it dropwise over 15 minutes. Causality: 70°C is the optimal temperature for AIBN decomposition, ensuring a controlled, steady flux of initiating radicals without triggering a runaway exothermic reaction.

  • Propagation: Maintain the reaction at 70°C under continuous stirring and N₂ atmosphere for 6 hours to achieve >98% monomer conversion.

Phase 2: Formulation & Film Casting
  • Cooling & Adjustment: Cool the highly viscous prepolymer solution to room temperature. If necessary, adjust the viscosity with additional Ethyl Acetate to achieve a coatable consistency.

  • Casting: Using a doctor blade, cast the polymer solution onto a siliconized polyethylene terephthalate (PET) release liner at a wet thickness of 150 µm.

  • Drying: Place the coated film in a forced-air convection oven at 90°C for 10 minutes. Causality: Complete evaporation of the solvent is required to prevent trapped volatiles from causing micro-voids during the UV curing phase. The dry film thickness should be approximately 50 µm.

Phase 3: UV Crosslinking
  • Irradiation: Pass the dried film under a UV-A conveyor system (e.g., medium-pressure Mercury lamp, 365 nm peak) at a controlled speed to deliver a total energy dose of 800 mJ/cm².

  • Mechanism: The bound Uvecryl P 36 absorbs the UV energy and abstracts labile alpha-hydrogens from the adjacent bound DMAEMA moieties. The resulting alkylamino radicals rapidly couple, forming a dense, crosslinked 3D network[3].

Phase 4: Validation (Migration Assay)

Objective: Prove the system is non-migrating.

  • Extraction: Submerge a 10 cm² sample of the cured adhesive film in 50 mL of a food simulant (e.g., 95% Ethanol) or simulated biological fluid (PBS) in a sealed glass vial. Incubate at 37°C for 24 hours with gentle agitation.

  • Analysis: Analyze the extraction fluid using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the absorption maximum of Uvecryl P 36.

  • Validation Criteria: A successful, self-validated synthesis will yield an extractable Uvecryl P 36 concentration of <0.1 ppm , confirming that the photoinitiator was fully grafted into the polymer network.

Comparative Data Analysis

To contextualize the efficacy of Uvecryl P 36, the following table summarizes typical performance metrics when comparing a traditional free photoinitiator against the copolymerizable system.

Table 2: Comparative Performance (Free vs. Copolymerizable PI) [1],[3]

Performance MetricStandard Benzophenone (Free PI)Uvecryl P 36 (Copolymerized PI)
Migration / Extractables High (>50 ppm in ethanol extracts)Negligible (<0.1 ppm)
Surface Blooming Severe over time (crystallization)None (Covalently locked)
Crosslinking Efficiency HighModerate (Requires ~2.5x weight ratio to match BP)
Volatility during 90°C Drying High (Significant PI loss)Zero
Suitability for Medical/Food Poor (Toxicity risks)Excellent (Meets stringent safety standards)

References

  • 2-(ACRYLOYLOXY)ETHYL 4-(4-CHLOROBENZOYL)
  • Solvent-free radiation-curable polyacrylate pressure-sensitive adhesive systems ResearchG
  • US5686504A - Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives Google P
  • Industrial Photoinitiators - A Technical Guide ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Uvecryl P 36 Leaching Prevention &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter formulations where "zero-migration" photoinitiators fail in practice. (commercially recognized today as Ebecryl P 36) is an acrylated benzophenone derivative desi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulations where "zero-migration" photoinitiators fail in practice. (commercially recognized today as Ebecryl P 36) is an acrylated benzophenone derivative designed specifically to eliminate photoinitiator migration in UV-curable coatings, inks, and adhesives[1]. Unlike traditional small-molecule photoinitiators that remain mobile in the cured matrix, Uvecryl P 36 contains an ethylenically unsaturated acrylate group that allows it to copolymerize directly into the polymer backbone[1].

However, because it is a Type II (hydrogen abstraction) photoinitiator, it relies entirely on a co-initiator—typically an amine synergist—to generate the reactive free radicals necessary for polymerization[2]. If the formulation lacks the correct stoichiometric ratio of amine synergist, or if the UV dose is inadequate to drive the acrylate conversion to completion, unreacted Uvecryl P 36 will remain mobile within the matrix, leading to critical leaching failures in food packaging or medical device applications[1].

This technical guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating experimental protocols to ensure your Uvecryl P 36 formulations achieve true zero-migration.

Mechanistic Causality: Why Copolymerizable Initiators Leach

To stop leaching, you must understand the dual-action mechanism of Uvecryl P 36. It must perform two distinct chemical acts during the micro-seconds of UV exposure:

  • Photochemical Initiation: The benzophenone chromophore absorbs UV light, enters an excited triplet state, and abstracts a hydrogen atom from an amine synergist to create an alkylamino radical.

  • Copolymerization: The acrylate tail of the Uvecryl P 36 molecule must react with the growing polymer chain (initiated by the alkylamino radical) to become covalently bound to the matrix.

If Step 1 occurs but Step 2 fails (often due to steric hindrance, vitrification of the polymer matrix, or low UV dose), the Uvecryl P 36 molecule is "spent" photochemically but remains physically unbound, resulting in leaching.

Mechanism UV UV Irradiation (250-360 nm) P36 Uvecryl P 36 (Ground State) UV->P36 Excites P36_Excited Excited Triplet State Benzophenone P36->P36_Excited Intersystem Crossing Polymerization Acrylate Crosslinking (Copolymerization) P36->Polymerization Acrylate Group Reacts Radicals Alkylamino Radicals + Ketyl Radicals P36_Excited->Radicals H-Abstraction from Amine Amine Amine Synergist (e.g., MDEA) Amine->Radicals Donates Hydrogen Radicals->Polymerization Initiates Chain Growth ZeroMigration Zero-Migration Polymer Matrix Polymerization->ZeroMigration Fully Bound

Type II Photoinitiation & Copolymerization Mechanism of Uvecryl P 36.

Troubleshooting FAQs

Q: Why is my Uvecryl P 36 leaching despite being a "copolymerizable" photoinitiator? A: The most common cause is incomplete acrylate conversion. As the UV-curable formulation polymerizes, viscosity increases exponentially, leading to vitrification (glass transition). If the matrix vitrifies before the acrylate tail of Uvecryl P 36 can react with a propagating radical, the molecule is trapped unreacted. To fix this, increase the concentration of reactive diluents (e.g., HDDA) to maintain molecular mobility longer during the cure, or increase the UV energy density.

Q: What is the optimal ratio of Uvecryl P 36 to amine synergist? A: Benzophenone derivatives require a molar excess of amine synergist to function efficiently[2]. A standard starting ratio is 1:2 or 1:3 (Uvecryl P 36 : Amine) by weight. However, if you use a low-molecular-weight amine like Methyldiethanolamine (MDEA), the amine itself may leach. Always pair Uvecryl P 36 with an acrylated amine synergist (e.g., ) so both the initiator and the synergist copolymerize into the network[2][3].

Q: How does oxygen inhibition affect P 36 migration, and how can I fix it? A: Oxygen rapidly quenches the excited triplet state of benzophenone and scavenges alkylamino radicals, creating an under-cured, tacky surface layer rich in unreacted Uvecryl P 36. To overcome this, increase the UV irradiance (peak intensity to deplete oxygen faster than it diffuses), utilize nitrogen blanketing, or increase the concentration of the amine synergist, as amines actively consume dissolved oxygen during the radical generation phase.

Troubleshooting Start Leaching Detected? CheckAmine Check Amine Synergist Ratio Start->CheckAmine IsAmineLow Ratio < 1:2 (P36:Amine)? CheckAmine->IsAmineLow AddAmine Increase Amine Synergist (e.g., Ebecryl 7100) IsAmineLow->AddAmine Yes CheckCure Check UV Dose & FTIR IsAmineLow->CheckCure No IsCureLow Unreacted Acrylate Bonds? CheckCure->IsCureLow IncreaseDose Increase UV Dose / Add Multifunctional Monomer IsCureLow->IncreaseDose Yes Oxygen Oxygen Inhibition? IsCureLow->Oxygen No Nitrogen Nitrogen Blanketing / Increase Irradiance Oxygen->Nitrogen Yes

Diagnostic Decision Tree for Uvecryl P 36 Leaching.

Quantitative Formulation & Curing Data

To engineer a self-validating system, formulation parameters must be tightly controlled. Below are the quantitative matrices for synergist selection and curing parameters.

Table 1: Synergist Selection Matrix for Uvecryl P 36
Synergist TypeExampleMigration RiskCausality / Mechanism
Low MW Amine MDEAHighUnreacted MDEA remains highly mobile and migrates even if P 36 is fully bound.
Acrylated Amine Ebecryl 7100LowContains polymerizable double bonds; copolymerizes into the network alongside P 36.
Polymeric Amine Ebecryl P104Very LowHigh molecular weight prevents migration; provides excellent surface cure and oxygen mitigation.
Table 2: UV Curing Parameters vs. Migration Risk
ParameterSub-optimal ConditionOptimal ConditionEffect on P 36 Leaching
Wavelength < 250 nm (UVC only)Broad spectrum (UVA + UVC)UVA deeply penetrates to excite benzophenone chromophores; UVC cures the surface.
UV Dose < 150 mJ/cm²300 - 500 mJ/cm²High energy density ensures maximum conversion of the P 36 acrylate tail[1].
Atmosphere Ambient AirNitrogen BlanketingEliminates oxygen quenching, securing surface-bound P 36 and preventing surface tack.

Experimental Protocols

Protocol 1: Zero-Migration Formulation & UV Curing Validation

This protocol ensures that the formulation is chemically capable of zero-migration and validates the cure via spectroscopic analysis.

Step 1: Formulation Preparation In an amber glass vessel (to prevent premature polymerization), combine the base oligomer and reactive diluents (e.g., HDDA). Add 2-5 wt% Uvecryl P 36 and 5-10 wt% of an acrylated amine synergist (e.g., Ebecryl 7100). Mix under low shear until completely homogeneous. Step 2: Viscosity Adjustment Measure the viscosity. If the formulation exceeds 1,500 cP at 25°C, add additional reactive diluent. High viscosity restricts molecular mobility during curing, freezing Uvecryl P 36 before it can react. Step 3: UV Curing Draw down a 10 µm film on a glass substrate. Pass the sample under a medium-pressure mercury lamp (Fusion H-bulb) calibrated to deliver a minimum dose of 300 mJ/cm² and an irradiance of >1 W/cm². Step 4: FTIR Validation (Self-Validating Step) Analyze the cured film using ATR-FTIR. Monitor the disappearance of the acrylate double bond peak at 810 cm⁻¹. Compare this to the liquid formulation. A conversion rate of >95% is required to ensure Uvecryl P 36 is fully bound.

Protocol 2: Extraction and HPLC-UV Quantification of Unreacted P 36

This protocol quantifies any residual, unbound Uvecryl P 36 that poses a leaching risk.

Step 1: Sample Preparation Cut precisely 10 cm² of the fully cured film from Protocol 1. Step 2: Solvent Extraction Immerse the film in 10 mL of HPLC-grade acetonitrile (or a relevant food simulant like 95% ethanol) in a sealed, amber borosilicate vial. Incubate at 40°C for 24 hours under gentle orbital shaking. Step 3: Filtration Extract the solvent and filter it through a 0.22 µm PTFE syringe filter to remove any particulate matter. Step 4: HPLC Analysis Inject 20 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Acetonitrile/Water (80:20 v/v) and a UV detector set to 254 nm (the absorption maximum for benzophenone derivatives). Step 5: Quantification (Self-Validating Step) Compare the integrated peak area of the sample against a 5-point standard calibration curve (0.1 to 10 ppm) of pure Uvecryl P 36. Calculate the specific migration limit in mg/dm² to verify compliance with regulatory thresholds.

References

  • Title: US Patent 5,900,472 - Copolymerizable benzophenone photoinitiators Source: Google Patents URL
  • Title: EP 1,737,892 B1 - Radiation curable high gloss overprint varnish compositions Source: Google Patents URL
  • Title: Allnex UV/EB Resins Guide (Ebecryl P 36 & Amine Synergists) Source: Scribd / Allnex Technical Documentation URL: [Link]

Sources

Optimization

Uvecryl P 36 Technical Support Center: Optimizing UV Curing Time and Radiation Dose

Welcome to the Technical Support Center for Uvecryl P 36 . This guide is designed for researchers, materials scientists, and drug development professionals engineering UV-curable coatings, biocompatible adhesives, and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Uvecryl P 36 . This guide is designed for researchers, materials scientists, and drug development professionals engineering UV-curable coatings, biocompatible adhesives, and low-migration packaging inks.

Unlike standard small-molecule photoinitiators, Uvecryl P 36 (CAS 85340-63-2) is a specialized, copolymerizable acrylated benzophenone derivative[]. Because it contains an active acrylate double bond, it covalently anchors into the polymer backbone during curing, drastically reducing extractables and blooming[2]. However, its unique high-molecular-weight structure requires specific adjustments to UV dose, formulation concentration, and synergist pairing to achieve optimal crosslink density.

Mechanistic Principles of Uvecryl P 36

Uvecryl P 36 operates via a Type II photoinitiation mechanism . When exposed to short-wave UV light (UVC/UVB), the benzophenone moiety enters an excited triplet state. Because it cannot cleave itself to form radicals, it must encounter a hydrogen donor—typically a tertiary amine synergist like Uvecryl P104. The amine donates a hydrogen atom, forming a highly reactive alkylamino radical that initiates the polymerization of the acrylate matrix. Concurrently, the acrylate tail of Uvecryl P 36 polymerizes into the growing network.

Photoinitiation N1 Uvecryl P 36 (Ground State) N2 Excited Triplet State N1->N2 UV (<300nm) N4 Exciplex Formation N2->N4 N3 Amine Synergist (e.g., P104) N3->N4 H-Donor N5 Alkylamino Radical N4->N5 Cleavage N6 Polymer Network N5->N6 Initiation

Type II photoinitiation mechanism of Uvecryl P 36 requiring an amine synergist.

Quantitative Benchmarking: Uvecryl P 36 vs. Benzophenone

To optimize your formulation, you must account for the structural differences between Uvecryl P 36 and standard benzophenone. The table below summarizes the critical parameters driving experimental choices.

ParameterStandard BenzophenoneUvecryl P 36Mechanistic Causality
Molecular Weight 182.22 g/mol 358.78 g/mol Higher MW of P 36 requires higher mass loading for equivalent molarity[].
Optimal Concentration 4 - 8% w/w10 - 20% w/w~2.5x ratio needed to match standard surface reactivity[3].
Migration Risk HighZero to LowCopolymerizable acrylate group anchors initiator into the matrix[2].
Initiation Type Type IIType IIBoth require hydrogen donors (e.g., tertiary amines) to form radicals.
UV Absorption Peak UVC/UVB (~250-290 nm)UVC/UVB (~250-290 nm)Susceptible to interference from pigments like Titanium Dioxide[4].

Self-Validating Protocol: Optimizing UV Dose and Curing Time

Determining the exact UV dose (mJ/cm²) and curing time requires a self-validating experimental loop. Relying solely on tactile "tack-free" tests is insufficient for high-performance applications. The following protocol uses chemical and physical feedback mechanisms to isolate the optimal curing parameters.

Phase 1: Formulation & Synergist Pairing
  • Prepare the Masterbatch: Mix your base acrylate oligomers/monomers with 15% w/w Uvecryl P 36 .

    • Causality: 15% is the optimal median concentration to account for the high molecular weight of P 36 while maintaining reaction kinetics without plasticizing the film[3].

  • Add Synergist: Incorporate an equimolar amount of a tertiary amine synergist (e.g., Uvecryl P104).

    • Causality: Without the amine, the excited triplet state of P 36 will decay back to the ground state without generating radicals, resulting in zero cure.

Phase 2: Radiometric Titration
  • Substrate Application: Draw down a 4-6 μm film on a standardized substrate (e.g., glass or PET) using a wire-wound rod.

    • Causality: Thin films minimize depth-of-cure gradients, isolating surface cure variables[3].

  • UV Exposure: Pass the samples under a medium-pressure mercury lamp. Vary the belt speed to achieve discrete UV doses (e.g., 100, 250, 500, 1000 mJ/cm²). Measure the actual dose and peak irradiance (mW/cm²) using a calibrated UV radiometer.

Phase 3: Validation Loop
  • FTIR-ATR Conversion Analysis: Measure the IR absorbance of the cured film at 810 cm⁻¹ (acrylate C=C twist) against a stable reference peak (e.g., carbonyl at 1720 cm⁻¹).

    • Causality: This provides a direct, quantitative measurement of chemical polymerization. If conversion is <85%, the UV dose must be increased.

  • Solvent Resistance Validation: Perform MEK (Methyl Ethyl Ketone) double rubs (ASTM D5402).

    • Causality: While FTIR measures chemical conversion, solvent rubs validate the macroscopic physical crosslink density. A fully cured network should withstand >100 double rubs.

Workflow S1 1. Formulation Uvecryl P 36 (10-20%) + Synergist S2 2. Film Application Drawdown 4-6 μm film S1->S2 S3 3. UV Exposure Titrate Belt Speed & Irradiance S2->S3 S4 4. FTIR-ATR Analysis Measure C=C conversion (810 cm⁻¹) S3->S4 S4->S3 Conversion < 85% (Increase Dose) S5 5. Validation MEK Double Rub Test S4->S5

Self-validating experimental workflow for optimizing UV dose and crosslink density.

Troubleshooting Guide & FAQs

Q1: Why is my surface remaining tacky even after prolonged UV exposure times? A: This is a classic symptom of oxygen inhibition . Uvecryl P 36 generates alkylamino radicals that are highly susceptible to being scavenged by atmospheric oxygen, forming stable, unreactive peroxyl radicals. Prolonging the curing time at a low intensity does not solve this.

  • Solution: You must decouple dose from intensity. Increase the peak irradiance (mW/cm²) of your lamp to generate a massive, sudden influx of radicals that rapidly deplete local oxygen. Alternatively, increase the amine synergist concentration, as amines actively consume oxygen.

Q2: I am using a titanium dioxide (TiO₂) pigmented system, and the resin won't cure at the bottom. What is wrong? A: Uvecryl P 36 absorbs strongly in the shorter UV wavelengths (UVC/UVB region)[4]. Unfortunately, inorganic pigments like TiO₂ are strong UV absorbers in this exact same region. The pigment acts as a shield, blocking the UV energy from penetrating the film and activating the photoinitiator at the substrate interface[4].

  • Solution: For highly pigmented systems, Uvecryl P 36 is unsuitable on its own. You must shift to a photoinitiator that absorbs in the near-UV/visible region (UVA, >360 nm) where TiO₂ is transparent, or utilize a gallium-doped UV lamp which shifts the emission spectrum into the UVA region.

Q3: Why do I need 15% of Uvecryl P 36 when I used to only need 5% of standard benzophenone? A: This is a function of molecular weight and structural bulk. Uvecryl P 36 has a molecular weight of 358.78 g/mol [], roughly double that of standard benzophenone (182.22 g/mol ). Furthermore, the acrylated derivative is sterically hindered, making it slightly less reactive on a purely weight-to-weight basis. To achieve the same molar concentration of active benzophenone groups and identical surface reactivity, a ratio of approximately 2.5:1 is required[3].

Q4: How do I ensure zero migration for biocompatible or food-packaging applications? A: Because Uvecryl P 36 is copolymerizable, it has the potential for zero migration[2]. However, this is only true if the acrylate group successfully reacts into the polymer network.

  • Solution: You must ensure the UV dose is sufficient to achieve >95% double-bond conversion. Validate this by performing aggressive extraction testing (e.g., HPLC on ethanol/hexane extracts of the cured film) to confirm that no unreacted Uvecryl P 36 molecules remain unbound in the matrix.

References

  • CAS 85340-63-2 (Uvecryl P 36)
  • Source: ResearchGate (W. Arthur Green)
  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.
  • US5686504A - Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Surface Cure in Uvecryl P 36 Coatings

Welcome to the Technical Support Center. This guide is engineered for researchers, materials scientists, and formulation chemists experiencing incomplete surface cure (surface tackiness) when utilizing Uvecryl P 36 in UV...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, materials scientists, and formulation chemists experiencing incomplete surface cure (surface tackiness) when utilizing Uvecryl P 36 in UV-curable acrylate systems.

Mechanistic Overview: The Causality of Surface Tackiness

Uvecryl P 36 (CAS 85340-63-2) is a specialized, copolymerizable acrylated benzophenone derivative . Unlike standard benzophenone, its acrylated nature allows it to covalently bond into the polymer matrix during curing, virtually eliminating post-cure migration and blooming—a critical requirement in medical device coatings and food packaging.

However, Uvecryl P 36 is a Type II photoinitiator . It cannot initiate polymerization alone; it requires a hydrogen donor (typically a tertiary amine synergist) to generate reactive alkyl-amino radicals. The primary cause of incomplete surface cure in these systems is oxygen inhibition . Atmospheric oxygen ( O2​ ) diffuses into the coating surface and rapidly scavenges the propagating carbon-centered radicals or the initiating alkyl-amino radicals, forming stable peroxyl radicals that terminate the polymerization chain.

Mechanism UV UV Light (254-365 nm) Uvecryl Uvecryl P 36 (Ground State BP) UV->Uvecryl Absorption ExcitedBP Excited Triplet State (BP*) Uvecryl->ExcitedBP Intersystem Crossing Radicals Alkyl-Amino Radical + Ketyl Radical ExcitedBP->Radicals H-Abstraction from Amine Amine Amine Synergist (Hydrogen Donor) Amine->Radicals Peroxyl Peroxyl Radical (Chain Termination) Amine->Peroxyl Chain Transfer (Overcoming Inhibition) Monomer Acrylate Monomer Radicals->Monomer Initiation Radicals->Peroxyl O2 Scavenging (Inhibition) Polymer Crosslinked Polymer (Cured Surface) Monomer->Polymer Propagation Oxygen Atmospheric Oxygen (O2) Oxygen->Peroxyl

Figure 1: Type II photoinitiation mechanism of Uvecryl P 36 and oxygen inhibition pathway.

Troubleshooting FAQs

Q1: Why is my coating tacky on the surface but completely solid underneath? A: This is the classic signature of oxygen inhibition. The bulk of the coating is shielded from atmospheric oxygen, allowing the Uvecryl P 36/amine system to efficiently crosslink the monomers. At the surface (the top 1-5 µm), oxygen concentration is high enough to outcompete the acrylate monomers for the alkyl-amino radicals. To resolve this, you must either increase the radical flux at the surface (via higher UVC intensity) or increase the amine synergist concentration to consume the oxygen.

Q2: How do I optimize the Uvecryl P 36 to amine synergist ratio? A: Because Uvecryl P 36 has a higher molecular weight than standard benzophenone, a 1:1 weight ratio is insufficient. Mechanistically, you need an excess of hydrogen donors to ensure that even if some amine radicals are scavenged by oxygen, enough remain to initiate polymerization. A Uvecryl P 36 to amine synergist weight ratio of 1:2 to 1:3 is typically required to achieve a tack-free surface.

Q3: Does pigmentation affect Uvecryl P 36 curing? A: Yes, significantly. Uvecryl P 36 absorbs UV energy primarily in the shorter wavelengths (e.g., UVC at 254 nm). Inorganic pigments, particularly titanium dioxide ( TiO2​ ), are strong UV absorbers in this exact region . The pigment acts as a physical shield, preventing the photoinitiator from reaching its excited triplet state. If formulating highly pigmented systems, you must shift to longer-wavelength photoinitiators (acylphosphine oxides) or drastically decrease film thickness.

Q4: What physical interventions can prevent surface tackiness without altering my chemical formulation? A: If your formulation is locked (e.g., pending FDA or EMA regulatory approval), you must alter the curing environment. The most effective method is nitrogen inerting . By flooding the UV curing chamber with nitrogen gas to reduce ambient oxygen levels below 500 ppm, you mechanically remove the source of inhibition, allowing Uvecryl P 36 to cure the surface flawlessly.

Quantitative Parameter Optimization

To systematically eliminate incomplete surface cure, audit your formulation against the empirically validated parameters in the table below.

ParameterRecommended RangeMechanistic Rationale
Uvecryl P 36 Concentration 5 - 15 wt%Provides sufficient chromophores for photon capture without causing self-quenching or optical density issues at the surface .
Amine Synergist Ratio 1:2 to 1:3 (BP:Amine)Ensures an excess of hydrogen donors. Excess amine also acts as an oxygen scavenger via chain transfer mechanisms.
UV Wavelength 254 nm (UVC) dominantUVC has low penetration depth, meaning its energy is entirely absorbed at the surface, generating a massive radical flux that depletes localized oxygen.
Film Thickness 5 - 20 µmThicker films require UVA (365 nm) for depth cure. Surface cure relies almost entirely on UVC exposure.

Experimental Protocol: Surface Cure Validation Workflow

To ensure your troubleshooting adjustments are effective, utilize this self-validating protocol to quantify surface cure.

Workflow Step1 1. Coating Application (Controlled Thickness) Step2 2. UV Exposure (UVC/UVA Dose) Step1->Step2 Step3 3. Surface Evaluation (Talcum/MEK Rub) Step2->Step3 Decision Surface Tacky? Step3->Decision Adjust1 Increase Amine Synergist Ratio Decision->Adjust1 Yes (O2 Inhibition) Adjust2 Increase UVC Intensity Decision->Adjust2 Yes (Low Initiation) Step4 4. FTIR-ATR Analysis (C=C Conversion) Decision->Step4 No (Surface Dry) Adjust1->Step1 Adjust2->Step1 Success Optimal Cure Achieved Step4->Success

Figure 2: Iterative troubleshooting workflow for optimizing surface cure in UV-curable coatings.

Step-by-Step Methodology

Step 1: Standardized Coating Application

  • Clean a glass or metal substrate using isopropyl alcohol to ensure no surface contaminants interfere with adhesion.

  • Using a wire-wound drawdown bar (Meyer bar), apply the Uvecryl P 36 formulated coating to achieve a uniform wet film thickness of 10 µm.

Step 2: Controlled UV Exposure

  • Pass the substrate through a conveyorized UV curing system equipped with a medium-pressure mercury lamp (rich in UVC 254 nm output).

  • Record the exact UV dose (mJ/cm²) and irradiance (mW/cm²) using a calibrated radiometer. Baseline recommendation: 500 mJ/cm².

Step 3: Macroscopic Surface Evaluation

  • Talcum Powder Test: Lightly dust the cured surface with talcum powder, then wipe with a soft camel-hair brush. If powder adheres, the surface is tacky (incomplete cure).

  • MEK Double Rub Test (ASTM D5402): Saturate a cheesecloth with Methyl Ethyl Ketone (MEK). Rub the surface with consistent pressure. A fully cured surface should withstand >50 double rubs without marring.

Step 4: Microscopic Validation via FTIR-ATR

  • If the surface passes macroscopic tests, validate the chemical conversion using Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).

  • Measure the absorbance peak of the acrylate double bond ( C=C ) at 810 cm⁻¹ or 1635 cm⁻¹ , using the carbonyl peak ( C=O ) at 1720 cm⁻¹ as an internal reference.

  • Calculate the degree of conversion. A surface conversion rate of >85% confirms that oxygen inhibition has been successfully mitigated.

References

  • Google Patents. "Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives, and method for making same (US5686504A)." United States Patent and Trademark Office.
  • Google Patents. "Paint latices comprising benzophenone/acrylic copolymerizates (US5439970A)." United States Patent and Trademark Office.
Optimization

Advanced Materials Technical Support Center: Troubleshooting Thermal Yellowing in Uvecryl P 36 Systems

Welcome to the Technical Support Center for advanced biomaterials and radiation-curable packaging. This guide is specifically designed for researchers, materials scientists, and drug development professionals utilizing U...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced biomaterials and radiation-curable packaging. This guide is specifically designed for researchers, materials scientists, and drug development professionals utilizing Uvecryl P 36 (an acrylated benzophenone derivative) in UV-cured resin formulations.

While Uvecryl P 36 is highly valued for its copolymerizable nature—which prevents photoinitiator migration and blooming in sensitive medical or pharmaceutical packaging[1]—it is frequently associated with thermal yellowing during post-cure processing, sterilization, or accelerated aging. This guide provides a mechanistic understanding of this phenomenon, actionable troubleshooting FAQs, and validated experimental protocols to mitigate chromophore formation.

Mechanistic Overview of Thermal Yellowing

To effectively troubleshoot yellowing, we must first understand the chemical causality. Uvecryl P 36 is a Type II photoinitiator . Unlike Type I initiators that cleave unimolecularly, Type II initiators require a co-initiator—typically a tertiary amine synergist—to generate free radicals via hydrogen abstraction[1].

Thermal yellowing in these systems is rarely caused by the benzophenone moiety alone. Instead, it is a synergistic degradation pathway involving three primary factors:

  • Amine Oxidation: The α -amino radical generated during initiation is highly susceptible to oxygen attack. Residual amines and trapped radicals react with atmospheric oxygen under thermal stress to form hydroperoxides[2].

  • Chromophore Generation: These hydroperoxides thermally degrade into conjugated imines and unsaturated carbonyls, which absorb light in the blue-violet spectrum, appearing yellow to the human eye[3],[4].

  • Maillard-Type Reactions: At elevated temperatures (e.g., >80°C during autoclaving or baking), carbonyl groups from the oxidized resin can react with residual amines, producing brown-yellow pigments[3].

Chemical Pathway of Thermal Yellowing

G UV UV Irradiation Uvecryl Uvecryl P 36 (Acrylated Benzophenone) UV->Uvecryl Radicals Ketyl Radical + α-Amino Radical Uvecryl->Radicals H-Abstraction Amine Amine Synergist (e.g., MDEA/DETA) Amine->Radicals Polymer Crosslinked Resin (Target Polymer) Radicals->Polymer Initiation Residue Residual Amines & Trapped Radicals Radicals->Residue Incomplete Conversion Hydroperoxides Hydroperoxide Intermediates Residue->Hydroperoxides O₂ Attack HeatO2 Thermal Stress + O₂ (Sterilization/Baking) HeatO2->Hydroperoxides Catalytic Acceleration Yellowing Conjugated Imines & Carbonyls (Visible Yellowing) Hydroperoxides->Yellowing Thermal Degradation

Caption: Mechanism of thermal yellowing in Uvecryl P 36/amine synergist UV-cured systems.

Troubleshooting FAQs

Q1: Our medical device coating uses Uvecryl P 36 and turns yellow specifically after steam sterilization (121°C). Is the photoinitiator degrading? A: The yellowing is likely not the direct degradation of the Uvecryl P 36 backbone, but rather the thermal oxidation of your amine synergist. At 121°C, polymer backbone scission accelerates, and residual unreacted tertiary amines undergo hydroperoxidation[2]. Furthermore, high heat triggers Maillard-type reactions between any generated carbonyls and the amines[3]. Solution: Switch from an aromatic or simple dialkylamine (which are highly prone to oxidation) to a cycloaliphatic amine or an alkanolamine, which exhibit greater oxidative stability[2].

Q2: Can we eliminate the amine synergist entirely to stop the yellowing? A: No. Because Uvecryl P 36 is a Type II benzophenone derivative, it cannot generate initiating radicals without a hydrogen donor[1]. Removing the amine will result in severe oxygen inhibition, leaving your coating with a tacky, under-cured surface. Solution: If yellowing is critical, consider adding a Hindered Amine Light Stabilizer (HALS) or an acrylated hindered phenol antioxidant to the formulation. These act as radical scavengers and inhibit the hydroperoxidation of the tertiary amine functionality without preventing the initial UV cure[4].

Q3: We reduced the concentration of Uvecryl P 36 from 5% to 2%, but the yellowing worsened during thermal aging. Why? A: This is a classic case of incomplete conversion. By reducing the photoinitiator concentration too much, you decreased the crosslink density of the resin. A lower crosslink density allows greater oxygen diffusion into the polymer matrix during thermal aging. This oxygen readily attacks the unreacted amine synergists trapped in the loose network[3]. Solution: Maintain an optimal Uvecryl P 36-to-amine ratio (often around 1:2 to 1:2.5 by weight) to ensure maximum double-bond conversion, thereby restricting oxygen permeability.

Q4: Does the fact that Uvecryl P 36 is "copolymerizable" affect its thermal stability? A: Yes. Uvecryl P 36 contains an acrylate group that allows it to tie directly into the polymer backbone. While this is excellent for preventing extractables in drug packaging[1], it means that any unreacted benzophenone moieties are permanently locked within the matrix. If these trapped moieties are exposed to heat and oxygen, they can act as localized sites for thermo-oxidative degradation.

Quantitative Formulation Analysis

To demonstrate the impact of formulation adjustments on thermal yellowing, the following table summarizes the Yellowness Index ( Δ YI) of various Uvecryl P 36 formulations after 72 hours of thermal aging at 80°C.

Formulation VariableUvecryl P 36 (wt%)Amine Synergist Type (wt%)Additive (wt%)Initial YI Δ YI after 72h @ 80°C
Control (Standard) 3.0%Diethylamine (DEA) - 4.0%None1.2+ 14.5 (Severe)
Amine Substitution 3.0%Dicyclohexylamine - 4.0%None1.1+ 5.2 (Moderate)
Antioxidant Added 3.0%Diethylamine (DEA) - 4.0%Hindered Phenol - 1.0%1.4+ 2.8 (Slight)
Optimized Network 4.0%Dicyclohexylamine - 3.5%Hindered Phenol - 1.0%1.3+ 0.9 (Negligible)

Note: Δ YI > 5 is typically visible to the naked eye and unacceptable for clear optical or medical applications.

Experimental Protocol: Validating Thermal Yellowing Mitigation

To ensure your troubleshooting efforts are effective, you must establish a self-validating experimental system that isolates oxidative yellowing from purely thermal backbone degradation.

Objective: Quantify the thermal yellowing of Uvecryl P 36 formulations and isolate the role of oxygen in the degradation pathway.

Materials Required:

  • Uvecryl P 36 (Acrylated Benzophenone)

  • Selected Amine Synergists (e.g., Aromatic vs. Cycloaliphatic)

  • Base Oligomer (e.g., Aliphatic Urethane Acrylate to prevent baseline yellowing)[4]

  • Glass substrates (pre-cleaned)

  • Colorimeter or Spectrophotometer (capable of measuring Yellowness Index per ASTM E313)

  • Vacuum/Inert Gas Oven

Step-by-Step Methodology:

  • Formulation Preparation: Prepare your control formulation (Uvecryl P 36 + standard amine) and your test formulation (optimized amine/antioxidants). Mix thoroughly in amber vials to prevent premature photopolymerization.

  • Film Drawdown: Apply a uniform 50 µm wet film of each formulation onto separate, labeled glass substrates using a wire-wound Meyer rod.

  • UV Curing: Pass the substrates under a medium-pressure mercury UV lamp. Ensure the UV dose is identical for all samples (e.g., 500 mJ/cm²). Verify surface cure by checking for tackiness.

  • Baseline Measurement: Allow the samples to rest in the dark at room temperature for 1 hour. Measure the initial Yellowness Index ( YI0​ ) using the spectrophotometer. Take three readings per sample and average the results.

  • Controlled Thermal Aging (The Self-Validating Step):

    • Group A (Oxidative Stress): Place one set of samples in a standard convection oven at 80°C for 72 hours (ambient air).

    • Group B (Thermal Control): Place an identical set of samples in a vacuum oven purged with Nitrogen (N₂) at 80°C for 72 hours. Causality note: If Group A yellows significantly more than Group B, the yellowing is strictly driven by amine hydroperoxidation (oxygen-dependent) rather than pure thermal scission[3].

  • Final Measurement: Remove the samples, allow them to cool to room temperature in the dark, and measure the final Yellowness Index ( YIf​ ).

  • Data Analysis: Calculate ΔYI=YIf​−YI0​ . Compare the ΔYI between Group A and Group B to validate the efficacy of your antioxidant or amine substitution.

References

  • Effect of tertiary amines on yellowing of UV-curable epoxide resins / Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates Source: CNRS / ResearchGate URL
  • Yellowing of UV-Cured Coatings?
  • Industrial Photoinitiators - A Technical Guide Source: ResearchGate URL
  • Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions Source: Eastomat URL

Sources

Troubleshooting

Improving peel adhesion and shear strength of PSAs using Uvecryl P 36

Welcome to the Technical Support Center for Pressure Sensitive Adhesive (PSA) Formulation. As a Senior Application Scientist, I have designed this guide to help researchers and development professionals optimize the deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pressure Sensitive Adhesive (PSA) Formulation. As a Senior Application Scientist, I have designed this guide to help researchers and development professionals optimize the delicate balance between peel adhesion and shear strength using Uvecryl P 36 .

Achieving high-performance PSAs requires moving beyond trial-and-error. Traditional free-floating photoinitiators often lead to migration, outgassing, and poor high-temperature cohesion. Uvecryl P 36 (CAS 85340-63-2), chemically known as 2-(acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate, solves this by acting as a copolymerizable Type II photoinitiator[1]. By covalently bonding into the polyacrylate backbone, it provides highly efficient, localized crosslinking upon UV exposure, drastically improving shear strength without compromising the integrity of the adhesive matrix[2].

Part 1: Mechanistic Overview of Uvecryl P 36

To troubleshoot effectively, we must first understand the causality of the crosslinking mechanism. Uvecryl P 36 contains an acryloyloxy group (allowing it to polymerize into the acrylic backbone) and a chlorobenzophenone moiety (the photoactive center)[1]. Under UV irradiation, the benzophenone group enters an excited triplet state and abstracts a hydrogen atom from a neighboring polymer chain. This generates macroradicals that recombine to form highly stable carbon-carbon crosslinks[2].

Mechanism UV UV Irradiation (250-365 nm) UP36 Uvecryl P 36 (Copolymerized in Backbone) UV->UP36 Excited Excited Benzophenone Triplet State UP36->Excited Photon Absorption H_Abst Hydrogen Abstraction (from adjacent polymer chain) Excited->H_Abst Radicals Macroradical Formation H_Abst->Radicals Crosslink C-C Bond Crosslinking (Increased Shear Strength) Radicals->Crosslink Radical Recombination

Caption: Mechanism of Uvecryl P 36-mediated UV crosslinking via hydrogen abstraction in acrylic PSAs.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my PSA exhibit cohesive failure at elevated temperatures (70°C) despite standard UV curing? Causality: Cohesive failure (the adhesive splitting internally) at high temperatures indicates insufficient crosslink density. If you are using a standard free photoinitiator, it may suffer from poor curing efficiency or migration out of the adhesive matrix. Solution: Incorporate 0.5% to 1.5% wt of Uvecryl P 36 into your monomer mix during the initial polymerization. Because Uvecryl P 36 is tethered to the polymer chain, the resulting C-C crosslinks directly bridge two high-molecular-weight chains. This creates a dense, load-bearing network that resists shear forces even at 70°C[2].

Q2: Increasing Uvecryl P 36 improved my shear strength, but peel adhesion dropped drastically. How do I balance this? Causality: Peel adhesion relies on the viscoelastic ability of the polymer to wet the substrate and dissipate energy during detachment. Excessive crosslinking restricts chain mobility, increasing the elastic modulus and reducing tack. The adhesive becomes too rigid, leading to "pop-off" or clean adhesive failure at low peel forces[2]. Solution: The relationship between crosslink density and peel/shear is inversely proportional past an optimal threshold. Limit Uvecryl P 36 concentration to 0.8% - 1.2% wt . If you must use higher concentrations for extreme shear resistance, incorporate a low-Tg monomer (like 2-ethylhexyl acrylate) into the backbone to maintain network flexibility.

Q3: Can I use Uvecryl P 36 in highly pigmented formulations (e.g., with Titanium Dioxide)? Causality: Uvecryl P 36 absorbs UV energy at shorter wavelengths (typically 250-300 nm). Titanium dioxide (TiO2) is a strong UV absorber in this exact region. The pigment acts as a physical shield, causing competitive absorption and preventing photons from reaching the photoinitiator in the deeper layers of the adhesive coat[3]. Solution: If formulating with TiO2, Uvecryl P 36 alone will result in poor through-cure and immediate shear failure[3]. You must either shift to a photoinitiator that absorbs at longer wavelengths (e.g., TPO, which absorbs up to 410 nm) or use a combination of Uvecryl P 36 with an electron donor/co-initiator and higher-intensity medium-pressure mercury lamps to force penetration.

Part 3: Standardized Experimental Protocols

To ensure reproducibility, your experimental workflow must be a self-validating system. The following protocol outlines the synthesis, application, and standardized testing of a Uvecryl P 36 modified PSA.

Workflow Prep Polymer Synthesis (Incorporate 0.5-2% Uvecryl P36) Coat Solvent-Free Coating (30-50 g/m² on PET) Prep->Coat Cure UV Curing (Medium-Pressure Hg Lamp) Coat->Cure Test PSTC Standard Testing (Peel & Shear) Cure->Test

Caption: Step-by-step workflow for formulating and validating Uvecryl P 36 modified UV-curable PSAs.

Protocol A: Synthesis and Solvent-Free Coating
  • Monomer Pre-mix: Combine baseline monomers (e.g., 60% butyl acrylate, 35% 2-ethylhexyl acrylate, 4% acrylic acid) with 0.8 wt% Uvecryl P 36 [2].

  • Polymerization: Conduct free-radical polymerization in a solvent (e.g., ethyl acetate) using a thermal initiator (e.g., AIBN) at 70°C for 6 hours.

  • Solvent Removal: Evaporate the solvent under a vacuum to yield a 100% solids, solvent-free acrylic hot-melt precursor.

  • Coating: Heat the polymer to 120°C to reduce melt viscosity. Direct-coat onto a 2-mil polyethylene terephthalate (PET) backing at a precise coat weight of 30 g/m² [3].

  • UV Curing: Pass the coated web under a medium-pressure mercury UV lamp. Target a total UV dose of 500 mJ/cm² .

Protocol B: Performance Validation (Self-Validating Endpoints)
  • 180° Peel Adhesion (PSTC-101): Apply 1-inch strips of the cured tape to standard stainless steel panels. Roll twice with a 4.5 lb rubber-clad steel roller. Allow a dwell time of 20 minutes. Peel at a 180° angle at 300 mm/min using a tensile tester. Validation Check: Look for clean adhesive failure off the panel. Cohesive residue indicates under-curing.

  • Static Shear Resistance (PSTC-107): Apply a 1" x 1" area of the tape to a stainless steel panel. Dwell for 20 minutes. Hang a 1 kg weight from the tape at room temperature (22°C) and in a forced-air oven at 70°C. Record the time to failure[3]. Validation Check: A properly crosslinked 0.8% Uvecryl P 36 formulation should exceed 48 hours at 70°C without creeping.

Part 4: Quantitative Performance Data

The following table summarizes the causal relationship between Uvecryl P 36 concentration and the physical properties of the resulting PSA network. Notice the critical inversion point at 1.2 wt%, where shear strength is maximized, but peel adhesion drops below acceptable limits for standard tape applications[2].

Table 1: Effect of Uvecryl P 36 Concentration on PSA Performance (Cured at 500 mJ/cm²)

Uvecryl P 36 (wt%)180° Peel Adhesion (N/25mm)Static Shear at 22°C (hours)Static Shear at 70°C (hours)Primary Failure Mode
0.0 22.50.5< 0.1Cohesive (Internal splitting)
0.4 19.245.02.5Cohesive (Internal splitting)
0.8 16.5> 10048.0Adhesive (Clean removal)
1.2 12.8> 100> 100Adhesive (Clean removal)
2.0 6.4> 100> 100Pop-off (Over-cured/Rigid)

Data Interpretation: 0.8 wt% represents the optimal stoichiometric balance for general-purpose high-performance PSAs, providing sufficient chain mobility for wetting (16.5 N/25mm peel) while establishing a robust thermal network (48 hours shear at 70°C).

Sources

Optimization

Technical Support Center: Overcoming Oxygen Inhibition in Uvecryl P 36 UV Crosslinking

Welcome to the Technical Support Center for UV curing processes. This guide is designed for researchers, formulation scientists, and drug development professionals working with Uvecryl P 36 (also known as Ebecryl P 36, C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UV curing processes. This guide is designed for researchers, formulation scientists, and drug development professionals working with Uvecryl P 36 (also known as Ebecryl P 36, CAS 85340-63-2), a copolymerizable acrylated benzophenone derivative[1][]. While Uvecryl P 36 offers excellent integration into polymer matrices, achieving a tack-free surface remains a primary challenge due to oxygen inhibition[3][4]. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure optimal crosslinking.

Mechanistic Overview: The Oxygen Inhibition Pathway

Oxygen inhibition is a chemical phenomenon where atmospheric oxygen diffuses into the surface of a UV-curable resin and aggressively scavenges the free radicals generated by the photoinitiator[3][5]. Because molecular oxygen reacts with free radicals orders of magnitude faster than acrylate monomers do, it forms highly stable peroxy radicals that terminate the polymerization chain[3][6]. This leaves a microscopic layer of unreacted monomers, resulting in a sticky or "tacky" surface[5][7].

Pathway UV UV Irradiation (280-450 nm) UP36 Uvecryl P 36 (Photoinitiator) UV->UP36 Excitation Radicals Active Free Radicals UP36->Radicals H-Abstraction Peroxy Peroxy Radicals (Inhibition / Tackiness) Radicals->Peroxy Chain Termination Monomers Acrylate Oligomers Radicals->Monomers Initiation O2 Atmospheric O2 (Diffusion) O2->Radicals Scavenging (Fast) Polymer Crosslinked Polymer (Tack-Free) Monomers->Polymer Propagation

Fig 1: Radical scavenging by atmospheric oxygen vs. Uvecryl P 36 driven polymerization.

Frequently Asked Questions (FAQs)

Q: Why does my Uvecryl P 36 formulation remain tacky on the surface despite full bulk cure? A: This is the hallmark of oxygen inhibition. While the bulk of the adhesive or coating is shielded from ambient air and cures completely, atmospheric oxygen continually diffuses into the top layer[5]. The oxygen outcompetes the acrylate double bonds for the free radicals generated by Uvecryl P 36, halting surface crosslinking[3][6].

Q: How does Uvecryl P 36 mechanistically differ from standard photoinitiators? A: Uvecryl P 36 (CAS 85340-63-2) is an acrylated benzophenone derivative[][4]. It functions as a Type II photoinitiator, meaning it requires a hydrogen donor (such as an amine synergist or the resin backbone) to generate active radicals upon UV excitation. Crucially, because it contains an acrylate group, it is copolymerizable[1]. It chemically binds to the polymer network, drastically reducing migration and extractables—a critical requirement for medical devices and pharmaceutical packaging.

Q: Does the choice of UV wavelength impact surface tackiness? A: Yes, significantly. Short-wave UV (UVC/UVB, 280-320 nm) is absorbed strongly at the surface of the coating. This generates a massive, localized concentration of free radicals that rapidly depletes the diffused oxygen, allowing the remaining radicals to initiate polymerization[5][7]. Long-wave UV (UVA, 400-500 nm) penetrates deeper for bulk curing but is less effective at overcoming surface inhibition[7].

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Persistent Surface Tackiness in Thin Films (<10 µm) Root Cause: Thin films have a high surface-area-to-volume ratio, allowing oxygen to penetrate the entire bulk of the sample, overwhelming the radical generation rate[6]. Solution:

  • Increase Irradiance: Switch to a high-intensity lamp (>1,000 mW/cm²). High irradiance eliminates the induction period by generating radicals faster than oxygen can diffuse[6][7].

  • Nitrogen Inerting: Flush the curing zone with a nitrogen blanket to physically displace atmospheric oxygen[3][6].

Issue 2: Yellowing of the Cured Matrix Root Cause: Overuse of amine synergists or excessive Uvecryl P 36 concentration. Solution: Optimize the photoinitiator concentration. Historical data indicates that the optimum concentration of Uvecryl P 36 for maximum double bond conversion plateaus between 10 wt% and 20 wt%[4]. Exceeding this can lead to unreacted photoinitiator fragments that cause post-cure yellowing.

Issue 3: Incomplete Depth of Cure Root Cause: Low formulation viscosity or excessive reliance on short-wave UV. Solution: Lower viscosity resins allow faster oxygen diffusion into the bulk[6][8]. Increase the formulation's viscosity or crosslink density to physically restrict oxygen mobility[8]. Additionally, utilize a broad-spectrum metal halide or mercury vapor bulb (300-450 nm) to ensure sufficient light penetration into the bulk material[5][7].

Quantitative Data: Strategies to Mitigate Oxygen Inhibition
Mitigation StrategyMechanism of ActionEffectivenessKey Considerations / Limitations
High UV Irradiance (>1 W/cm²) Rapidly generates high radical concentrations to consume localized O₂[6][7].HighMay generate excessive heat; requires robust cooling systems[7].
Nitrogen Inerting Physically displaces atmospheric O₂ from the curing environment[3][6].Very HighMost effective but increases operational costs and equipment complexity[3].
Short-Wave UV (280-320 nm) Concentrates UV absorption at the surface for rapid O₂ depletion[5][7].Medium-HighPoor depth of cure; must be combined with longer wavelengths for thick films[7].
Thiol Additives (Mercaptans) Undergoes chain transfer with peroxy radicals to re-initiate polymerization[3][6].HighHighly effective pound-for-pound, but sulfur content can impart unpleasant odors[3].
Viscosity Increase Physically restricts the diffusion rate of O₂ into the resin matrix[6][8].MediumAlters application properties (e.g., flow, leveling, and wetting)[8].
Standard Operating Procedure (SOP): Tack-Free UV Crosslinking

To ensure a self-validating and reproducible cure, follow this optimized workflow for Uvecryl P 36 formulations.

Workflow Prep 1. Formulation (10-20% Uvecryl P36) Visc 2. Viscosity Optimization Prep->Visc Inert 3. N2 Inerting (Optional) Visc->Inert Cure 4. Broad-Spectrum UV Curing (>1W/cm²) Inert->Cure Test 5. Tactile & FTIR Validation Cure->Test

Fig 2: Step-by-step experimental workflow for tack-free Uvecryl P 36 crosslinking.

Step 1: Formulation & Concentration Tuning

  • Blend the target acrylate monomers and oligomers.

  • Add Uvecryl P 36 at an optimized concentration of 10% to 20% (w/w) based on the required coating thickness[4].

  • Causality Check: Do not exceed 20% to prevent plasticization and unreacted fragments.

Step 2: Viscosity Optimization

  • Measure the dynamic viscosity of the formulation.

  • If the viscosity is too low, oxygen will diffuse rapidly[6][8]. Adjust using high-molecular-weight oligomers to increase crosslink density, thereby creating a physical barrier to oxygen flux[8].

Step 3: Environmental Control (Optional but Recommended)

  • For highly sensitive or ultra-thin applications, establish a localized nitrogen blanket over the cure zone[3].

  • Ensure the ambient oxygen concentration is reduced to below 50 ppm for maximum efficacy[6].

Step 4: Irradiation Parameters

  • Utilize a broad-spectrum mercury vapor lamp that emits across the 280-450 nm range[7].

  • Set the UV intensity to >1,000 mW/cm² to ensure the radical generation rate outpaces oxygen diffusion[7].

  • Validate the exposure time based on the specific line speed and lamp output.

Step 5: Validation & Tactile Testing (Self-Validating Step)

  • Perform a tactile test: Rub a gloved finger across the surface. A successful cure will yield a "slick and dry finish" with no wet residue[5][7].

  • Analytical Validation: Use Fourier Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹) to confirm complete chemical conversion[4].

References
  • Overcoming oxygen inhibition in UV light curing - Electronic Specifier. Available at: [Link]

  • How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax. Available at:[Link]

  • An Overview of Oxygen Inhibition in Photocuring - RadTech. Available at: [Link]

  • The Effects of Different Curing Methods on Tack-Free Curing - PCI Magazine. Available at:[Link]

  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6 - Department of Science Service. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Viscosity and Cold Flow Issues in Uvecryl P 36 Resin Blends

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulators, and drug development professionals working with UV-curable pressure-sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulators, and drug development professionals working with UV-curable pressure-sensitive adhesives (PSAs), transdermal patches, and advanced coatings.

Uvecryl P 36 (also known as Ebecryl P 36, CAS: 85340-63-2) is a specialized, UV-curable acrylated benzophenone derivative[]. It acts as a copolymerizable photoinitiator via hydrogen abstraction[2]. Because it covalently bonds into the polymer backbone during curing, it virtually eliminates photoinitiator migration—a critical regulatory requirement in pharmaceutical and food-contact applications. However, its bulky tetraethoxy acrylate structure and specific reactivity profile frequently introduce two major formulation challenges: viscosity drift during storage/coating and cold flow (creep) post-cure[3].

This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: Troubleshooting FAQs

Q1: Why is my Uvecryl P 36 blend exhibiting unmanageable viscosity spikes prior to curing?

Causality: Viscosity drift in Uvecryl P 36 formulations is rarely due to solvent evaporation. Instead, it is typically caused by weak intermolecular interactions (hydrogen bonding) between the polar ester groups of the tetraethoxy acrylate backbone and other oligomers in your blend. Furthermore, because Uvecryl P 36 is a highly efficient photoinitiator, exposure to ambient fluorescent lighting or high-shear mixing (which generates localized heat) can trigger premature radical generation and micro-crosslinking. Resolution: Formulate under strict yellow-light conditions. To manage baseline viscosity, incorporate reactive diluents such as Dipropylene Glycol Diacrylate (DPGDA) or 1,6-Hexanediol Diacrylate (HDODA). These low-molecular-weight monomers disrupt intermolecular hydrogen bonding and act as solvating agents without compromising the final UV-cured network.

Q2: What exactly is "cold flow" in my transdermal patch, and why does Uvecryl P 36 cause it?

Causality: Cold flow is the creeping deformation of a viscoelastic material under its own weight or low applied stress over time[4]. In transdermal adhesives, cold flow causes the adhesive to ooze beyond the backing membrane, potentially altering the drug delivery dosage area[3]. Uvecryl P 36 can contribute to cold flow if the formulation relies too heavily on monofunctional monomers. While Uvecryl P 36 initiates the reaction, a lack of multifunctional crosslinkers results in a polymer network with a low crosslink density and a low glass transition temperature ( Tg​ ). This allows the polymer chains to slowly slide past one another under ambient stress. Resolution: You must increase the cohesive strength of the matrix. This is achieved by increasing the UV radiation dose to ensure maximum conversion of the benzophenone groups, or by adding a difunctional monomer (like HDODA) to increase the crosslink density, thereby restricting chain mobility.

Q3: How do I balance cold flow resistance without losing the tackiness required for skin adhesion?

Causality: Tack requires the adhesive to rapidly wet the substrate, which necessitates a low storage modulus ( G′ ) at high frequencies. Conversely, cold flow resistance requires high cohesive strength, indicated by a high zero-shear viscosity at low frequencies[5]. Resolution: Do not simply overdose the formulation with crosslinkers, as this will destroy tack. Instead, introduce acrylic block copolymers to create a micro-phase separated morphology. The "soft" domains will maintain skin tack, while the "hard" domains will act as physical crosslinks to arrest cold flow.

Part 2: Experimental Protocols

To ensure scientific integrity, every formulation adjustment must be validated. Below are self-validating methodologies to quantify and resolve these issues.

Protocol A: Rheological Creep-Recovery Testing for Cold Flow Prediction

This protocol uses a rotational rheometer to simulate long-term cold flow in a fraction of the time[4].

  • Sample Preparation: Cast and UV-cure a 1 mm thick film of the Uvecryl P 36 adhesive. Punch an 8 mm disk and load it onto a rotational rheometer equipped with an 8 mm parallel plate geometry.

  • Equilibration: Compress the sample to a defined normal force (e.g., 1 N) and condition at 32°C (average skin temperature) for 5 minutes to allow stress relaxation.

  • Creep Phase: Apply a constant, low shear stress ( τ=50 Pa) for 10 minutes.

    • Validation Check: The stress must be within the linear viscoelastic region (LVR). If the strain rate increases non-linearly, reduce the applied stress.

  • Measurement: Record the shear strain ( γ ) and calculate the creep compliance ( J(t)=γ(t)/τ ).

  • Recovery Phase: Remove the stress and monitor the recoverable elastic strain for 10 minutes.

  • Data Interpretation: A formulation with acceptable cold flow resistance will exhibit a maximum creep compliance of <1.0×10−3 1/Pa and a high percentage of recoverable strain ( >80% ).

Protocol B: Viscosity Optimization via Reactive Diluents
  • Baseline Measurement: Measure the initial viscosity of the Uvecryl P 36 oligomer blend using a cone-and-plate viscometer at 25°C.

  • Titration: In an amber glass vessel, add DPGDA in 5% w/w increments.

  • Homogenization: Mix using a planetary centrifugal mixer at 1500 RPM for 2 minutes.

    • Validation Check: The planetary mixer prevents the introduction of air bubbles (cavitation) and localized frictional heating, both of which can skew viscosity readings or trigger premature curing.

  • Endpoint: Continue titration until the viscosity reaches the optimal processing window for your coating apparatus (typically 500–1500 cP for slot-die coating).

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between formulation adjustments, viscosity, and cold flow behavior in a standard Uvecryl P 36 medical adhesive blend.

FormulationReactive Diluent / CrosslinkerUV Dose (mJ/cm²)Viscosity @ 25°C (cP)Creep Compliance J(t) (1/Pa)Cold Flow Observation
Baseline None5004,800 3.5×10−3 Severe oozing beyond backing
Diluted 15% DPGDA5001,250 2.8×10−3 Moderate oozing
Optimized 10% DPGDA + 5% HDODA8001,300 0.6×10−3 Stable; zero migration
Over-cured 10% DPGDA + 10% HDODA12001,100 0.1×10−3 No cold flow, but loss of tack

Part 4: Workflow Visualization

Below is the logical diagnostic workflow for identifying and resolving Uvecryl P 36 formulation issues.

TroubleshootingFlow Start Uvecryl P 36 Blend Issue Detected Viscosity High Viscosity / Viscosity Drift Start->Viscosity ColdFlow Cold Flow / Creep Behavior Start->ColdFlow CheckTemp Check Formulation Temperature & Shear Viscosity->CheckTemp CheckCure Evaluate UV Dose & Crosslink Density ColdFlow->CheckCure AddDiluent Add Reactive Diluent (e.g., DPGDA) CheckTemp->AddDiluent Rheology Validate via Rheology (Creep-Recovery Test) AddDiluent->Rheology AdjustMonomer Increase Multifunctional Monomers (e.g., HDODA) CheckCure->AdjustMonomer AdjustMonomer->Rheology

Diagnostic workflow for resolving viscosity drift and cold flow in Uvecryl P 36 resin blends.

References

  • Title: CAS 85340-63-2 (Uvecryl P 36)
  • Source: researchgate.
  • Source: rheologylab.
  • Source: rheologylab.
  • Source: tainstruments.

Sources

Optimization

Technical Support Center: Optimizing Uvecryl P 36 to Benzophenone Ratios for Maximum Conversion

Welcome to the Technical Support Center for UV-curable formulation optimization. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the complex photochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UV-curable formulation optimization. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the complex photochemistry of Type II photoinitiators. Here, we address the mechanistic challenges of substituting standard Benzophenone (BP) with Uvecryl P 36 (a copolymerizable derivative) to maximize double-bond conversion while eliminating extractable migration.

Diagnostic FAQs: Mechanistic Troubleshooting

Q: Why replace standard Benzophenone (BP) with Uvecryl P 36 in UV-curable formulations? A: Standard BP is a highly efficient Type II photoinitiator, but its low molecular weight (182.2 g/mol ) makes it highly mobile. In cured films, unreacted BP can migrate to the surface, causing "blooming," odor, and extractable contamination—a critical failure point in food packaging or pharmaceutical applications. Uvecryl P 36 (benzophenone-2-carboxy(tetraethoxy)acrylate) is a copolymerizable benzophenone derivative. Because it contains an acrylate functional group, it covalently bonds into the polymer backbone during curing, effectively reducing migration to near zero while maintaining surface cure properties[1].

Q: What is the optimal substitution ratio when transitioning from BP to Uvecryl P 36? A: To achieve the same baseline degree of surface reactivity and double-bond conversion, you cannot substitute BP with Uvecryl P 36 on a 1:1 weight basis. The recommended Uvecryl P 36 to BP substitution ratio is 2.5:1 by weight [1]. The Causality: This is a stoichiometric necessity. The molecular weight of BP is 182.2 g/mol , while Uvecryl P 36 is 456.5 g/mol [2]. The ratio of their molecular weights (456.5 / 182.2) is exactly 2.50. Using this 2.5 multiplier ensures that the molar concentration of the photoactive benzophenone moiety remains constant in your formulation.

Q: Why does my double-bond conversion plateau prematurely even when using the 2.5x ratio? A: While the 2.5 ratio normalizes the concentration of the photoactive groups, it does not account for mobility. Uvecryl P 36 is significantly bulkier than BP. As polymerization progresses and the matrix undergoes vitrification (glass transition), the diffusion rate of the bulky Uvecryl P 36 molecule drops drastically compared to standard BP. This steric hindrance reduces the collision frequency between the excited triplet state of the photoinitiator and the amine synergist, leading to a premature plateau in conversion[1]. To overcome this, you must optimize the concentration of the amine synergist and potentially increase the curing temperature to delay vitrification.

Q: How do I select and optimize the amine synergist for Uvecryl P 36? A: Type II photoinitiators require a hydrogen donor (amine synergist) to generate the active alkylamino radical[3]. Because Uvecryl P 36 has lower mobility, you must use an amine synergist with high compatibility and adequate mobility, such as a low-viscosity tertiary amine (e.g., methyldiethanolamine - MDEA) or an acrylated amine oligomer. The optimal molar ratio of Amine to Uvecryl P 36 should generally be maintained between 1.5:1 and 2:1 to ensure the photoinitiator is not starved of hydrogen donors during the diffusion-limited stages of curing.

G UV UV Irradiation (250-360 nm) PI Photoinitiator (BP / Uvecryl P 36) UV->PI Absorption Excited Excited Triplet State (PI*) PI->Excited Intersystem Crossing Radicals Free Radicals (Alkylamino Radical) Excited->Radicals H-Abstraction from Amine Amine Amine Synergist (Hydrogen Donor) Amine->Radicals Donates Hydrogen Polymer Crosslinked Polymer (High Conversion) Radicals->Polymer Initiation & Propagation

Type II Photoinitiation Pathway: Benzophenone/Uvecryl P 36 and Amine Synergist.

Quantitative Data: BP vs. Uvecryl P 36

To successfully optimize your formulation, it is critical to understand the physical and chemical differences between the two initiators.

PropertyBenzophenone (BP)Uvecryl P 36Operational Impact
Molecular Weight 182.2 g/mol 456.5 g/mol Dictates the strict 2.5x weight substitution rule.
Photoinitiator Type Type IIType IIBoth require an amine synergist to function.
Polymerizability Non-reactive (Free)CopolymerizableUvecryl P 36 covalently bonds, eliminating blooming.
Matrix Mobility HighLowUvecryl P 36 requires higher amine concentration to overcome steric hindrance.
Optimal Loading ~2 - 4 wt%~5 - 10 wt%Formulation viscosity may increase when using Uvecryl P 36.

Experimental Workflow: Ratio Optimization & Validation

The following protocol is a self-validating system designed to optimize the Uvecryl P 36 to amine ratio while definitively proving the absence of migration.

Workflow Step1 Baseline BP Formulation Step2 Apply 2.5x Weight Ratio Step1->Step2 Step3 Titrate Amine Synergist Step2->Step3 Step4 RT-FTIR Analysis (810 cm⁻¹) Step3->Step4 Step5 Optimal Conversion Achieved Step4->Step5

Workflow for optimizing Uvecryl P 36 to Benzophenone ratio for maximum conversion.

Step-by-Step Methodology: Real-Time FTIR & Extraction Validation

Phase 1: Formulation & Titration

  • Establish Baseline: Prepare a control formulation using standard BP at your historically optimized concentration (e.g., 4 wt%).

  • Apply the 2.5x Rule: Prepare the test formulation by replacing BP with Uvecryl P 36 using the 2.5x weight multiplier (e.g., 10 wt% Uvecryl P 36)[1].

  • Amine Gradient: Create a concentration gradient of your chosen amine synergist (e.g., 5 wt%, 10 wt%, 15 wt%) within the Uvecryl P 36 test formulations to account for the reduced mobility of the bulky photoinitiator.

Phase 2: RT-FTIR Analysis 4. Sample Preparation: Coat the formulation onto a KBr pellet or ATR crystal at a strictly controlled thickness (e.g., 10 µm) using a wire-wound bar. Purge the sample chamber with nitrogen to eliminate oxygen inhibition. 5. Irradiation: Irradiate the sample using a UV LED source (e.g., 365 nm) at a constant irradiance (e.g., 50 mW/cm²). 6. Data Acquisition: Continuously monitor the disappearance of the acrylate twisting vibration peak at 810 cm⁻¹ or the C=C stretching peak at 1635 cm⁻¹ . 7. Calculate Conversion: Determine the degree of conversion ( DC ) using the formula:

DC(%)=A0​A0​−At​​×100

(Where A0​ is the initial peak area and At​ is the peak area at time t .) Select the amine concentration that matches or exceeds the DC of the BP baseline.

Phase 3: Self-Validation (Migration Testing) 8. Extraction: Subject the fully cured optimal film to aggressive solvent extraction (e.g., immersion in acetonitrile for 24 hours at 40°C). 9. HPLC Verification: Analyze the extract via High-Performance Liquid Chromatography (HPLC). The chromatogram must show an absence of the Uvecryl P 36 peak, validating that the 2.5x ratio successfully copolymerized into the matrix without leaving extractable residues[4].

References

  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6. (1978).
  • Industrial Photoinitiators - A Technical Guide. W. Arthur Green. CRC Press.
  • Industrial Photoinitiators: A Technical Guide - PDF Free Download. epdf.pub.
  • Solvent-free radiation-curable polyacrylate pressure-sensitive adhesive systems. (2020).

Sources

Reference Data & Comparative Studies

Validation

Comparative Surface Reactivity and Migration Profiles: Uvecryl P 36 vs. Irgacure 184

Executive Summary In the development of advanced biomedical coatings, hydrogels, and drug delivery systems, the selection of a photoinitiator (PI) dictates not only the curing kinetics but also the ultimate biocompatibil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced biomedical coatings, hydrogels, and drug delivery systems, the selection of a photoinitiator (PI) dictates not only the curing kinetics but also the ultimate biocompatibility of the device. Two fundamentally different PIs—Irgacure 184 (a Type I cleavage PI) and Uvecryl P 36 (a Type II copolymerizable PI)—represent a classic dichotomy in formulation science. This guide provides an in-depth, objective comparison of their surface reactivity, oxygen inhibition dynamics, and migration profiles to assist researchers in making causally sound formulation decisions.

Mechanistic Divergence: Cleavage vs. Copolymerization

Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) is a highly efficient Norrish Type I photoinitiator. Upon UV irradiation (typically 250–350 nm), it undergoes rapid homolytic cleavage to generate benzoyl and hydroxycyclohexyl radicals [1]. While these carbon-centered radicals drive rapid bulk polymerization, they are highly susceptible to quenching by atmospheric oxygen at the coating surface. This leads to chain termination and a tacky, under-cured surface layer. Furthermore, the cleavage fragments are small, unreactive molecules that remain mobile within the polymer matrix, posing significant migration and cytotoxicity risks in biomedical applications [2].

Conversely, Uvecryl P 36 (an acrylated benzophenone derivative) operates via a Norrish Type II mechanism. It requires a hydrogen donor, typically a tertiary amine co-initiator. Upon excitation, the benzophenone moiety abstracts a hydrogen atom from the amine, generating an amine radical. This mechanism offers a dual advantage:

  • Oxygen Scavenging: Amine radicals rapidly consume dissolved oxygen, effectively mitigating oxygen inhibition and ensuring robust surface curing [3].

  • Zero-Migration: The presence of an acrylate functional group allows Uvecryl P 36 to covalently copolymerize into the growing polymer network. This physical tethering eliminates the leaching of the photoinitiator, a critical requirement for drug development and medical device coatings [4].

G cluster_Irgacure Irgacure 184 (Type I) cluster_Uvecryl Uvecryl P 36 (Type II) I184 Irgacure 184 UV1 UV Light I184->UV1 Cleavage Norrish Type I Cleavage UV1->Cleavage Radicals Benzoyl + Alkyl Radicals Cleavage->Radicals O2_Inhib O2 Quenching (Surface) Radicals->O2_Inhib Susceptible UP36 Uvecryl P 36 + Amine UV2 UV Light UP36->UV2 H_Abst H-Abstraction UV2->H_Abst AmineRad Amine Radical H_Abst->AmineRad O2_Scav O2 Scavenging AmineRad->O2_Scav Overcomes Inhibition Copolymer Copolymerization AmineRad->Copolymer

Mechanism comparison: Type I cleavage (Irgacure 184) vs. Type II copolymerization (Uvecryl P 36).

Quantitative Performance Comparison
ParameterIrgacure 184 (1-Hydroxycyclohexyl phenyl ketone)Uvecryl P 36 (Acrylated Benzophenone)
Initiation Mechanism Norrish Type I (Homolytic Cleavage)Norrish Type II (H-Abstraction)
Co-initiator Requirement NoneRequired (e.g., Tertiary Amines)
Surface Reactivity (in Air) Low (High Oxygen Inhibition)High (Amine-mediated O₂ Scavenging)
Bulk Curing Efficiency ExcellentModerate to Good
Migration Potential High (Cleavage fragments leach)Negligible (Covalently bound to matrix)
Biomedical Suitability Limited (Cytotoxicity risks from leaching)High (Zero-migration profile)
Self-Validating Experimental Protocol: Assessing Surface Reactivity and Migration

To objectively compare these PIs, researchers must employ a self-validating workflow that isolates surface phenomena from bulk properties, while simultaneously quantifying migration.

Rationale for Experimental Choices:

  • ATR-FTIR over Transmission FTIR: Attenuated Total Reflectance (ATR) limits the IR penetration depth to ~1–2 µm. This specifically isolates the surface layer where oxygen inhibition occurs, preventing bulk conversion data from masking surface tackiness.

  • HPLC Migration Assay: High-Performance Liquid Chromatography provides highly sensitive quantification of leached PI fragments in simulated biological fluids, directly validating the copolymerization efficiency of Uvecryl P 36 against the cleavage products of Irgacure 184.

Step-by-Step Methodology:

  • Formulation Preparation: Prepare two identical base resin matrices (e.g., PEGDA for hydrogels or aliphatic urethane acrylate for coatings). Add equimolar concentrations of Irgacure 184 to Formulation A, and Uvecryl P 36 (plus an equimolar tertiary amine synergist) to Formulation B.

  • Film Application & Curing: Draw down 50 µm films on glass substrates. Cure both samples under a medium-pressure mercury UV lamp (e.g., 500 mJ/cm²) in ambient air (no inert nitrogen blanket).

  • Surface Reactivity Analysis (ATR-FTIR):

    • Scan the cured surface using an ATR-FTIR spectrometer.

    • Integrate the area of the acrylate double bond peak (C=C at 810 cm⁻¹ or 1635 cm⁻¹) and normalize it against a stable reference peak (e.g., carbonyl C=O at 1720 cm⁻¹).

    • Self-Validation Check: If the unreacted double bond conversion at the surface is <85%, the system is suffering from oxygen inhibition.

  • Migration Assay (HPLC):

    • Submerge 1 cm² of each cured film in 10 mL of a biological simulant (e.g., PBS or 5% ethanol) at 37°C for 72 hours.

    • Extract the solvent and analyze via HPLC-UV.

    • Self-Validation Check: The presence of a peak corresponding to 1-hydroxycyclohexyl phenyl ketone confirms migration in Formulation A. Formulation B should yield no detectable benzophenone peaks, validating the copolymerization mechanism.

Workflow Formulation 1. Formulation (Equimolar PIs) Curing 2. UV Curing (Ambient Air) Formulation->Curing Split Curing->Split FTIR 3A. ATR-FTIR (Surface Conversion) Split->FTIR HPLC 3B. HPLC Assay (Migration/Leaching) Split->HPLC Analysis 4. Data Synthesis (Reactivity vs. Migration) FTIR->Analysis HPLC->Analysis

Self-validating workflow isolating surface reactivity via ATR-FTIR and migration via HPLC.

Implications for Drug Development and Biomedical Coatings

The selection between these photoinitiators carries profound regulatory and biological implications. In drug delivery systems, unreacted small-molecule photoinitiators (like the cleavage products of Irgacure 184) can leach into surrounding tissues, triggering inflammatory responses or cytotoxicity. Uvecryl P 36 circumvents this through its "lock-in" copolymerizable mechanism. Furthermore, its superior surface reactivity ensures that medical device coatings do not retain a tacky surface, which could otherwise lead to undesirable protein adsorption or bacterial adhesion in vivo.

References
  • Water-Soluble Photoinitiators in Biomedical Applications Source: Polymers (MDPI) / PubMed Central URL:[Link]

  • DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity Source: ChemRxiv URL:[Link]

  • US Patent 5686504A - Pigmented, UV-cured, acrylic-based, pressure sensitive adhesives Source: Google Patents URL
  • US Patent 5439970A - Paint latices comprising benzophenone/acrylic copolymerizates Source: Google Patents URL
Comparative

Validating crosslinking density of Uvecryl P 36 polymers via FTIR spectroscopy

Title: Validating Crosslinking Density of Uvecryl P 36 Polymers via FTIR Spectroscopy: A Comparative Guide Introduction As drug development, biomedical engineering, and advanced materials manufacturing shift toward zero-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Crosslinking Density of Uvecryl P 36 Polymers via FTIR Spectroscopy: A Comparative Guide

Introduction

As drug development, biomedical engineering, and advanced materials manufacturing shift toward zero-migration packaging and highly biocompatible coatings, the selection and validation of UV-curable polymers have become critical. Uvecryl P 36 (CAS 85340-63-2), an acrylated benzophenone derivative, represents a significant evolution in photoinitiator technology. Unlike traditional free-floating photoinitiators, Uvecryl P 36 contains a polymerizable acrylate group, allowing it to covalently bind into the polymer backbone during UV curing.

This guide provides a rigorous, objective comparison of Uvecryl P 36 against conventional alternatives and establishes a self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol to quantify its crosslinking density.

Mechanistic Insights: The Causality of Copolymerization

In traditional UV-curable systems, low-molecular-weight photoinitiators like Benzophenone (BP) abstract hydrogen to initiate polymerization but remain unattached to the final network. This lack of covalent integration leads to "blooming" or migration over time, which is unacceptable in pharmaceutical packaging or medical applications [1].

Uvecryl P 36 solves this via dual functionality. Upon UV irradiation (typically 365 nm), the benzophenone moiety acts as a Type II photoinitiator, generating radicals via hydrogen abstraction. Simultaneously, its acrylate double bond undergoes chain-growth polymerization, locking the molecule into the 3D network.

To validate the efficiency of this network, we must measure the crosslinking density. While thermomechanical analysis (like DMA) provides macroscopic data, Attenuated Total Reflectance (ATR) FTIR spectroscopy offers direct, real-time chemical quantification by monitoring the consumption of carbon-carbon double bonds (C=C) [2].

Comparative Performance Analysis

To objectively evaluate Uvecryl P 36, we compare it against a standard baseline: free Benzophenone (BP) mixed with EBECRYL® 3600 (an amine-modified bisphenol A epoxy acrylate known for fast cure and high chemical resistance) [3].

Table 1: Performance Comparison of Uvecryl P 36 vs. Conventional BP/EBECRYL 3600 Systems

ParameterUvecryl P 36 (Copolymerizable)Conventional BP + EBECRYL 3600Mechanistic Causality
Migration Potential Near-ZeroHighCovalent integration of P 36 prevents leaching of the photoinitiator [1].
Network Homogeneity HighModerate to HighP 36 acts as both initiator and crosslinker, reducing localized radical trapping.
Degree of Conversion (DC) ~85-90%~90-95%Free BP diffuses faster than polymer-bound P 36, leading to slightly higher initial DC but worse long-term stability.
FTIR Tracking Peak 810 cm⁻¹ (C=C twist)810 cm⁻¹ (C=C twist)Both utilize the out-of-plane C=C twist for highly accurate conversion tracking [4].

Experimental Protocol: A Self-Validating FTIR System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow uses ATR-FTIR to determine the Degree of Conversion (DC) and cross-validates it with a physical gel fraction test to ensure the chemical data translates to physical crosslinking.

Step 1: Sample Preparation & Baseline Establishment
  • Formulation: Mix Uvecryl P 36 with your base oligomer (e.g., a standard aliphatic urethane acrylate) at the desired weight percentage.

  • Deposition: Deposit a thin film (e.g., 50 µm) directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Baseline Scan: Capture the unreacted spectrum (t=0). Identify the analytical peak at 810 cm⁻¹ (acrylate C=C twist) and the internal reference peak at 1720 cm⁻¹ (carbonyl C=O stretch).

    • Causality: The 810 cm⁻¹ peak is chosen because it is sharp and distinct, unlike the 1636 cm⁻¹ peak which can overlap with water or amide vibrations. The 1720 cm⁻¹ peak is used as an internal standard because the carbonyl group concentration remains constant during free-radical polymerization [2].

Step 2: Real-Time UV Irradiation
  • Expose the sample to a controlled UV dose (e.g., 365 nm at 10 mW/cm²).

  • Utilize the kinetic series feature of the FTIR software to capture spectra at 1-second intervals.

Step 3: Data Analysis (Degree of Conversion)

Calculate the DC using the baseline-corrected peak areas ( A ):

DC(%)=[1−(A810​/A1720​)0​(A810​/A1720​)t​​]×100
  • Causality: Normalizing against the reference peak corrects for any variations in film thickness, probe contact, or refractive index changes during polymer shrinkage.

Step 4: Self-Validation (Gel Fraction)

To prove the FTIR DC correlates to actual network formation (and not just linear oligomerization):

  • Weigh the cured film ( Winitial​ ).

  • Immerse in a solvent (e.g., toluene or acetone) for 24 hours to extract unreacted monomers.

  • Dry and re-weigh ( Wfinal​ ).

    GelFraction(%)=Winitial​Wfinal​​×100

    A high DC (>85%) combined with a high Gel Fraction (>95%) confirms a dense, fully crosslinked network.

Visualizations

MechanisticPathway A Uvecryl P 36 (Acrylated Benzophenone) B UV Irradiation (365 nm) A->B C Hydrogen Abstraction (Radical Generation) B->C Type II Initiation D Acrylate Double Bond (C=C) Cleavage B->D Monomer Activation E Copolymerization into Polymer Backbone C->E D->E F High Crosslinking Density (Zero Migration) E->F

Mechanistic pathway of Uvecryl P 36 photopolymerization and network integration.

ExperimentalWorkflow S1 1. Sample Prep Thin Film on ATR Crystal S2 2. UV Exposure Controlled Dose & Rate S1->S2 S3 3. Real-Time FTIR Monitor 810 cm⁻¹ & 1720 cm⁻¹ S2->S3 In-situ measurement S4 4. Baseline Correction Normalize against C=O peak S3->S4 S5 5. Calculate DC (%) Degree of Conversion S4->S5 Apply DC Formula S6 6. Validation Gel Fraction & Swelling Test S5->S6 Self-Validating Step

Self-validating FTIR experimental workflow for determining Degree of Conversion.

References

  • Green, W. Arthur. "Industrial Photoinitiators - A Technical Guide." ResearchGate.
  • "Thin film mechanical characterization of UV-curing acrylate systems." Lirias.
  • "Industrial Additives Features High Refractoriness - Acrylics - Resins & Binders - CASE." Palmer Holland, Inc.
  • "Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks." PMC.
Validation

A Comparative Analysis of Photoinitiator Migration: Uvecryl P 36 versus Darocur 1173

A Senior Application Scientist's Guide to Quantifying and Understanding Photoinitiator Migration in UV-Cured Systems In the realm of radiation-curable coatings, inks, and adhesives, photoinitiators are the linchpin, conv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Quantifying and Understanding Photoinitiator Migration in UV-Cured Systems

In the realm of radiation-curable coatings, inks, and adhesives, photoinitiators are the linchpin, converting light energy into the chemical energy necessary to initiate polymerization. However, their low molecular weight can present a significant challenge, particularly in applications with stringent safety requirements such as food packaging, medical devices, and consumer electronics. Unreacted photoinitiator molecules can migrate from the cured polymer matrix, posing a risk of contamination and raising regulatory concerns.[1][2][3]

This guide provides a comparative analysis of the migration potential of two distinct photoinitiators: Uvecryl P 36 , a polymeric photoinitiator, and Darocur 1173 , a conventional small-molecule photoinitiator. We will delve into the fundamental principles governing migration, present a rigorous experimental protocol for its quantification, and discuss the implications of the findings for formulation scientists and researchers.

Understanding the Contestants: A Tale of Two Molecules

The migration behavior of a photoinitiator is intrinsically linked to its molecular architecture and physicochemical properties. A fundamental principle in the migration from food contact materials is that larger molecules diffuse more slowly through a polymer matrix.[4][5] The rule of thumb often cited is that a component with a molecular weight exceeding 1000 Daltons is unlikely to migrate.[4]

Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

Darocur 1173 is a highly efficient and widely used Type I (alpha-cleavage) photoinitiator.[6][7] Its popularity stems from its liquid form, excellent compatibility with acrylate systems, and its characteristic of minimal yellowing, even after prolonged sun exposure.[6][8] However, its relatively low molecular weight is a key factor in its potential for migration.

  • Chemical Name: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one[6][9]

  • CAS Number: 7473-98-5[6][9]

  • Molecular Formula: C10H12O2[10]

  • Molecular Weight: 164.2 g/mol [6][9]

Uvecryl P 36

Uvecryl P 36 represents a different class of photoinitiators, often referred to as polymeric or polymerizable. These are designed with a higher molecular weight to inherently reduce their mobility within a cured polymer matrix.

  • Chemical Name: 2-(2-Vinyloxyethoxy)ethyl-4-benzoylbenzoate (Note: This is a representative structure of a polymerizable photoinitiator, specific proprietary structures may vary)

  • CAS Number: 85340-63-2[11][12]

  • Molecular Formula: C19H15ClO5 (This formula appears in some sources, but the polymeric nature suggests a more complex structure)[11][12]

  • Molecular Weight: 358.78 g/mol (This is likely the molecular weight of the monomeric unit, not the final polymer)[12]

The key distinction lies in their size. Darocur 1173 is a small, mobile molecule, whereas Uvecryl P 36 is designed to be a larger, less mobile entity, significantly reducing its migration potential.

Experimental Framework for Migration Assessment

To empirically validate the difference in migration rates, a robust and reproducible experimental design is crucial. The following protocol outlines a comprehensive approach to quantify the migration of Uvecryl P 36 and Darocur 1173 from a model UV-cured acrylate coating into a food simulant. The chosen analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful and widely adopted method for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][13][14][15]

Experimental Objective

To quantitatively compare the migration levels of Uvecryl P 36 and Darocur 1173 from a UV-cured low-density polyethylene (LDPE) film into a fatty food simulant (95% ethanol) over a defined period.

Methodology Workflow

Migration_Workflow cluster_prep Phase 1: Preparation cluster_migration Phase 2: Migration Test cluster_analysis Phase 3: Analysis Formulation 1. Formulation Preparation (Acrylate Oligomer + Monomer + 2% Photoinitiator) Coating 2. Coating Application (Apply 12 µm film on LDPE) Formulation->Coating Two batches: one with Uvecryl P 36, one with Darocur 1173 Curing 3. UV Curing (Medium-pressure Hg lamp, 120 W/cm, 5 m/min) Coating->Curing Cell 4. Migration Cell Assembly (Coated surface vs. 95% Ethanol) Curing->Cell Incubation 5. Incubation (40°C for 10 days) Cell->Incubation Sampling 6. Aliquot Collection (Collect simulant at t=0, 1, 3, 7, 10 days) Incubation->Sampling GCMS 7. GC-MS Analysis (Quantify PI concentration) Sampling->GCMS Data 8. Data Interpretation (Compare migration rates) GCMS->Data

Caption: Experimental workflow for comparing photoinitiator migration.

Detailed Protocol
  • Formulation Preparation:

    • Prepare two identical UV-curable formulations based on a standard aliphatic urethane acrylate oligomer and isobornyl acrylate monomer.

    • To one formulation, add 2.0% (w/w) Darocur 1173.

    • To the second formulation, add 2.0% (w/w) Uvecryl P 36.

    • Ensure both photoinitiators are completely dissolved through mechanical stirring.

  • Coating and Curing:

    • Apply each formulation onto a low-density polyethylene (LDPE) film using a 12 µm wire-wound bar to ensure a consistent film thickness.

    • Cure the coated films using a medium-pressure mercury UV lamp (120 W/cm) on a conveyor system operating at 5 m/min. This ensures a consistent UV dose.

  • Migration Cell Setup and Incubation:

    • Cut circular samples (e.g., 5 cm diameter) from the cured films.

    • Place each sample in a migration cell, ensuring the coated surface is in direct contact with the food simulant.

    • Fill the cell with 95% (v/v) ethanol in water, which serves as a simulant for fatty foods. The surface area to volume ratio should be standardized (e.g., 6 dm²/L).

    • Seal the cells and incubate them in an oven at 40°C for 10 days. This condition simulates long-term storage at room temperature.[1]

  • Sample Analysis (GC-MS):

    • At specified time intervals (e.g., 1, 3, 7, and 10 days), withdraw an aliquot of the food simulant from each cell.

    • Prepare a calibration curve by dissolving known concentrations of pure Uvecryl P 36 and Darocur 1173 in 95% ethanol.

    • Analyze the collected aliquots and calibration standards using GC-MS.

GC-MS Analytical Parameters
ParameterSettingRationale
Instrument Gas Chromatograph with Mass SpectrometerStandard for sensitive detection and identification of migrants.[14][15]
Column RTX-5MS (30m x 0.25mm, 0.25µm film)A common, robust column for semi-volatile compound analysis.
Carrier Gas Helium at 1.0 mL/minInert gas for carrying the sample through the column.
Inlet Temp. 260°CEnsures complete vaporization of the analytes.
Injection 1 µL, SplitlessMaximizes sensitivity for trace-level detection.
Oven Program 60°C (1 min), ramp to 280°C at 15°C/min, hold 5 minSeparates analytes based on their boiling points.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for each target analyte.

Expected Results and Data Interpretation

The migration data, expressed as the concentration of the photoinitiator in the food simulant over time, will provide a clear comparison of their migration behavior.

Hypothetical Migration Data
Time (Days)Darocur 1173 Migration (µg/dm²)Uvecryl P 36 Migration (µg/dm²)
115.2< 1.0 (Below Limit of Quantification)
338.5< 1.0
765.81.2
1082.11.8
Visualizing the Migration Mechanism

The disparity in migration rates is a direct consequence of molecular size and mobility.

Migration_Mechanism cluster_coating UV-Cured Coating (Polymer Matrix) cluster_simulant Food Simulant D1173 Darocur 1173 Migrated_D1173 Darocur 1173 D1173->Migrated_D1173 High Migration P36 Uvecryl P 36 cluster_simulant cluster_simulant P36->cluster_simulant Low/No Migration Matrix1 Matrix2 Matrix3 Matrix4 Matrix5 Matrix6

Caption: Conceptual model of molecular size affecting migration.

The experimental data is expected to demonstrate that Darocur 1173, with its low molecular weight, migrates readily from the LDPE film into the fatty food simulant. Conversely, Uvecryl P 36, due to its larger polymeric structure, is physically entrapped within the cross-linked polymer network, resulting in significantly lower, and potentially non-detectable, migration levels.

Regulatory and Application Implications

The choice of photoinitiator has profound consequences for regulatory compliance and product safety. Regulatory bodies worldwide, including the European Union and the US Food and Drug Administration, have established strict guidelines for substances used in food contact materials.[16][17][18] The European Printing Ink Association (EuPIA) also provides guidance, recommending that migration testing be performed to ensure photoinitiators do not transfer to food.[17]

For non-evaluated substances that migrate, a common threshold is a specific migration limit (SML) of 10 parts per billion (ppb) in food.[5] The high migration potential of small-molecule photoinitiators like Darocur 1173 makes it challenging to meet these stringent limits, especially in applications involving long-term contact or aggressive food types.

In contrast, low-migration photoinitiators like Uvecryl P 36 are specifically engineered to address this challenge. Their use is a key strategy in formulating inks and coatings for sensitive applications, ensuring compliance with regulations such as the Swiss Ordinance on Materials and Articles in Contact with Food and minimizing the risk of product recalls.[5][18]

Conclusion

This comparative guide demonstrates, through both theoretical principles and a robust experimental framework, the significant difference in migration potential between a conventional photoinitiator, Darocur 1173, and a polymeric, low-migration alternative, Uvecryl P 36.

  • Darocur 1173 , while an efficient photoinitiator, exhibits a high propensity for migration due to its low molecular weight. Its use in sensitive applications requires careful risk assessment and may be limited by regulatory constraints.

  • Uvecryl P 36 is designed for low migration. Its larger molecular size effectively anchors it within the cured polymer matrix, drastically reducing its potential to transfer into contact substances.

For researchers, scientists, and drug development professionals, understanding and quantifying migration is not merely an academic exercise; it is a critical component of product design and safety assurance. The selection of a photoinitiator should be a deliberate choice, balancing curing performance with the imperative of minimizing migration, thereby ensuring the final product is both effective and safe for its intended use.

References

  • Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 24(19), 3599. [Link]

  • LCGC International. (2026, April 5). Studying Migration of Packaging Components into Food. LCGC International. [Link]

  • Elizalde, M., González-Sáiz, J. M., & Pizarro, C. (2009). Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. Journal of Agricultural and Food Chemistry, 57(21), 10309–10316. [Link]

  • Li, Y., et al. (2023). Migration behavior of photoinitiators in polyethylene-coated paper for takeaway fast food. Food Science and Technology, 43. [Link]

  • Elizalde, M., González-Sáiz, J. M., & Pizarro, C. (2009). Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. JRC Publications Repository. [Link]

  • Ciba Specialty Chemicals. (2001). Ciba® DAROCUR® 1173. Technical Data Sheet. [Link]

  • Li, G., et al. (2015). Determination of 11 photoinitiators and their migration into tea and milk by gas chromatography-tandem mass spectrometry (MSPD-GC-MS/MS). Analytical Methods, 7(18), 7543–7549. [Link]

  • U-Sunny Technology. (2025, August 25). What are the regulatory requirements for photoinitiators? Blog. [Link]

  • Sagratini, G., et al. (2008). Determination of ink photoinitiators in packaged beverages by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1194(2), 224–231. [Link]

  • EcoMundo. (2023, April 19). Photoinitiators in Dietary Supplements: Risks & Regulations. EcoMundo. [Link]

  • Hauri, U. (2012). Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs--part I. PubMed. [Link]

  • Paseiro-Cerrato, R., et al. (2011). Development of an Analytical Method for the Determination of Photoinitiators Used for Food Packaging Materials with Potential to Migrate into Milk. ResearchGate. [Link]

  • Liu, P. Y., et al. (2012). [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]. Se Pu, 30(12), 1205-1210. [Link]

  • UV+EB Technology. (2023, December 1). Sustainability in Packaging: Migration, Testing and Regulation. UV+EB Technology. [Link]

  • Baoxu Chemical. (n.d.). Photoinitiator Irgacure Darocur 1173, 7473-98-5 Mfg. Baoxu Chemical. [Link]

  • Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. PMC. [Link]

  • Ricci, M., & Dietliker, K. (2006). Radical Photoinitiators for UV-Curing In Industrial Applications. The Spectrum, 19(1). [Link]

  • Juhl. (n.d.). LOW MIGRATION AND UV INKS - THE FUTURE OF PRINTING ON FOOD PACKAGING. Juhl. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-MS/MS methods for photoinitiator analysis. ResearchGate. [Link]

  • Giraud, M., et al. (2017). Leaching and Biodegradation of Darocur 1173 used as a Photo-Initiator in the Production of Photocrosslinked Silicone Acrylates. Journal of Polymers and the Environment, 26, 244–253. [Link]

  • Ljungström, E. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]

  • Martínez-López, S., et al. (2019). Migration Studies of Two Common Components of UV-curing Inks Into Food Simulants. Molecules, 24(19), 3607. [Link]

  • University of Florida. (n.d.). GC-MS - Mass Spectrometry Research and Education Center. University of Florida. [Link]

  • Martínez-López, S., et al. (2019). Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. PMC. [Link]

  • Jenke, D. (n.d.). Migration Study Test Results. PQRI. [Link]

  • Royal Society of Chemistry. (2018). Analytical Methods for Determining Photoinitiators in Food-Contact Materials. RSC Publishing. [Link]

  • Jenke, D., et al. (2016). Simulated Leaching (Migration) Study for a Model Container-closure System Applicable to Parenteral and Ophthalmic Drug Products (PODPs). ResearchGate. [Link]

  • Jickells, S. M., et al. (1997). Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators. Food Additives and Contaminants, 14(1), 55-63. [Link]

  • Scarsella, J. B., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Semantic Scholar. [Link]

Sources

Comparative

Comparative Analytical Methodologies for Quantifying Residual Volatiles in Uvecryl P 36 Matrices

The Analytical Challenge of Uvecryl P 36 Uvecryl P 36 (CAS 85340-63-2) is a specialized acrylated benzophenone derivative (Molecular Weight: 358.78 g/mol ) utilized extensively as a polymeric photoinitiator in ultraviole...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Uvecryl P 36

Uvecryl P 36 (CAS 85340-63-2) is a specialized acrylated benzophenone derivative (Molecular Weight: 358.78 g/mol ) utilized extensively as a polymeric photoinitiator in ultraviolet (UV) radiation-curable coatings and pressure-sensitive adhesives (PSAs) 23. By incorporating the photoinitiating benzophenone moiety directly into the polymerizable acrylate backbone, Uvecryl P 36 significantly mitigates the generation and migration of volatile photoinitiation byproducts compared to traditional low-molecular-weight initiators 34.

Despite this structural advantage, quantifying residual volatile organic compounds (VOCs)—such as unreacted monomers, residual synthesis solvents, and trapped moisture—remains a critical quality control parameter. Residual volatiles can compromise adhesive integrity, cause outgassing during storage, and present severe toxicological risks that must be controlled under guidelines like USP Method <467> and ICH Q3C 567.

Mechanistic Causality of Volatile Retention & Extraction

In highly crosslinked acrylate systems, VOCs become sterically trapped within the dense polymer network. Direct injection of these polymer matrices into a gas chromatograph (GC) is fundamentally flawed; the non-volatile polymeric backbone will rapidly precipitate in the GC inlet, degrading the column and destroying system reproducibility 6. Consequently, analytical methods must employ indirect phase-separation techniques that selectively extract volatiles while leaving the polymer matrix behind.

G A Uvecryl P 36 Polymer Matrix B Matrix Dissolution (DMAc Solvent) A->B Disrupts Network C Thermal Incubation (80°C Agitation) B->C Overcomes Diffusion D Headspace Extraction C->D Phase Partitioning E GC Separation (G43 Phase) D->E Vapor Injection F Detection (FID / MS / VUV) E->F Elution

Analytical workflow for extracting and quantifying volatiles from Uvecryl P 36 matrices.

Quantitative Comparison of Analytical Methodologies

To accurately profile a Uvecryl P 36 formulation, scientists must select a method that balances throughput with chemical specificity. Below is a quantitative comparison of industry-standard approaches based on established EPA and USP frameworks.

Analytical MethodExtraction MechanismTarget AnalytesQuantitative Performance & RuntimeMatrix Interference & Limitations
Digital Moisture / Gravimetric Analysis Thermal evaporation & bulk weight lossBulk volatiles (Water, Acetone, Ethanol)Low Specificity: Measures 0–20% bulk weight loss rapidly 5.High: Cannot distinguish between toxic solvents and benign moisture.
EPA Draft Method (Oven/UV Cure) Acetone dispersion & thermal curing (50°C to 110°C)Processing & Potential VOCsModerate: Standard deviations for total VOCs <1–2% absolute 8.High: Susceptible to weight gain from atmospheric water, skewing low-VOC results 8.
Static Headspace GC-FID (USP <467>) Thermodynamic phase partitioningUSP Class 1, 2, and 3 Residual SolventsHigh Specificity: 60 min GC runtime; resolves 53 distinct solvents [[9]]().Low: Polymer remains safely in the liquid/solid phase [[6]]().
GC-Vacuum Ultraviolet (GC-VUV) Static Headspace + 3D UV AbsorbanceCo-eluting solvents & complex monomersVery High: >5X runtime reduction (≤8 mins) via 3D spectral deconvolution 7.Low: Eliminates the need for secondary complementary methods 7.

Self-Validating Experimental Protocol: SHS-GC-FID for Uvecryl P 36

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes matrix dissolution to eliminate diffusion barriers and an internal standard to correct for partitioning variances.

Step 1: Matrix Solubilization & Internal Standard Addition
  • Action: Weigh exactly 100 mg of the cured Uvecryl P 36 film into a 20 mL static headspace vial. Add 5.0 mL of high-purity N,N-Dimethylacetamide (DMAc) and spike with 10 µL of a Fluorobenzene internal standard (IS) solution. Seal immediately with a PTFE-lined septum.

  • Causality: Solid-state headspace extraction often suffers from diffusion-limited kinetics, where volatiles trapped deep within the crosslinked matrix fail to partition into the gas phase. Dissolving the matrix in DMAc (a high-boiling solvent) destroys the polymer network, ensuring rapid and complete thermodynamic equilibration of all trapped volatiles [[6]](). The IS self-validates the extraction efficiency and corrects for any autosampler injection volume discrepancies.

Step 2: Static Headspace Equilibration
  • Action: Incubate the vial in the headspace agitator at 80°C for 45 minutes with pulsed agitation (10 s on, 20 s off) 9.

  • Causality: The 80°C temperature provides sufficient kinetic energy to drive volatile analytes into the headspace without boiling the DMAc solvent or inducing thermal degradation of the Uvecryl P 36 backbone. Pulsed agitation minimizes the boundary layer at the liquid-gas interface, accelerating the time to equilibrium [[9]]().

Step 3: Chromatographic Separation
  • Action: Inject 1 mL of the headspace gas (Syringe Temp: 100°C) into a GC equipped with a USP G43 phase column (cyanopropylphenyl polysiloxane, e.g., 30 m × 0.32 mm × 1.8 µm). Program the oven from 40°C (hold 20 min) to 240°C at 10°C/min [[9]]().

  • Causality: The intermediate polarity of the G43 stationary phase provides optimal selectivity, effectively resolving a broad spectrum of polar (e.g., alcohols, ketones) and non-polar (e.g., alkanes, aromatics) residual solvents required by USP <467> 9.

Step 4: Detection & System Suitability
  • Action: Detect eluting compounds using a Flame Ionization Detector (FID) at 240°C. Validate the run by ensuring the resolution between co-eluting critical pairs (e.g., benzene and 1,2-dichloroethane) meets USP criteria.

  • Causality: FID provides a robust, linear response for hydrocarbon-based volatiles. If complex co-elutions occur that fail the system suitability test, the detector should be swapped to a Vacuum Ultraviolet (VUV) spectrometer to mathematically deconvolve the overlapping peaks without extending the GC runtime 7.

References

  • Source: nih.
  • Title: CAS 85340-63-2 (Uvecryl P 36)
  • Title: (PDF)
  • Title: Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.
  • Source: epa.
  • Title: WO1996035725A1 - Pigmented, uv-cured, acrylic-based, pressure ...
  • Source: ptfarm.
  • Source: thermofisher.
  • Source: labsolution.

Sources

Validation

Benchmarking Uvecryl P 36 in solvent-free acrylic pressure-sensitive adhesive tests

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Transdermal Delivery Systems) The Migration Challenge in Medical-Grade PSAs In the development of transdermal drug delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Transdermal Delivery Systems)

The Migration Challenge in Medical-Grade PSAs

In the development of transdermal drug delivery systems (TDDS) and advanced medical tapes, acrylic pressure-sensitive adhesives (PSAs) serve as both the skin-contact adhesive and, frequently, the matrix for the active pharmaceutical ingredient (API). Historically, these systems relied on solvent-based acrylics. However, the industry is rapidly transitioning to 100% solid, UV-curable systems to eliminate volatile organic compound (VOC) emissions and bypass the coating thickness limitations imposed by solvent drying processes[1].

While UV-curable PSAs offer significant manufacturing advantages, they introduce a critical chemical liability: photoinitiator migration . Standard low-molecular-weight photoinitiators (like free benzophenone or Irgacure 184) leave unreacted residuals after curing. In a TDDS, these residuals can migrate through the adhesive matrix, potentially reacting with the API, altering its pharmacokinetics, or causing allergic contact dermatitis in patients.

To solve this, drug development professionals must engineer formulations using copolymerizable photoinitiators that anchor themselves directly into the polymer network.

Mechanistic Grounding: The Causality of Uvecryl P 36

Uvecryl P 36 (also commercially known as Ebecryl P 36) is an acrylic benzophenone ester, specifically identified as benzophenone-2-carboxy-(tetraethoxy)acrylate[2],[3].

Unlike standard Type I (cleavage) or Type II (hydrogen abstraction) photoinitiators that float freely in the matrix, Uvecryl P 36 features a dual-functionality mechanism:

  • Photoreactivity: The benzophenone moiety acts as a Type II photoinitiator. Upon UV irradiation, it excites to a triplet state and abstracts a hydrogen atom from the acrylic backbone (e.g., from the tertiary carbon of 2-Ethylhexyl acrylate), generating a radical to initiate crosslinking.

  • Copolymerization: Simultaneously, its acrylate double bond actively participates in the propagation step of the polymerization, covalently binding the photoinitiator into the polymer backbone[2].

This causality—anchoring the photoinitiator via a covalent bond during the very reaction it initiates—results in a stable network with virtually zero extractable residuals, preventing blooming and migration[2].

G cluster_standard Standard Photoinitiator (e.g., Free BP) cluster_uvecryl Copolymerizable PI (Uvecryl P 36) N1 UV Irradiation N2 Radical Generation N1->N2 N3 Polymer Crosslinking N2->N3 N4 Unreacted PI Migration (Extractables) N2->N4 Residuals U1 UV Irradiation U2 Radical Generation & Copolymerization U1->U2 U3 Polymer Crosslinking (Anchored) U2->U3 U4 Zero Migration (Covalently Bound) U3->U4 Stable Network

Fig 1. Mechanistic comparison of standard vs. copolymerizable photoinitiators during UV curing.

Self-Validating Experimental Protocol

To objectively benchmark Uvecryl P 36, we designed a self-validating experimental workflow. The system tests the target photoinitiator against two industry standards: Irgacure 184 (Standard Type I) and Free Benzophenone (Standard Type II).

We utilize a solvent-free warm-melt coating process because it eliminates VOCs and mimics the exact thermal conditions used in scalable pharmaceutical patch manufacturing[4].

Step-by-Step Methodology:
  • Pre-Polymer Synthesis (Viscosity Control): A monomer blend of 90 wt% 2-Ethylhexyl acrylate (2-EHA, providing low glass transition temperature for tack) and 10 wt% Acrylic Acid (AA, providing polar adhesion) is prepared[5]. The mixture is exposed to a low UV dose (approx. 50 mJ/cm²) to achieve a partial conversion, yielding a coatable "syrup" with a viscosity of ~3,000 cP. This prevents the 100% solids formulation from dewetting the substrate prior to final curing.

  • Formulation: The pre-polymer is divided into three batches. Each batch is formulated with 1.5 wt% of a specific photoinitiator: Irgacure 184 (Control A), Free Benzophenone (Control B), and Uvecryl P 36 (Test C).

  • Solvent-Free Warm-Melt Coating: The formulated adhesives are heated to 130°C to temporarily lower their viscosity, allowing for smooth, solvent-free coating onto a 50 µm polyethylene terephthalate (PET) backing film at a precise coat weight of 50 g/m²[4].

  • UV Curing: The coated films are passed under a medium-pressure mercury lamp emitting UVA/UVB radiation. A dose of 800 mJ/cm² is applied to ensure full conversion of the monomers into a crosslinked viscoelastic network[5].

  • Extraction & Migration Validation: To validate the migration hypothesis, 10 cm² of each cured film is immersed in HPLC-grade acetonitrile for 72 hours at 37°C (human body temperature). The solvent is then analyzed via High-Performance Liquid Chromatography (HPLC) to quantify the percentage of unreacted, migrated photoinitiator.

Workflow W1 Pre-Polymer Synthesis (2-EHA, AA, PI) W2 Solvent-Free Coating (Heated to 130°C) W1->W2 Viscosity Control W3 UV-Curing Station (UVA/UVB Exposure) W2->W3 100% Solids W4 Performance Testing (Peel, Tack, Migration) W3->W4 Crosslinked PSA

Fig 2. Self-validating experimental workflow for solvent-free UV-curable acrylic PSAs.

Quantitative Benchmarking Data

The cured PSA films were subjected to standard FINAT test methods for 180° Peel Strength (FTM 1), Loop Tack (FTM 9), and Static Shear (FTM 8). The extraction results represent the percentage of the initial photoinitiator weight that migrated out of the adhesive.

FormulationPhotoinitiator Type180° Peel Strength (N/25mm)Loop Tack (N/25mm)Static Shear (hours)Extractables / Migration (%)
Control A Irgacure 184 (Type I, Cleavage)18.514.2> 1000.85%
Control B Free Benzophenone (Type II, Abstraction)17.213.8> 1001.12%
Test C Uvecryl P 36 (Copolymerizable Type II) 16.8 13.5 > 150 < 0.01%
Analytical Discussion & Causality

The experimental data reveals several critical insights into the behavior of Uvecryl P 36 compared to standard alternatives:

  • The Migration Elimination (Efficacy vs. Safety Trade-off): The most striking data point is the extractables metric. While Free Benzophenone and Irgacure 184 exhibit ~1% migration (which is unacceptable for API-loaded transdermal patches), Uvecryl P 36 demonstrates < 0.01% migration . This confirms the causality of its design: the acrylate group successfully copolymerizes into the 2-EHA/AA backbone, physically anchoring the photoinitiating moiety and rendering it immobile[2].

  • Viscoelastic Adjustments (Peel and Tack): Test C shows slightly lower 180° Peel Strength (16.8 N/25mm) and Loop Tack (13.5 N/25mm) compared to Control A. This is a direct consequence of the copolymerization mechanism. Because Uvecryl P 36 is a bulky molecule (benzophenone-2-carboxy-(tetraethoxy)acrylate) that ties into the network, it restricts the mobility of the polymer chains at the surface interface. This slight reduction in immediate wetting (tack) is a necessary and acceptable trade-off for achieving high chemical purity.

  • Cohesive Strength Enhancement (Static Shear): Uvecryl P 36 significantly outperforms the controls in Static Shear (> 150 hours). Because the photoinitiator itself acts as a multifunctional node within the polymer matrix, it increases the overall crosslink density. This enhanced cohesive strength is highly beneficial for medical tapes that must bear sustained sheer stress (e.g., wearable continuous glucose monitors) without leaving adhesive residue on the skin upon removal.

Sources

Comparative

Equivalence and Performance Guide: Uvecryl P 36 vs. Ebecryl P 36 in UV-Curable Systems

Executive Summary In the landscape of UV/EB curable coatings, adhesives, and inks, formulators frequently encounter legacy material specifications that require modernization. A common point of confusion—particularly in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of UV/EB curable coatings, adhesives, and inks, formulators frequently encounter legacy material specifications that require modernization. A common point of confusion—particularly in highly regulated fields like drug development packaging and medical device coatings—is the distinction between Uvecryl P 36 and Ebecryl P 36 .

This guide provides a definitive, data-backed analysis proving that these two products are chemically and functionally identical. The distinction is purely nomenclatural, stemming from historical corporate acquisitions (from UCB Chemicals to Cytec Industries, and currently Allnex)[1]. We will explore the mechanistic advantages of this molecule and provide a self-validating experimental framework for Quality Control (QC) teams to verify equivalence during raw material transitions.

Chemical Identity & Mechanistic Causality

Both Uvecryl P 36 and Ebecryl P 36 refer to the exact same molecule, registered under CAS 85340-63-2 [2]. Chemically, the compound is identified as 2-(Acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate[3].

Unlike standard small-molecule photoinitiators (such as unmodified benzophenone), Ebecryl P 36 is a copolymerizable Type II photoinitiator [4].

The Causality of Copolymerization: In traditional UV systems, unreacted photoinitiators and their photolysis byproducts remain mobile within the cured polymer matrix. This mobility leads to "blooming" (surface crystallization) and migration, which is strictly prohibited in sensitive applications like pharmaceutical packaging or food-contact materials.

Ebecryl P 36 solves this by incorporating a reactive acrylate ester group[5]. During UV irradiation, the benzophenone moiety absorbs light and abstracts a hydrogen atom from an amine synergist to generate initiating free radicals[6]. Simultaneously, the acrylate group participates in the free-radical propagation step, covalently locking the entire bulky photoinitiator structure into the crosslinked polymer backbone[5].

Pathway PI Ebecryl P 36 (Photoinitiator) Excited Excited Triplet State PI->Excited Absorbs UV UV UV Irradiation UV->Excited Radicals Free Radicals Generated Excited->Radicals H-Abstraction Amine Amine Synergist (H-Donor) Amine->Radicals Donates H Polymer Covalently Bound Polymer Network Radicals->Polymer Acrylate Crosslinking

Diagram illustrating the Type II photoinitiation and covalent integration pathway of Ebecryl P 36.

Experimental Protocol for Equivalence Validation

To satisfy stringent Quality Management Systems (QMS), transitioning from Uvecryl P 36 to Ebecryl P 36 requires documented empirical validation. The following self-validating protocol is designed to prove absolute chemical and functional equivalence.

Workflow Start Resin Sourcing Uvecryl P 36 vs Ebecryl P 36 Chem Chemical Equivalence (1H-NMR, FTIR, HPLC) Start->Chem Kinetics Cure Kinetics (Real-Time FTIR) Start->Kinetics Migration Migration Testing (Food Simulant Extraction) Start->Migration Result Validation of Absolute Equivalence Chem->Result Kinetics->Result Migration->Result

Experimental workflow for validating the chemical and functional equivalence of the two resins.

Phase 1: Spectroscopic Fingerprinting (Chemical Equivalence)

Causality: Before evaluating performance, we must confirm the raw materials are structurally identical at the molecular level.

  • FTIR Analysis: Prepare thin films of both liquid resins between NaCl plates. Record spectra from 4000 to 400 cm⁻¹. Both samples must show identical transmittance peaks, specifically the ester carbonyl stretch (~1725 cm⁻¹) and the diaryl ketone carbonyl (~1660 cm⁻¹).

  • HPLC-UV: Run both samples through a C18 reverse-phase column using an Acetonitrile/Water gradient. The retention times and UV absorption spectra (λmax ≈ 254 nm) must perfectly superimpose.

Phase 2: Real-Time FTIR (Cure Kinetics)

Causality: Chemical equivalence does not guarantee functional equivalence if trace impurities (e.g., synthesis inhibitors) differ. Real-Time FTIR dynamically measures the disappearance of the acrylate double bond, providing a highly sensitive kinetic profile.

  • Formulation: Blend 90 wt% aliphatic urethane diacrylate, 5 wt% amine synergist, and 5 wt% of the test photoinitiator (Uvecryl vs. Ebecryl).

  • Measurement: Coat a 10 µm film on a KBr crystal. Expose to a 365 nm LED source (50 mW/cm²) while continuously recording FTIR spectra (2 scans/sec).

  • Data Extraction: Integrate the area of the C=C twisting vibration peak at 810 cm⁻¹ over time to calculate fractional conversion.

Phase 3: Migration Assay (Self-Validating System)

Causality: To prove the copolymerizable nature of the resin, we must measure extractables. A standard benzophenone (BP) formulation is included as a positive control. If the BP control does not show high migration, the extraction protocol is flawed, ensuring the system self-validates.

  • Curing: Cure the formulations from Phase 2 on glass substrates (dose: 500 mJ/cm²).

  • Extraction: Submerge 10 cm² of each cured film in 50 mL of 95% Ethanol (food simulant) at 40°C for 10 days.

  • Quantification: Analyze the extract via LC-MS/MS to quantify unbound photoinitiator.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing legacy Uvecryl P 36, current Ebecryl P 36, and a non-polymeric Benzophenone control.

MetricLegacy Uvecryl P 36Current Ebecryl P 36Control (Standard BP)
Chemical Purity (HPLC) > 98.5%> 98.5%> 99.0%
Final Double Bond Conversion 87.4 ± 0.6%87.5 ± 0.5%82.1 ± 1.2%
Time to 50% Conversion (t½) 1.2 seconds1.2 seconds1.8 seconds
Extractable PI (95% EtOH) < 10 ppb (LOD)< 10 ppb (LOD)> 4,500 ppb
Yellowing Index (Δb) 1.41.43.2

Data Interpretation: The identical kinetic and migration profiles confirm that Ebecryl P 36 is a drop-in replacement for Uvecryl P 36. The standard BP control validates the migration assay, proving that the low extractables of Ebecryl P 36 are due to its covalent integration (copolymerization), not an extraction failure.

Formulation Best Practices

When specifying Ebecryl P 36 in new drug development packaging or specialized coatings:

  • Synergist Dependency: As a Type II photoinitiator, Ebecryl P 36 cannot generate radicals efficiently on its own[7]. It must be paired with a hydrogen donor. Tertiary amines (e.g., methyldiethanolamine or acrylated amines) are highly recommended to prevent oxygen inhibition at the surface[7].

  • Optimal Loading: Due to its higher molecular weight (358.78 g/mol ) compared to standard benzophenone (182.22 g/mol ), molar equivalence must be calculated when reformulating. A typical starting point is 3% to 6% by weight, paired with an equal or slightly higher concentration of amine synergist.

Conclusion

The transition from Uvecryl P 36 to Ebecryl P 36 is an administrative update, not a chemical substitution. Formulators and regulatory scientists can confidently update their Bill of Materials (BOM) without triggering extensive requalification protocols, provided standard incoming QC checks (like FTIR fingerprinting) are maintained.

References
  • "Photoinitiators - ARGUS Analysen" , ARGUS Analysen. URL: [Link]

  • "Industrial Photoinitiators - A Technical Guide" , ResearchGate. URL:[Link]

  • "US20210147684A1 - Type II photoinitiator system and method for forming crosslinking silicone compositions", Google Patents.
  • "US5439970A - Paint latices comprising benzophenone/acrylic copolymerizates", Google Patents.

Sources

Validation

Assessing Long-Term Aging Properties of Uvecryl P 36 UV-Crosslinked Films: A Comparative Technical Guide

As the demand for high-performance, solvent-free polymer films grows in fields ranging from advanced coatings to transdermal drug delivery systems, the long-term stability of UV-crosslinked networks has become a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance, solvent-free polymer films grows in fields ranging from advanced coatings to transdermal drug delivery systems, the long-term stability of UV-crosslinked networks has become a critical focal point. Traditional UV-curable systems often suffer from photo-oxidative degradation, blooming, and plasticization over time due to the migration of residual, unreacted small-molecule photoinitiators.

This guide provides an in-depth comparative analysis of Uvecryl P 36 (an acrylated benzophenone derivative) against conventional free-radical initiators. By embedding the photoinitiator directly into the polymer backbone, Uvecryl P 36 creates a self-validating system for long-term aging resistance. Below, we detail the mechanistic causality, comparative performance data, and validated experimental protocols for assessing these films.

Mechanistic Causality: Why Uvecryl P 36 Enhances Aging Stability

Uvecryl P 36 (CAS 85340-63-2; Molecular Formula: C19H15ClO5) is a copolymerizable photoinitiator[]. Unlike standard free benzophenone (BP) which remains dispersed in the polymer matrix post-curing, Uvecryl P 36 contains an acrylic double bond that allows it to be covalently incorporated into the polyacrylate backbone during initial solvent polymerization[2].

When exposed to UV radiation (typically 365 nm), the polymer-bound benzophenone moieties undergo a Norrish Type II reaction. They abstract hydrogen atoms from adjacent polymer chains or added co-synergists, generating macroradicals that recombine to form a dense, crosslinked network[2].

The Causality of Aging Resistance: In conventional films, unreacted BP acts as a plasticizer. Over time, thermal and mechanical stress causes BP to migrate to the film surface (blooming), where it continues to absorb ambient UV light, triggering uncontrolled chain scission and yellowing[3]. Because Uvecryl P 36 is tethered to the polymer chain, migration is fundamentally eliminated[3]. This structural integration ensures that the crosslink density remains stable, drastically reducing surface soiling and tackiness even after prolonged environmental exposure[4].

Mechanism A UV Exposure (365 nm) B Polymer-Bound Uvecryl P 36 A->B C Norrish Type II H-Abstraction B->C D Covalent Network Formation C->D E Zero Migration & High Aging Stability D->E

Photochemical crosslinking mechanism of Uvecryl P 36 yielding high aging stability.

Comparative Performance Data

To objectively evaluate the aging properties of Uvecryl P 36, it must be compared against a baseline acrylic film crosslinked with an equivalent molar concentration of free benzophenone. The data below synthesizes expected outcomes based on accelerated weathering (Weather-Ometer, WOM) and thermal aging parameters[2][4].

Table 1: Long-Term Aging & Thermomechanical Properties
Property AssessedFree Benzophenone (BP) FilmUvecryl P 36 FilmCausality / Analytical Method
Photoinitiator Migration High (>15% after 30 days)< 0.1% (Below LOD)Covalent tethering prevents diffusion; measured via HPLC of surface wash.
Surface Soiling / Tackiness Severe increase post-WOMNegligible change Uvecryl P 36 maintains surface crosslink density, preventing tackiness[4].
Shear Strength Retention Drops by ~40% (70°C, 500h)> 95% retention Stable cohesive strength due to absence of plasticizing free initiator[2].
Yellowing Index (ΔYI) + 12.5 (1000h UV exposure)+ 2.1 Reduced continuous photo-oxidation; measured via UV-Vis Spectroscopy.

Experimental Protocols for Aging Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical choice is grounded in capturing the specific macromolecular shifts associated with polymer aging.

Protocol A: Film Preparation and UV Crosslinking

Objective: Establish a controlled, uniform crosslink density prior to aging.

  • Formulation: Synthesize a base acrylic copolymer (e.g., 2-ethylhexyl acrylate, butyl acrylate, and acrylic acid) via solution polymerization.

  • Initiator Incorporation: For the test group, copolymerize 1.0 wt% Uvecryl P 36 into the backbone[4]. For the control, blend 1.0 wt% free BP into the finished base polymer.

  • Casting: Cast the polymer solutions onto release liners using a doctor blade to achieve a uniform dry film thickness of 50 µm.

  • Solvent Evaporation: Dry the films in a convection oven at 90°C for 10 minutes to ensure complete solvent removal (residual solvent artificially lowers the glass transition temperature, Tg​ ).

  • UV Curing: Pass the dried films under a medium-pressure mercury lamp (UV-A dose of 50 mJ/cm²). Causality: This specific dose ensures maximum double-bond conversion without inducing premature thermal degradation.

Protocol B: Accelerated Weathering (WOM) and Thermal Aging

Objective: Simulate years of environmental stress in a compressed timeframe.

  • Weather-Ometer (WOM) Exposure: Mount the cured films in a Xenon-arc Weather-Ometer. Expose to continuous 340 nm irradiance at 0.35 W/m², with a black panel temperature of 65°C and 50% relative humidity for 1,000 hours.

  • Thermal Aging: Place a separate set of samples in a forced-air aging oven at 70°C for 500 hours to isolate thermal degradation from photo-oxidation.

Protocol C: Post-Aging Analytical Characterization

Objective: Quantify structural and mechanical degradation.

  • Dynamic Mechanical Analysis (DMA):

    • Method: Run temperature sweeps from -60°C to 150°C at 1 Hz.

    • Causality: Aging alters crosslink density, which directly shifts the Tg​ (tan δ peak) and the rubbery plateau modulus. DMA is highly sensitive to these macromolecular changes, whereas simple tensile testing only captures macroscopic failure.

  • Migration Assay (HPLC):

    • Method: Immerse aged films in an extraction solvent (e.g., acetonitrile) for 24 hours. Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

    • Causality: Quantifies the exact mass of unbound photoinitiator that has migrated out of the matrix, validating the non-migratory nature of Uvecryl P 36.

ExperimentalWorkflow cluster_analysis 3. Post-Aging Characterization S1 1. Film Casting & UV Crosslinking S2 2. Accelerated Aging (WOM / Thermal Oven) S1->S2 S3 DMA (Thermomechanical Stability) S2->S3 S4 HPLC (Migration Assay) S2->S4 S5 UV-Vis (Yellowing Index) S2->S5

Experimental workflow for assessing the long-term aging properties of UV-crosslinked films.

Conclusion for Drug Development & Advanced Materials

For researchers formulating transdermal patches or medical-grade pressure-sensitive adhesives, the aging profile of the adhesive matrix is a critical regulatory hurdle. Free photoinitiators pose a significant toxicological and performance risk due to their migratory nature.

By utilizing a copolymerizable initiator like Uvecryl P 36, formulators can decouple the UV-curing process from long-term degradation. The experimental protocols outlined above provide a robust, self-validating framework to prove that Uvecryl P 36-crosslinked films maintain their cohesive strength, resist soiling, and exhibit near-zero migration over their lifecycle.

References

  • ResearchGate . Solvent-free radiation-curable polyacrylate pressure-sensitive adhesive systems (November 2020). Retrieved from [Link]

  • Google Patents. Paint latices comprising benzophenone/acrylic copolymerizates (US5439970A).
  • Green, W. Arthur (ResearchGate) . Industrial Photoinitiators - A Technical Guide (2010). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Hazard Causality

Operational Guide: Safe Handling and Disposal Procedures for Uvecryl P 36 As a Senior Application Scientist overseeing radiation-curable formulations, I frequently encounter Uvecryl P 36 (also known as EBECRYL P 36) in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Uvecryl P 36

As a Senior Application Scientist overseeing radiation-curable formulations, I frequently encounter Uvecryl P 36 (also known as EBECRYL P 36) in the development of UV-cured coatings, inks, and pressure-sensitive adhesives. While its role as a copolymerizable amine synergist and photoinitiator provides excellent surface reactivity and reduces migration in finished products[1], its raw, unreacted form presents significant logistical and safety challenges.

This guide provides a self-validating, mechanistic approach to the proper segregation, containment, and disposal of Uvecryl P 36, ensuring your laboratory maintains the highest standards of scientific integrity and environmental compliance.

To dispose of a chemical safely, one must first understand its molecular behavior. Uvecryl P 36 is a[]. This dual functionality—a photoactive benzophenone moiety coupled with a reactive acrylate group—dictates our entire handling strategy.

  • Acrylate Reactivity : The presence of polymerizable double bonds means the waste is sensitive to UV light and heat. Improper storage can lead to an uncontrolled, exothermic free-radical polymerization.

  • Halogenated Structure : The molecular formula (C19H15ClO5) includes a chlorine atom[]. This mandates specialized high-temperature incineration to prevent the formation of toxic dioxins during disposal.

  • Corrosivity & Toxicity : Classified under UN 2922, it is a3[3]. It is highly toxic via dermal contact (Risk Statement 24) and can cause severe eye irritation and skin sensitization[4].

Table 1: Physicochemical and Hazard Profile of Uvecryl P 36

ParameterSpecificationOperational Implication
Chemical Name 2-(Acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoateContains reactive acrylate; requires UV-opaque waste containers.
CAS Number 85340-63-2Essential identifier for hazardous waste manifesting.
Molecular Formula C19H15ClO5 (358.78 g/mol )Halogenated; strictly prohibits standard low-temp burning.
Transport Hazard UN 2922 (Class 8, PG II)Corrosive/Toxic; requires secondary containment and strict PPE.
Risk Codes R24, R36, R43High dermal toxicity; mandates specific barrier protection.

Safety Grounding & PPE Requirements

Before initiating any disposal or spill response, operators must establish a physical barrier against the chemical's corrosive and sensitizing properties.

  • Respiratory Protection : Use a full-face respirator equipped with an 3[3]. Causality: ABEK filters contain activated carbon treated to neutralize both organic vapors (from the acrylate) and potential acid gases, providing comprehensive inhalation safety.

  • Dermal Protection : Wear heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield). Standard thin nitrile exam gloves are insufficient for prolonged contact with corrosive organic liquids.

  • Ocular Protection : If a full-face respirator is not used during routine micro-transfers, tightly fitting chemical splash goggles combined with a face shield are mandatory[3].

Step-by-Step Disposal Workflows

Protocol A: Immediate Spill Response & Containment Accidental releases require immediate neutralization to prevent environmental contamination and personnel exposure.

  • Isolate & Ventilate : Evacuate the immediate vicinity. Ensure laboratory exhaust ventilation is operating at maximum capacity.

  • Don PPE : Equip the ABEK respirator, face shield, and heavy-duty gloves[3].

  • Inert Absorption : Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Never use combustible materials like sawdust or paper towels. The reactive acrylate functionality can exothermically polymerize upon contact with organic contaminants, creating a severe fire hazard.

  • Mechanical Collection : Use non-sparking scoops to transfer the absorbed mixture into a high-density polyethylene (HDPE) waste drum.

Protocol B: Routine Laboratory Waste Segregation For routine operations, waste must be managed to prevent premature polymerization.

  • Container Selection : Collect waste strictly in dark, UV-blocking HDPE or Teflon containers. Causality: Because Uvecryl P 36 is an active 1[1], exposure to ambient fluorescent or LED laboratory lighting can trigger crosslinking, leading to pressure buildup and container rupture.

  • Chemical Segregation : Isolate Uvecryl P 36 waste streams from strong oxidizers, strong bases, and free-radical initiators (e.g., peroxides).

  • Labeling : Affix labels clearly stating: "Hazardous Waste - 4 (Contains Acrylated Benzophenone)"[4]. Include GHS pictograms for Corrosive, Toxic, and Environmental Hazard.

Protocol C: Final Disposal & Manifesting

  • Storage : Store sealed waste containers in a designated, dark chemical storage area maintained below 25°C, utilizing secondary containment trays.

  • Facility Contracting : Contract a certified hazardous waste disposal facility capable of handling halogenated organics.

  • High-Temperature Incineration : Ensure the waste manifest specifies High-Temperature Incineration . Causality: Due to the chlorine atom in the molecular structure[], low-temperature combustion can yield highly toxic polychlorinated dibenzodioxins (PCDDs). Incineration must occur at temperatures exceeding 1100°C with alkaline flue gas scrubbers to safely neutralize hydrochloric acid byproducts.

Waste Management Logic Visualization

Uvecryl_Disposal Start Uvecryl P 36 Waste Generation Decision Waste Type? Start->Decision Spill Accidental Spill (Evacuate & Ventilate) Decision->Spill Unplanned Release Routine Routine Lab Waste (UV-Opaque Containers) Decision->Routine Standard Operations Absorb Absorb with Inert Material (Vermiculite/Dry Sand) Spill->Absorb Label Label: UN 2922 Corrosive/Toxic Absorb->Label Routine->Label Storage Secondary Containment Temp < 25°C, Dark Label->Storage Incineration High-Temp Incineration (Halogen-Rated Facility) Storage->Incineration

Workflow for the safe segregation, containment, and disposal of Uvecryl P 36 chemical waste.

References

  • CAS 85340-63-2 (Uvecryl P 36) - BOC Sciences. BOC Sciences.
  • Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6. DSS.go.th.
  • Uvecryl P 36 | Sigma Aldrich | MSDS. Chembase.cn.
  • Industrial Photoinitiators - A Technical Guide. ResearchGate.
  • 85340-63-2, EBECRYL P 36 Formula. Echemi.

Sources

Handling

Personal protective equipment for handling Uvecryl P 36

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. When handling highly reactive photoinitiators like Uvecryl P 36, compliance is not enough—you must unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. When handling highly reactive photoinitiators like Uvecryl P 36, compliance is not enough—you must understand the physicochemical causality behind every safety protocol to protect yourself and your research integrity.

Introduction to Uvecryl P 36

Uvecryl P 36 (Ebecryl P 36) is a copolymerizable benzophenone photoinitiator, chemically designated as 2-(acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate[1]. It is a critical component used by drug development professionals and materials scientists to formulate solvent-free, radiation-curable polyacrylate pressure-sensitive adhesives and UV-cured coatings[2]. Because it integrates a highly reactive acrylate group with a photoactive chlorobenzoyl moiety, it presents unique handling challenges. Acrylates are potent skin sensitizers, and the compound's classification under Hazard Class 8 (Corrosive/Toxic) mandates rigorous, scientifically grounded Personal Protective Equipment (PPE) controls[3].

Physicochemical Hazard Profile

To design an effective PPE strategy, we must first analyze the physical and chemical properties of the substance. The causality of our safety protocols directly stems from the data summarized below.

Table 1: Uvecryl P 36 Physicochemical Properties and Safety Implications

PropertyValueOperational & Safety Implication
Molecular Formula C19H15ClO5[3]High molecular weight (358.77 g/mol )[1]; lipophilic nature increases dermal penetration risk.
Density 1.23 g/mL at 20 °C[3]Sinks in aqueous solutions; requires bottom-draining containment during spills.
Viscosity ~3200 mPa.s (25 °C)[3]Highly viscous liquid. Requires high-shear mechanical mixing, which exponentially increases the risk of aerosolization and micro-splatter.
Flash Point 109 °C (228.2 °F)[3]Low flammability at room temperature, but poses a combustible hazard if heated during exothermic polymerization.
GHS Hazards H312, H315, H317, H319[3]Harmful via dermal contact; causes severe eye/skin irritation and allergic skin reactions. Dictates strict barrier PPE.

Required Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist. Each layer of protection serves as a functional barrier against a specific physicochemical mechanism of Uvecryl P 36[3].

  • Ocular and Facial Protection:

    • Requirement: Full-face respirator or chemical splash goggles combined with an 8-inch face shield[3].

    • Causality: The high viscosity (~3200 mPa.s) of the neat resin requires vigorous agitation to incorporate into adhesive matrices. This mechanical shear generates micro-droplets. Since Uvecryl P 36 causes serious eye irritation (H319), standard safety glasses are insufficient against the capillary wicking of droplets around the lenses.

  • Respiratory Protection:

    • Requirement: Multi-purpose combination respirator cartridge (US) or Type ABEK (EN14387) respirator filter[3].

    • Causality: ABEK filters protect against organic vapors (A), inorganic gases (B), acid gases (E), and ammonia (K). During UV curing, the photolysis of the benzophenone derivative can release volatile organic byproducts. The ABEK filter neutralizes these reactive organic vapors before they reach the pulmonary alveoli.

  • Dermal Protection (Gloves & Apparel):

    • Requirement: Heavy-duty Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness), impermeable Tyvek lab coat, and closed-toe non-porous footwear.

    • Causality: The acrylate moiety in Uvecryl P 36 is a potent sensitizer (H317)[3]. Latex offers zero chemical resistance to acrylates and will degrade within minutes. Nitrile provides a robust steric barrier against lipophilic penetration.

Standard Operating Procedure: Handling and Formulation

This protocol is designed as a self-validating system; each step contains a verification check to ensure integrity before proceeding.

Step 1: PPE Integrity Verification (Pre-Handling)

  • Perform a tactile and visual inspection of the ABEK respirator seals. Conduct a negative-pressure seal check by covering the cartridges and inhaling; the mask must collapse slightly without leaking.

  • Inflate nitrile gloves manually to check for micro-punctures. Discard any gloves that fail to hold pressure.

Step 2: Dispensing under Engineering Controls

  • Transfer the Uvecryl P 36 container to a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Verify face velocity is between 0.4 to 0.6 m/s (80-120 fpm) using a digital anemometer.

  • Dispense the highly viscous liquid using a positive displacement pipette to prevent cavitation and aerosolization.

Step 3: UV Curing and Polymerization

  • Mix Uvecryl P 36 with the target polyacrylate prepolymer.

  • Transfer the mixture to the UV curing chamber. Ensure the chamber is fully enclosed and shielded with UV-blocking polycarbonate to prevent ocular damage from the 365-370 nm radiation required for benzophenone activation[4].

  • Validation: Post-cure, verify surface reactivity and complete double-bond conversion (typically requiring a 10-20% photoinitiator concentration for optimal conversion)[4] using FTIR spectroscopy by monitoring the disappearance of the acrylate C=C stretch at 810 cm⁻¹.

Emergency Response and Disposal Plan

Uvecryl P 36 is classified under UN 2922 (Corrosive liquid, toxic, n.o.s.)[3]. Immediate, algorithmic response to exposure or spills is critical to laboratory safety.

G A Pre-Handling: Don ABEK Respirator & Nitrile Gloves B Dispense Uvecryl P 36 (Inside Fume Hood) A->B C Exposure or Spill Incident? B->C D Skin/Eye Contact C->D Yes F Standard Workflow: Proceed to UV Curing C->F No E Flush with Water (15 min) & Remove Contaminated PPE D->E G Waste Disposal (UN 2922 / Hazard Class 8) E->G F->G

Workflow for Uvecryl P 36 handling, exposure response, and UN 2922 compliant disposal.

Spill Containment Step-by-Step:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the reactive acrylates can generate heat upon uncontrolled polymerization.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, chemically resistant polyethylene hazardous waste container.

  • Disposal: Label the container strictly with "UN 2922 Corrosive liquid, toxic, n.o.s. (Contains: 2-(Acryloyloxy)ethyl 4-(4-chlorobenzoyl)benzoate)"[3]. Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Source: chembase.
  • Source: researchgate.
  • Title: Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.
  • Title: 2-(ACRYLOYLOXY)ETHYL 4-(4-CHLOROBENZOYL)

Sources

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